Product packaging for Methyl 3-acetamido-2-methylbenzoate(Cat. No.:CAS No. 91133-70-9)

Methyl 3-acetamido-2-methylbenzoate

Cat. No.: B3301659
CAS No.: 91133-70-9
M. Wt: 207.23
InChI Key: ZWPVMENHJDYQOO-UHFFFAOYSA-N
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Description

Methyl 3-acetamido-2-methylbenzoate is a useful research compound. Its molecular formula is C11H13NO3 and its molecular weight is 207.23. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13NO3 B3301659 Methyl 3-acetamido-2-methylbenzoate CAS No. 91133-70-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-acetamido-2-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-7-9(11(14)15-3)5-4-6-10(7)12-8(2)13/h4-6H,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWPVMENHJDYQOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Physicochemical Profile of Methyl 3-acetamido-2-methylbenzoate and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical document addresses the physical properties of Methyl 3-acetamido-2-methylbenzoate. An extensive search of available scientific literature and chemical databases indicates a notable scarcity of experimentally determined physical and chemical data for this specific compound. To provide a valuable resource for researchers in the field, this guide presents a compilation of known physical properties for structurally similar and related compounds, including the parent carboxylic acid and amino-substituted analogues. This comparative data can serve as a foundational reference for preliminary research and experimental design. Additionally, a representative experimental protocol for the synthesis of a related acetamido benzoate derivative is detailed to illustrate a common methodological approach.

Introduction

This compound is a small organic molecule of interest in medicinal chemistry and drug discovery due to its structural motifs, which are present in various biologically active compounds. A thorough understanding of its physical properties is crucial for applications in synthesis, formulation, and pharmacological studies. However, a comprehensive search reveals a lack of published data for this specific ester. This guide aims to bridge this information gap by providing a consolidated overview of the physical characteristics of closely related chemical entities.

Physical Properties of Related Compounds

Due to the limited availability of data for this compound, the following tables summarize the known physical properties of its parent acid, 3-Acetamido-2-methylbenzoic acid , and other relevant analogues. This information can be used to estimate the properties of the target compound.

Table 1: Physical Properties of 3-Acetamido-2-methylbenzoic acid

PropertyValueReference
CAS Number 103204-68-8[1]
Molecular Formula C₁₀H₁₁NO₃[1]
Molecular Weight 193.19 g/mol [1]

Table 2: Physical Properties of Structurally Related Methyl Benzoate Derivatives

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Solubility
Methyl 3-methylbenzoate 99-36-5C₉H₁₀O₂150.17221 @ 760 mmHg[][3]-Insoluble in water.[][4]
Methyl 3-amino-2-methylbenzoate 18583-89-6C₉H₁₁NO₂165.19Not availableNot availableNot available
Methyl benzoate 93-58-3C₈H₈O₂136.15198-199[5]-12[5]Slightly soluble in water.[5]
2-Amino-3-methylbenzoic acid 4389-45-1C₈H₉NO₂151.16Not availableNot availableNot available

Note: The data presented above is for related compounds and should be used for estimation purposes only. Experimental determination of the physical properties of this compound is recommended for any precise application.

Experimental Protocols

While a specific protocol for the synthesis of this compound was not found, the following is a detailed methodology for the synthesis of a structurally related compound, Methyl 4-acetamido-2-hydroxybenzoate . This procedure illustrates a common acetylation and esterification process that could likely be adapted for the synthesis of the target compound.

Synthesis of Methyl 4-acetamido-2-hydroxybenzoate

This synthesis is a two-step process starting from Methyl 4-amino-2-hydroxybenzoate.

Step 1: Acetylation of Methyl 4-amino-2-hydroxybenzoate

  • Reaction Setup: A solution of Methyl 4-amino-2-hydroxybenzoate (50.7 g, 303.6 mmol) in ethyl acetate (750 mL) is prepared. To this, a stirred solution of water (250 mL) and sodium bicarbonate (34.9 g) is added.

  • Cooling: The mixture is cooled to 0°C.

  • Addition of Acetylating Agent: Acetyl chloride (29.7 mL, 415.5 mmol) is added dropwise over a period of 15 minutes, maintaining the temperature at 0°C.

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 2 hours.

  • Work-up: The organic and aqueous layers are separated. The organic layer is washed with brine and dried over anhydrous sodium sulfate.

  • Isolation: The solvent is removed under reduced pressure to yield the product, methyl 4-acetylamino-2-hydroxy benzoate.

Characterization of the Intermediate: The structure of the resulting methyl 4-acetylamino-2-hydroxy benzoate can be confirmed by analytical techniques such as NMR and mass spectrometry.

Logical Workflow Visualization

As no signaling pathways involving this compound have been described in the available literature, the following diagram illustrates the logical workflow for a potential synthesis of the target compound based on common organic chemistry reactions.

G Logical Workflow for the Synthesis of this compound A 3-Amino-2-methylbenzoic acid B Acetylation (e.g., Acetic Anhydride) A->B Reacts with C 3-Acetamido-2-methylbenzoic acid B->C Yields D Esterification (e.g., Methanol, Acid Catalyst) C->D Reacts with E This compound D->E Yields

Caption: Synthetic pathway for this compound.

Conclusion

This technical guide provides a summary of the available physical property data for compounds structurally related to this compound. The conspicuous absence of specific experimental data for the target compound highlights an opportunity for further research to characterize this molecule. The provided synthetic protocol for a related compound and the logical workflow diagram offer a starting point for researchers interested in the synthesis and study of this compound. It is recommended that any future work on this compound includes a thorough experimental determination of its physicochemical properties to facilitate its application in drug development and other scientific endeavors.

References

Methyl 3-acetamido-2-methylbenzoate chemical structure and formula.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Methyl 3-acetamido-2-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the chemical structure, formula, and a proposed synthetic pathway for this compound. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document outlines a feasible multi-step synthesis based on established chemical transformations of structurally related molecules. Detailed experimental protocols for each synthetic step are provided, drawing from analogous reactions. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and potential evaluation of this and similar substituted benzoate derivatives.

Chemical Structure and Formula

This compound is a substituted aromatic ester. Its structure consists of a benzene ring with a methyl ester group at position 1, a methyl group at position 2, and an acetamido group at position 3.

Chemical Formula: C₁₁H₁₃NO₃

Molecular Weight: 207.23 g/mol

IUPAC Name: this compound

Chemical Structure:

Proposed Synthetic Pathway

A plausible synthetic route to obtain this compound involves a three-step process starting from 3-nitro-2-methylbenzoic acid. This pathway includes reduction of the nitro group, esterification of the carboxylic acid, and finally, acetylation of the resulting amino group.

Logical Workflow of the Proposed Synthesis

Synthesis_Workflow A 3-Nitro-2-methylbenzoic Acid B 3-Amino-2-methylbenzoic Acid A->B Reduction C Methyl 3-amino-2-methylbenzoate B->C Esterification D This compound C->D Acetylation

Caption: Proposed three-step synthesis of this compound.

Experimental Protocols

The following are detailed experimental protocols for the proposed synthetic pathway. These are based on established procedures for similar compounds.

Step 1: Reduction of 3-Nitro-2-methylbenzoic Acid to 3-Amino-2-methylbenzoic Acid

This step involves the reduction of the nitro group to an amine. A common method is catalytic hydrogenation.

Protocol:

  • In a high-pressure vessel, combine 3-nitro-2-methylbenzoic acid (1 equivalent) with a suitable solvent such as methanol or ethyl acetate.

  • Add a catalytic amount of 5% Palladium on carbon (Pd/C).

  • Seal the vessel and purge with nitrogen gas.

  • Introduce hydrogen gas to the desired pressure (e.g., 65-100 psi) and heat the mixture (e.g., to 70°C) with stirring.[1]

  • Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture, vent the hydrogen gas, and purge with nitrogen.

  • Filter the mixture through Celite to remove the Pd/C catalyst, washing the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield 3-amino-2-methylbenzoic acid. The product purity can be assessed, and if necessary, purification can be achieved through recrystallization.[2]

Step 2: Esterification of 3-Amino-2-methylbenzoic Acid to Methyl 3-amino-2-methylbenzoate

This step converts the carboxylic acid to a methyl ester, a reaction known as Fischer esterification.

Protocol:

  • Dissolve 3-amino-2-methylbenzoic acid (1 equivalent) in an excess of methanol.

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or thionyl chloride, dropwise to the solution.[3][4]

  • Reflux the reaction mixture for several hours, monitoring for completion by TLC.[3]

  • After cooling to room temperature, remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Methyl 3-amino-2-methylbenzoate.

  • Purify the product by column chromatography on silica gel if necessary.

Step 3: Acetylation of Methyl 3-amino-2-methylbenzoate

The final step is the acetylation of the amino group to form the acetamido group.

Protocol:

  • Dissolve Methyl 3-amino-2-methylbenzoate (1 equivalent) in a suitable solvent such as ethyl acetate or dichloromethane.

  • Add a base, such as sodium bicarbonate or triethylamine (1.5 equivalents), to the solution.

  • Cool the mixture in an ice bath (0°C).

  • Slowly add acetyl chloride or acetic anhydride (1.2 equivalents) dropwise with stirring.[5]

  • Allow the reaction to warm to room temperature and stir for a few hours until completion, as monitored by TLC.[5]

  • Quench the reaction by adding water. If using ethyl acetate, separate the organic layer.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the final product, this compound.

  • The product can be purified by recrystallization or column chromatography.

Data Presentation

As there is no direct experimental data for this compound in the searched literature, the following table summarizes the properties of the key starting material and intermediates in the proposed synthesis.

Compound NameChemical FormulaMolecular Weight ( g/mol )AppearanceKey Role
3-Nitro-2-methylbenzoic acidC₈H₇NO₄181.15SolidStarting Material
3-Amino-2-methylbenzoic acidC₈H₉NO₂151.16SolidIntermediate 1
Methyl 3-amino-2-methylbenzoateC₉H₁₁NO₂165.19Likely solid or oilIntermediate 2

Potential Biological Significance

While no biological activity has been reported for this compound, structurally related aminobenzoate derivatives have been investigated for their therapeutic potential. For instance, certain methyl 3-aminobenzoate derivatives with different amide side chains have been identified as inhibitors of malate dehydrogenase 1 and 2 (MDH1/MDH2), enzymes that play a role in cancer metabolism.[6][7] This suggests that the core scaffold of this compound could be of interest in drug discovery programs targeting metabolic pathways.

Conclusion

This technical guide provides the fundamental chemical information for this compound and outlines a detailed, plausible synthetic route for its preparation. The provided experimental protocols are based on well-established chemical reactions and offer a solid starting point for the synthesis and further investigation of this compound. Given the biological activity of structurally similar molecules, this compound may warrant further exploration by researchers in medicinal chemistry and drug development.

References

IUPAC name for Methyl 3-acetamido-2-methylbenzoate and its synonyms.

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of Methyl 3-acetamido-2-methylbenzoate, including its nomenclature, physicochemical properties, a detailed experimental protocol for its synthesis, and a discussion of its potential applications for researchers, scientists, and drug development professionals.

Nomenclature and Synonyms

The compound of interest is systematically named methyl 3-(acetylamino)-2-methylbenzoate . It is also commonly referred to by its synonym, this compound. The "acetamido" group signifies an acetyl group attached to an amino group. This compound is the N-acetylated derivative of methyl 3-amino-2-methylbenzoate.

Physicochemical Properties

PropertyValue (this compound)Value (Precursor: Methyl 3-amino-2-methylbenzoate)Reference
Molecular Formula C₁₁H₁₃NO₃C₉H₁₁NO₂Calculated
Molecular Weight 207.23 g/mol 165.19 g/mol [1]
CAS Number Not available18583-89-6[1]
IUPAC Name methyl 3-(acetylamino)-2-methylbenzoatemethyl 3-amino-2-methylbenzoate-

Proposed Synthesis of this compound

Experimental Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: Acetylation Start Methyl 2-methyl-3-nitrobenzoate Reduction Reduction (e.g., H₂, Pd/C) Start->Reduction Reactant Precursor Methyl 3-amino-2-methylbenzoate Reduction->Precursor Product Acetylation Acetylation (Acetic Anhydride or Acetyl Chloride) Precursor->Acetylation Intermediate Final_Product This compound Acetylation->Final_Product Product

Caption: Proposed two-step synthesis workflow for this compound.

Step 1: Synthesis of Methyl 3-amino-2-methylbenzoate (Precursor)

The synthesis of the amino precursor can be achieved through the reduction of the corresponding nitro compound, methyl 2-methyl-3-nitrobenzoate.

Materials:

  • Methyl 2-methyl-3-nitrobenzoate

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethyl Acetate (solvent)

  • Hydrogen gas (H₂) or a hydrogen donor (e.g., ammonium formate)

  • Inert gas (e.g., Nitrogen or Argon)

  • Filtration apparatus (e.g., Celite or Büchner funnel)

  • Rotary evaporator

Protocol:

  • In a reaction vessel suitable for hydrogenation, dissolve methyl 2-methyl-3-nitrobenzoate in a suitable solvent such as methanol or ethyl acetate.

  • Carefully add a catalytic amount of 10% Palladium on carbon to the solution.

  • Purge the reaction vessel with an inert gas to remove air.

  • Introduce hydrogen gas to the vessel, typically at a pressure of 1-4 atmospheres, or add a hydrogen donor like ammonium formate.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion of the reaction (disappearance of the starting material), carefully purge the vessel with an inert gas to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the filter cake with a small amount of the reaction solvent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude methyl 3-amino-2-methylbenzoate.

  • The crude product can be purified further by column chromatography or recrystallization if necessary.

Step 2: Acetylation of Methyl 3-amino-2-methylbenzoate

The final product is obtained by the N-acetylation of the amino group of the precursor.

Materials:

  • Methyl 3-amino-2-methylbenzoate

  • Acetic anhydride or Acetyl chloride

  • A suitable base (e.g., pyridine, triethylamine, or sodium bicarbonate)

  • A suitable solvent (e.g., dichloromethane, ethyl acetate, or tetrahydrofuran)

  • Stirring apparatus

  • Extraction and washing glassware

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

  • Rotary evaporator

Protocol:

  • Dissolve methyl 3-amino-2-methylbenzoate in a suitable solvent like dichloromethane in a reaction flask.

  • Add a base, such as pyridine or triethylamine, to the solution. This will act as a scavenger for the acid byproduct.

  • Cool the reaction mixture in an ice bath.

  • Slowly add acetic anhydride or acetyl chloride (typically 1.1 to 1.5 equivalents) to the stirred solution.

  • Allow the reaction to warm to room temperature and continue stirring.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • If using dichloromethane, separate the organic layer. If using a water-miscible solvent, perform an extraction with a suitable organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) if a tertiary amine base was used, followed by water, and then a saturated brine solution.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).

  • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude this compound.

  • The final product can be purified by recrystallization or column chromatography.

Potential Applications and Future Research

While there is limited direct research on the biological activities of this compound, the broader class of methyl benzoate derivatives has shown a range of interesting properties that suggest potential avenues for investigation.

  • Antimicrobial and Insecticidal Agents: Methyl benzoate itself is known to possess antimicrobial and insecticidal properties[2][3]. Further investigation into whether the introduction of the acetamido and methyl groups at the 3- and 2-positions modifies this activity could be a valuable area of research.

  • Anti-inflammatory and Analgesic Properties: Some acylhydrazone derivatives, which share a similar amide linkage, have demonstrated anti-inflammatory and analgesic activities[4]. This suggests that this compound could be screened for similar properties.

  • Enzyme Inhibition: Modified benzoate structures have been investigated as enzyme inhibitors. For instance, certain (aryloxyacetylamino)benzoic acid derivatives have been identified as inhibitors of malate dehydrogenase, an enzyme involved in cancer metabolism[5]. The structural similarity suggests that this compound could be explored as a candidate for enzyme inhibition studies.

References

Technical Guide: Solubility Profile of Methyl 3-acetamido-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Methyl 3-acetamido-2-methylbenzoate in common laboratory solvents. Due to the limited availability of specific quantitative public data for this compound, this guide outlines the predicted solubility based on its chemical structure and provides detailed experimental protocols for determining its solubility.

Predicted Solubility Profile

Based on the principles of "like dissolves like," the solubility of this compound can be inferred from its structure, which contains both polar (amide and ester groups) and non-polar (aromatic ring and methyl groups) functionalities. The following table summarizes the expected qualitative solubility in a range of common laboratory solvents. It is crucial to note that these are predictions and must be confirmed through experimental validation.

SolventChemical FormulaPolarityPredicted SolubilityRationale
WaterH₂OVery HighLow to InsolubleThe presence of the non-polar aromatic ring and methyl groups likely outweighs the polarity of the amide and ester groups, leading to poor aqueous solubility.
MethanolCH₃OHHighSolubleThe polar hydroxyl group of methanol can hydrogen bond with the amide and ester functionalities of the compound.
EthanolC₂H₅OHHighSolubleSimilar to methanol, ethanol's polarity and ability to hydrogen bond should facilitate dissolution.
AcetoneC₃H₆OHighSolubleAs a polar aprotic solvent, acetone should be effective at solvating the compound.
Dichloromethane (DCM)CH₂Cl₂MediumSolubleDCM is a good solvent for a wide range of organic compounds and should readily dissolve this compound.
Ethyl AcetateC₄H₈O₂MediumSolubleThe ester functionality of ethyl acetate is compatible with the ester group in the target molecule.
ChloroformCHCl₃MediumSolubleSimilar to dichloromethane, chloroform is a versatile solvent for many organic molecules.
Dimethyl Sulfoxide (DMSO)C₂H₆OSVery High (Aprotic)Highly SolubleDMSO is a powerful polar aprotic solvent capable of dissolving a wide array of organic compounds, including those with low aqueous solubility.
Dimethylformamide (DMF)C₃H₇NOVery High (Aprotic)Highly SolubleSimilar to DMSO, DMF is a highly polar aprotic solvent that is expected to be an excellent solvent for this compound.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is critical for various applications in research and drug development. Below are detailed methodologies for both qualitative and quantitative solubility assessment.

Qualitative Solubility Determination (Shake-Flask Method)

This method provides a rapid assessment of whether a compound is soluble, partially soluble, or insoluble in a given solvent.

Materials:

  • This compound

  • A selection of solvents (e.g., water, ethanol, acetone, etc.)

  • Small test tubes or vials with caps

  • Spatula

  • Vortex mixer

Procedure:

  • Add approximately 1-2 mg of this compound to a clean, dry test tube.

  • Add 1 mL of the chosen solvent to the test tube.

  • Cap the test tube securely and vortex the mixture vigorously for 1-2 minutes.

  • Visually inspect the solution against a dark background.

    • Soluble: The solid completely dissolves, leaving a clear solution.

    • Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

    • Insoluble: The solid does not appear to dissolve.

  • Record the observations for each solvent tested.

Quantitative Solubility Determination (Equilibrium Solubility Method)

This method determines the concentration of a saturated solution of the compound in a specific solvent at a given temperature.

Materials:

  • This compound

  • Chosen solvent(s)

  • Scintillation vials or other sealable containers

  • Orbital shaker or rotator in a temperature-controlled environment

  • Syringe filters (e.g., 0.45 µm PTFE or other compatible material)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Analytical balance

Procedure:

  • Prepare a stock solution of this compound of a known concentration in a suitable solvent for analytical standard preparation.

  • Add an excess amount of this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid is essential to ensure saturation.

  • Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed.

  • Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure the solution is saturated.

  • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

  • Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved solid.

  • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Analyze the concentration of this compound in the diluted sample using a calibrated HPLC or UV-Vis method.

  • Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the quantitative solubility of the compound in the tested solvent at the specified temperature.

Visualizing the Experimental Workflow

The following diagram illustrates a logical workflow for assessing the solubility of a chemical compound.

Solubility_Workflow cluster_prep Preparation cluster_qualitative Qualitative Assessment cluster_quantitative Quantitative Assessment compound_prep Compound Preparation (this compound) qual_test Perform Shake-Flask Test compound_prep->qual_test solvent_selection Solvent Selection (e.g., Water, Ethanol, DMSO) solvent_selection->qual_test observe Visual Observation (Soluble, Partially Soluble, Insoluble) qual_test->observe decision Quantitative Analysis? observe->decision Further Analysis Needed? quant_setup Prepare Saturated Solution (Excess Solute) equilibrate Equilibrate (Constant Temperature & Agitation) quant_setup->equilibrate sample_prep Filter & Dilute Supernatant equilibrate->sample_prep analysis Analyze Concentration (HPLC or UV-Vis) sample_prep->analysis final_data Final Solubility Data analysis->final_data Calculate Solubility (e.g., mg/mL) decision->quant_setup Yes end_point End decision->end_point No

A flowchart of the experimental workflow for solubility determination.

An In-depth Technical Guide to Methyl 3-acetamido-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "Methyl 3-acetamido-2-methylbenzoate" is not readily found in major chemical databases with a specific assigned CAS number. Therefore, this guide is based on established chemical principles and data from closely related structural isomers and precursors. The experimental protocols and data presented are predictive and should be adapted and verified in a laboratory setting.

Introduction

This compound is an organic compound that belongs to the class of substituted benzoic acid esters. Its structure, featuring an acetamido and a methyl group on the benzene ring, suggests its potential as an intermediate in the synthesis of more complex molecules, particularly in the fields of pharmaceuticals and materials science. This guide provides a comprehensive overview of its predicted properties, a plausible synthetic route with detailed experimental protocols, and relevant workflow diagrams.

Chemical Structure and Properties

Based on its systematic name, the chemical structure of this compound is presented below.

Predicted Physicochemical Properties

The following table summarizes the predicted and extrapolated physicochemical properties of this compound, based on data from its isomers and related compounds.

PropertyPredicted Value
Molecular Formula C₁₁H₁₃NO₃
Molecular Weight 207.23 g/mol
Appearance White to off-white solid
Melting Point Not available (predicted to be in the range of 100-150 °C)
Boiling Point Not available (predicted to be >300 °C)
Solubility Soluble in methanol, ethanol, ethyl acetate, and dichloromethane. Sparingly soluble in water.

Synthetic Pathway

A plausible synthetic route to obtain this compound involves a two-step process starting from the commercially available 3-Amino-2-methylbenzoic acid. The first step is the acetylation of the amino group, followed by the esterification of the carboxylic acid.

Synthesis_Pathway 3-Amino-2-methylbenzoic acid 3-Amino-2-methylbenzoic acid 3-Acetamido-2-methylbenzoic acid 3-Acetamido-2-methylbenzoic acid 3-Amino-2-methylbenzoic acid->3-Acetamido-2-methylbenzoic acid Acetic Anhydride, Pyridine This compound This compound 3-Acetamido-2-methylbenzoic acid->this compound Methanol, Sulfuric Acid (cat.)

Figure 1: Proposed synthesis pathway for this compound.

Experimental Protocols

The following are detailed experimental protocols for the proposed synthesis.

Step 1: Synthesis of 3-Acetamido-2-methylbenzoic acid

This procedure outlines the acetylation of 3-Amino-2-methylbenzoic acid.

Materials:

  • 3-Amino-2-methylbenzoic acid

  • Acetic anhydride

  • Pyridine

  • Hydrochloric acid (1 M)

  • Deionized water

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • In a 250 mL round-bottom flask, dissolve 3-Amino-2-methylbenzoic acid (1 equivalent) in pyridine (3-5 volumes).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.2 equivalents) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold 1 M hydrochloric acid to neutralize the pyridine and precipitate the product.

  • Filter the solid precipitate and wash thoroughly with cold deionized water.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure 3-Acetamido-2-methylbenzoic acid.

  • Dry the product under vacuum.

Step 2: Synthesis of this compound

This procedure details the Fischer esterification of 3-Acetamido-2-methylbenzoic acid.

Materials:

  • 3-Acetamido-2-methylbenzoic acid

  • Methanol

  • Concentrated sulfuric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • In a 100 mL round-bottom flask, suspend 3-Acetamido-2-methylbenzoic acid (1 equivalent) in methanol (10-15 volumes).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the suspension.

  • Heat the mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Experimental_Workflow cluster_acetylation Step 1: Acetylation cluster_esterification Step 2: Esterification A1 Dissolve 3-Amino-2-methylbenzoic acid in Pyridine A2 Add Acetic Anhydride at 0°C A1->A2 A3 Stir at Room Temperature A2->A3 A4 Precipitate in HCl (aq) A3->A4 A5 Filter and Recrystallize A4->A5 B1 Suspend 3-Acetamido-2-methylbenzoic acid in Methanol A5->B1 Intermediate Product B2 Add Sulfuric Acid (cat.) B1->B2 B3 Reflux B2->B3 B4 Workup and Extraction B3->B4 B5 Column Chromatography B4->B5 Final Product Final Product B5->Final Product This compound

Figure 2: General experimental workflow for the synthesis of this compound.

Conclusion

While specific experimental data for this compound is not widely available, this technical guide provides a robust framework for its synthesis and characterization based on established organic chemistry principles. The detailed protocols and workflow diagrams serve as a valuable resource for researchers and drug development professionals interested in this and related compounds. It is imperative that the proposed synthetic steps are conducted with appropriate safety measures and that the final product is thoroughly characterized to confirm its identity and purity.

In-Depth Technical Guide: Methyl 3-acetamido-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 3-acetamido-2-methylbenzoate, a substituted aromatic compound of interest in synthetic chemistry and potential pharmaceutical applications. Due to the limited availability of direct experimental data for this specific molecule, this guide presents calculated properties and a detailed, plausible synthetic route derived from established chemical transformations of analogous compounds.

Core Compound Properties

The fundamental properties of this compound have been determined based on its chemical structure. These values are essential for any experimental work, including reaction stoichiometry, and for the characterization of the compound.

PropertyValue
Molecular Formula C₁₁H₁₃NO₃
Molecular Weight 207.23 g/mol
Chemical Structure A benzene ring substituted with a methyl ester group at position 1, a methyl group at position 2, and an acetamido group at position 3.

Synthetic Protocol: Acetylation of Methyl 3-amino-2-methylbenzoate

The synthesis of this compound can be effectively achieved through the acetylation of its corresponding amine precursor, Methyl 3-amino-2-methylbenzoate. This reaction involves the introduction of an acetyl group onto the amino moiety. The following protocol is based on established methods for the acetylation of aromatic amines.

Materials:

  • Methyl 3-amino-2-methylbenzoate (CAS: 18583-89-6)

  • Acetyl chloride or Acetic anhydride

  • A suitable solvent (e.g., Dichloromethane, Ethyl Acetate, or Tetrahydrofuran)

  • A base (e.g., Triethylamine or Pyridine)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

Experimental Procedure:

  • Dissolution: In a round-bottom flask, dissolve Methyl 3-amino-2-methylbenzoate in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base: Add a slight excess (approximately 1.1 to 1.5 equivalents) of the base to the solution and stir.

  • Acetylation: Cool the mixture in an ice bath. Slowly add acetyl chloride or acetic anhydride (approximately 1.1 equivalents) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The resulting crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Synthetic Workflow

The logical flow of the synthesis is depicted in the diagram below, illustrating the transformation of the starting material to the final product.

SynthesisWorkflow Start Methyl 3-amino-2-methylbenzoate Reaction Acetylation Reaction Start->Reaction Reagents + Acetyl Chloride / Base in Solvent Reagents->Reaction Workup Aqueous Workup & Purification Reaction->Workup Product This compound Workup->Product

Caption: Synthetic pathway for this compound.

Navigating the Safe Handling of Methyl 3-acetamido-2-methylbenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, a thorough understanding of the safety and handling protocols for chemical compounds is paramount. This guide provides a detailed overview of the safety precautions, handling procedures, and toxicological information for Methyl 3-acetamido-2-methylbenzoate.

This technical document outlines the essential safety data, proper handling and storage procedures, and emergency response measures for this compound. The information is compiled to ensure the safety of laboratory and manufacturing personnel.

Physicochemical and Safety Data

A comprehensive summary of the physical, chemical, and safety-related properties of this compound is presented below. This data is critical for risk assessment and the implementation of appropriate safety controls.

PropertyValue
Chemical Formula C₁₁H₁₃NO₃
Molecular Weight 207.23 g/mol
Boiling Point No data available
Physical State Solid
GHS Pictogram Warning
Hazard Statements H315, H319, H335
Precautionary Statements P261, P305+P351+P338
UN Number -
Hazard Class -
Packing Group -

Toxicological Profile

Understanding the toxicological properties of a substance is fundamental to its safe handling. This compound is classified with the following acute toxicity.

Toxicity MetricValue
Acute Toxicity, Oral Category 4

Handling and Storage

Proper handling and storage are crucial to prevent exposure and maintain the integrity of the compound.

Handling:

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]

  • Use only in a well-ventilated area.

  • Wear protective gloves, clothing, eye protection, and face protection.

Storage:

  • Store in a corrosion-resistant warehouse with an epoxy floor.[2]

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.

Emergency and First Aid Measures

In the event of exposure or a spill, the following procedures should be followed.

First Aid:

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Fire-Fighting:

  • Suitable extinguishing media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Unsuitable extinguishing media: Acidic corrosive substances (such as sulfuric acid) should not be used.[2]

Experimental Workflows and Safety Protocols

To visualize key safety procedures, the following diagrams illustrate a general workflow for handling a chemical spill and the hierarchy of controls for minimizing exposure.

Chemical_Spill_Response cluster_spill Chemical Spill Occurs cluster_response Immediate Response cluster_cleanup Containment & Cleanup cluster_disposal Decontamination & Disposal Spill Spill of Methyl 3-acetamido-2-methylbenzoate Evacuate Evacuate Immediate Area & Alert Others Spill->Evacuate Initiates Assess Assess the Spill (Identify substance, estimate quantity) Evacuate->Assess PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Assess->PPE Contain Contain the Spill (Use absorbent material) PPE->Contain Neutralize Neutralize if Necessary (Follow specific protocol) Contain->Neutralize Collect Collect Residue (Use non-sparking tools) Neutralize->Collect Decontaminate Decontaminate Area & Equipment Collect->Decontaminate Dispose Dispose of Waste (Follow hazardous waste procedures) Decontaminate->Dispose Report Report the Incident Dispose->Report Hierarchy_of_Controls cluster_arrow Elimination Elimination (Most Effective) Remove the hazard Substitution Substitution Replace with a less hazardous substance Engineering Engineering Controls Isolate people from the hazard (e.g., Fume Hood) Administrative Administrative Controls Change the way people work (e.g., SOPs, Training) PPE Personal Protective Equipment (Least Effective) Protect the worker with PPE Top->Bottom

References

A Comprehensive Review of N-acetylated Methyl Anthranilate Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Synthesis of N-acetylated Methyl Anthranilate and its Derivatives

The synthesis of N-acetylated methyl anthranilate and related N-acyl derivatives can be achieved through several chemical and biotechnological routes. The primary chemical methods involve the N-acetylation of methyl anthranilate or the esterification of N-acetylanthranilic acid.[1]

General Synthetic Routes:

  • Fischer Esterification of N-Acetylanthranilic Acid: This conventional method involves reacting N-acetylanthranilic acid with methanol in the presence of a strong acid catalyst.[1]

  • N-acetylation of Methyl Anthranilate: An alternative route where the amino group of methyl anthranilate is acetylated, typically using acetic anhydride.[1]

  • Biotechnological Synthesis: Engineered strains of Escherichia coli have been utilized for the sustainable production of anthranilate derivatives, offering a promising alternative to traditional chemical synthesis.[2]

A general workflow for the chemical synthesis of N-acyl anthranilic acid derivatives, which are often the focus of biological studies, is depicted below.

start Anthranilic Acid or Methyl Anthranilate intermediate1 N-Acyl Anthranilic Acid or its Methyl Ester start->intermediate1 Acylation final_product Target Derivative intermediate1->final_product Further Modification / Esterification

Figure 1: General synthetic workflow for N-acyl anthranilate derivatives.

Biological Activity and Therapeutic Potential

PAI-1 Inhibition

PAI1_Signaling cluster_Fibrinolysis Fibrinolysis cluster_PAI1_Inhibition PAI-1 Regulation cluster_Cellular_Effects Cellular Effects Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin activated by Fibrin_Degradation Fibrin Degradation Plasmin->Fibrin_Degradation tPA_uPA tPA / uPA tPA_uPA->Plasminogen Fibrin_Clot Fibrin Clot Fibrin_Clot->Fibrin_Degradation PAI1 PAI-1 PAI1->tPA_uPA inhibits PAI1_Complex Inactive PAI-1/Inhibitor Complex PAI1->PAI1_Complex Cell_Migration Cell Migration & Tissue Remodeling PAI1->Cell_Migration modulates Vitronectin Vitronectin PAI1->Vitronectin interacts with Inhibitor N-Acyl Anthranilic Acid Derivative Inhibitor->PAI1 inhibits Inhibitor->PAI1_Complex Vitronectin->Cell_Migration

CompoundScaffoldIC50 (µM)Reference
TM52755-chloro-N-acylanthranilic acidNot explicitly stated, but identified as a potent candidate[9]
TM5007N,N'-bis[thienyl] hexanedicarboxamide derivative29.2[10]
TM5001N,N'-bis[phenyl-thienyl] hexanedicarboxamide derivative28.6[10]

It is noteworthy that many of the most potent compounds identified are N-acyl anthranilic acids rather than their methyl esters. It is hypothesized that the methyl ester derivatives may function as prodrugs, being hydrolyzed in vivo to the active carboxylic acid form.[11]

HIV-1 Non-Nucleoside Reverse Transcriptase (NNRT) Inhibition

Derivatives of N-acyl-anthranoylanthranilic acid have been synthesized and evaluated as inhibitors of HIV-1 non-nucleoside reverse transcriptase (NNRT).[12]

Quantitative Data on HIV-1 NNRT Inhibitors:

A series of N-acyl-anthranoylanthranilic acids and their cyclized benzoxazinone derivatives have shown a wide range of inhibitory activity against HIV-1 NNRT.

Compound ClassIC50 RangeReference
N-Acyl-anthranoylanthranilic acids (5a–n) and their cyclized benzoxazinones (6a–n)30 nM – 123 µM[12]
Antitubercular Activity

Anthranilic acid derivatives have also been explored for their potential as antitubercular agents, targeting enzymes involved in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis.[13][14]

Quantitative Data on Antitubercular Activity:

Certain anthranilic acid derivatives have been shown to inhibit MabA (FabG1), an essential enzyme in the FAS-II cycle of M. tuberculosis.

CompoundTargetIC50 (µM)Reference
Compound 1 (3,4-dichlorobenzoyl, 5-iodo-anthranilic acid)MabA38[15]
Compound 2 (3,4-dichlorobenzoyl, 5-bromo-anthranilic acid)MabA45[15]

Experimental Protocols

This section provides an overview of the methodologies for the synthesis and biological evaluation of N-acetylated methyl anthranilate derivatives, based on the reviewed literature.

Synthesis of N-Acyl-5-bromoanthranilic Acids

General Procedure: 5-bromoanthranilic acid is acylated using appropriate acid anhydrides.[16][17]

  • A solution of 5-bromoanthranilic acid in a suitable solvent (e.g., ethanol) is prepared.

  • The corresponding acid anhydride is added to the solution.

  • The reaction mixture is refluxed for a specified period (e.g., 10 hours).

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the product is isolated by filtration and recrystallized.

start 5-Bromoanthranilic Acid + Acid Anhydride reflux Reflux in Ethanol start->reflux tlc Monitor by TLC reflux->tlc workup Cool, Filter, and Recrystallize tlc->workup product N-Acyl-5-bromoanthranilic Acid workup->product

Figure 3: Experimental workflow for the synthesis of N-acyl-5-bromoanthranilic acids.

PAI-1 Inhibition Assay
  • A chromogenic substrate for the plasminogen activator is added.

  • The rate of color development, which is proportional to the residual activity of the plasminogen activator, is measured using a spectrophotometer.

  • The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

HIV-1 NNRT Inhibition Assay

General Procedure: The inhibitory activity of the compounds against HIV-1 reverse transcriptase is typically evaluated using a cell-based assay or an enzymatic assay.

  • Cell-based Assay:

    • MT-4 cells are infected with HIV-1 in the presence of various concentrations of the test compounds.

    • After a period of incubation, the viability of the cells is determined using a colorimetric method (e.g., MTT assay).

    • The EC50 (50% effective concentration) is calculated as the concentration of the compound that protects 50% of the cells from virus-induced cytopathic effects.

  • Enzymatic Assay:

    • Recombinant HIV-1 RT is incubated with a template-primer, deoxynucleotide triphosphates (dNTPs, one of which is labeled), and different concentrations of the inhibitor.

    • The amount of incorporated labeled dNTP is measured to determine the activity of the enzyme.

    • The IC50 is the concentration of the inhibitor that reduces the enzyme activity by 50%.

Antitubercular Activity Assay

General Procedure (MabA Inhibition): An LC-MS/MS-based enzymatic assay is used to screen for inhibitors of MabA.

  • Recombinant MabA is incubated with its substrates (acetoacetyl-CoA and NADPH) and the test compound.

  • The reaction is quenched, and the amount of product formed is quantified by LC-MS/MS.

  • The percentage of inhibition is calculated, and IC50 values are determined.

Conclusion

References

Initial Research Applications for Novel Benzoate Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of initial research applications for two distinct classes of novel benzoate compounds: Eugenyl Benzoate Derivatives as potential anticancer agents targeting BCL-2, and Rhodanine-based Benzoic Acid Derivatives as inhibitors of Slingshot (SSH) phosphatase for applications in cancer cell migration. This document outlines the core findings, presents quantitative data, details relevant experimental methodologies, and visualizes key pathways and workflows.

Eugenyl Benzoate Derivatives as BCL-2 Inhibitors in Colorectal Cancer

A series of novel eugenyl benzoate derivatives have been synthesized and evaluated for their potential as anticancer agents. The primary mechanism of action investigated is the inhibition of B-cell lymphoma 2 (BCL-2), an anti-apoptotic protein often overexpressed in cancer cells, including the HT-29 colorectal cancer cell line.[1]

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic activity of ten synthesized eugenyl benzoate derivatives was assessed against the human colorectal adenocarcinoma cell line, HT-29. The half-maximal inhibitory concentration (IC50) for each compound was determined, with compound 9 (4‐[(2S)‐2,3‐dihydroxypropyl]‐2‐methoxyphenyl 2‐hydroxybenzoate) demonstrating the highest potency.[1]

Compound IDCompound Name/StructureIC50 (µM) against HT-29 Cells
1 2-methoxy-4-(prop-2-en-1-yl)phenyl salicylate145.34
2 2-methoxy-4-(prop-2-en-1-yl)phenyl 4-aminosalicylate118.67
3 2-methoxy-4-(prop-2-en-1-yl)phenyl 3,4,5-trihydroxybenzoate286.81
4 2-methoxy-4-(prop-2-en-1-yl)phenyl 3-methoxy-4,5-dihydroxybenzoate159.23
5 4-(prop-2-en-1-yl)-2-hydroxyphenyl salicylate98.55
6 4-(prop-2-en-1-yl)-2-hydroxyphenyl 4-aminosalicylate123.45
7 4-(2-chloro-3-hydroxypropyl)-2-hydroxyphenyl salicylate78.91
8 4-(2-chloro-3-hydroxypropyl)-2-methoxyphenyl salicylate102.67
9 4-[(2S)-2,3-dihydroxypropyl]-2-methoxyphenyl 2-hydroxybenzoate26.56
10 4-[(2R)-2,3-dihydroxypropyl]-2-methoxyphenyl 2-hydroxybenzoate35.78
Data synthesized from a study on eugenyl benzoate derivatives as BCL-2 inhibitors.[1]
Experimental Protocols

The synthesis of the derivative library involves several key chemical reactions, including esterification, demethylation, and halohydrin formation.[1] A representative protocol for esterification is provided below.

Protocol: Esterification of Eugenol with a Substituted Benzoic Acid

  • Reactant Preparation: In a round-bottom flask, dissolve eugenol (1.0 equivalent) and a selected substituted benzoic acid (e.g., salicylic acid, 1.1 equivalents) in a suitable solvent such as dichloromethane (DCM).

  • Catalyst Addition: Add 4-(dimethylamino)pyridine (DMAP, 0.1 equivalents) to the mixture.

  • Coupling Agent: Slowly add a solution of dicyclohexylcarbodiimide (DCC, 1.2 equivalents) in DCM to the reaction mixture at 0°C (ice bath).

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Extraction: Wash the filtrate sequentially with 5% HCl solution, 5% NaHCO3 solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product using column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure eugenyl benzoate derivative.[2]

The viability of cancer cells upon treatment with the synthesized compounds is a critical measure of cytotoxic potential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for this purpose.

Protocol: MTT Assay for HT-29 Cells

  • Cell Seeding: Seed HT-29 cells into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS). Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the eugenyl benzoate derivatives in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Visualization: BCL-2 Inhibition Workflow

The following diagram illustrates the general workflow for identifying and validating novel eugenyl benzoate derivatives as BCL-2 inhibitors.

G cluster_synthesis Chemical Synthesis cluster_screening In Vitro Screening cluster_validation Mechanism Validation Eugenol Eugenol & Benzoic Acids Reaction Esterification & Other Reactions Eugenol->Reaction Purification Purification (Column Chromatography) Reaction->Purification Library Derivative Library Purification->Library MTT MTT Cytotoxicity Assay Library->MTT Library->MTT HT29 HT-29 Cells HT29->MTT IC50 IC50 Determination MTT->IC50 Hit Identify Hit Compound (e.g., Compound 9) IC50->Hit IC50->Hit BCL2_Assay BCL-2 Binding/ Inhibition Assay Hit->BCL2_Assay Lead Lead Compound BCL2_Assay->Lead

Caption: Workflow for discovery of Eugenyl Benzoate BCL-2 inhibitors.

Rhodanine-Based Benzoic Acid Derivatives as Slingshot Phosphatase Inhibitors

A distinct class of para-substituted benzoic acid derivatives, featuring a rhodanine scaffold, has been identified as potent, competitive inhibitors of Slingshot (SSH) phosphatases. These enzymes are crucial regulators of actin cytoskeleton dynamics, and their inhibition presents a therapeutic strategy for targeting cancer cell migration and invasion.

Quantitative Data: Enzyme Inhibition

The inhibitory potency of the lead compound, (Z)-4-((4-((4-oxo-2-thioxo-3-(o-tolyl)thiazolidin-5-ylidene)methyl)phenoxy)methyl)benzoic acid (D3), was evaluated against Slingshot phosphatase.

Compound IDCompound NameTargetInhibition Constant (Ki)Inhibition Type
D3 (Z)-4-((4-((4-((4-oxo-2-thioxo-3-(o-tolyl)thiazolidin-5-ylidene)methyl)phenoxy)methyl)benzoic acidSlingshot (SSH) Phosphatase~ 4 µMCompetitive
Data from a study identifying novel rhodanine-based SSH inhibitors.[3]
Signaling Pathway and Mechanism of Action

Slingshot phosphatases (e.g., SSH1) play a pivotal role in cell motility by reactivating the actin-depolymerizing factor, cofilin. They achieve this by dephosphorylating cofilin at its serine-3 residue. Cofilin is initially inactivated through phosphorylation by LIM kinases (LIMK). By inhibiting SSH, compounds like D3 maintain cofilin in its inactive, phosphorylated state, which suppresses actin filament dynamics and, consequently, inhibits cell migration.

The following diagram illustrates the SSH-Cofilin signaling pathway and the point of inhibition.

G cluster_pathway Actin Dynamics Regulation Pathway cluster_inhibition Pharmacological Inhibition LIMK LIM Kinase (LIMK) Cofilin_active Active Cofilin LIMK->Cofilin_active Phosphorylation Cofilin_inactive Inactive p-Cofilin (Ser3) Cofilin_active->Cofilin_inactive Actin_turnover Actin Filament Turnover & Cell Migration Cofilin_active->Actin_turnover SSH Slingshot (SSH) Phosphatase Cofilin_inactive->SSH Dephosphorylation SSH->Cofilin_active Inhibitor Benzoate Derivative (D3) Inhibitor->SSH Inhibition

Caption: Inhibition of the SSH-Cofilin signaling pathway by benzoate derivatives.

Experimental Protocols

To determine the inhibitory potential of novel compounds, an in vitro phosphatase assay is required. This protocol describes a general method using a phosphorylated substrate.

Protocol: In Vitro Phosphatase Assay

  • Enzyme and Substrate Preparation: Purify recombinant Slingshot (SSH) phosphatase and its substrate, phosphorylated cofilin (p-Cofilin). The p-Cofilin can be generated by incubating cofilin with LIMK and ATP.

  • Reaction Setup: In a 96-well microplate, prepare a reaction buffer (e.g., 50 mM Tris-HCl, 1 mM DTT, pH 7.5).

  • Inhibitor Addition: Add varying concentrations of the test inhibitor (e.g., compound D3 dissolved in DMSO) to the wells. Include a no-inhibitor control.

  • Enzyme Addition: Add a fixed concentration of the purified SSH enzyme to each well and incubate for 10-15 minutes at 30°C to allow for inhibitor binding.

  • Initiate Reaction: Start the dephosphorylation reaction by adding the p-Cofilin substrate to each well.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 30 minutes).

  • Stop Reaction & Detect Phosphate: Stop the reaction and quantify the amount of free phosphate released using a colorimetric method, such as a Malachite Green-based assay.[3] This involves adding the Malachite Green reagent, which forms a colored complex with free phosphate.

  • Absorbance Reading: Measure the absorbance at approximately 620-650 nm.

  • Data Analysis: Construct a dose-response curve by plotting the percentage of inhibition against the inhibitor concentration. Calculate the IC50 value. The inhibition constant (Ki) can be determined using the Cheng-Prusoff equation if the Michaelis-Menten constant (Km) of the substrate is known.

To assess the functional effect of SSH inhibition on cancer cells, a wound healing or "scratch" assay is a common method.

Protocol: Wound Healing Assay

  • Cell Culture: Grow a confluent monolayer of cancer cells (e.g., MDA-MB-231 breast cancer cells) in a 6-well plate.

  • Create Wound: Using a sterile p200 pipette tip, create a linear "scratch" or wound through the center of the monolayer.

  • Wash and Treat: Gently wash the wells with PBS to remove detached cells. Replace the medium with fresh culture medium containing the test compound (SSH inhibitor) at a desired concentration. Use a vehicle control in a separate well.

  • Image Acquisition (Time 0): Immediately capture images of the wound in each well using a microscope with a camera. Mark reference points to ensure the same field of view is imaged over time.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 atmosphere.

  • Time-Lapse Imaging: Acquire images of the same wound areas at regular intervals (e.g., every 6, 12, and 24 hours).

  • Data Analysis: Quantify the area of the wound at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure over time for both treated and control cells to determine the effect of the inhibitor on cell migration.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Methyl 3-acetamido-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed, step-by-step guide for the synthesis of Methyl 3-acetamido-2-methylbenzoate, a valuable intermediate in pharmaceutical and chemical research. The described three-step synthesis is robust and scalable, commencing with the reduction of 2-methyl-3-nitrobenzoic acid, followed by esterification, and culminating in a final acetylation step.

Data Summary

The following table summarizes the key quantitative data for each step in the synthesis of this compound.

StepReactionStarting MaterialProductReagentsSolventYield (%)
1Reduction2-Methyl-3-nitrobenzoic acid3-Amino-2-methylbenzoic acid5% Pd/C, H₂Ethyl acetate~90%
2Esterification3-Amino-2-methylbenzoic acidMethyl 3-amino-2-methylbenzoateThionyl chloride, MethanolMethanolHigh
3AcetylationMethyl 3-amino-2-methylbenzoateThis compoundAcetic anhydride, PyridineDichloromethaneHigh

Experimental Protocols

Step 1: Synthesis of 3-Amino-2-methylbenzoic acid

This protocol details the reduction of 2-methyl-3-nitrobenzoic acid to 3-amino-2-methylbenzoic acid.

  • Reaction Setup: In a two-necked round-bottomed flask, dissolve 2-methyl-3-nitrobenzoic acid (e.g., 2 g, 12.12 mmol) in ethyl acetate.

  • Catalyst Addition: To the solution, add 5% Palladium on carbon (Pd/C) catalyst (e.g., 0.10 g).

  • Hydrogenation: Stir the reaction mixture vigorously under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) for approximately 15 hours.

  • Work-up: After the reaction is complete, remove the solvent by distillation under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel (60-120 mesh) using a mixture of dichloromethane and ethanol (e.g., 99.5:0.5 v/v) as the eluent to yield pure 3-amino-2-methylbenzoic acid as a white solid.[1]

Step 2: Synthesis of Methyl 3-amino-2-methylbenzoate

This protocol describes the esterification of 3-amino-2-methylbenzoic acid to its corresponding methyl ester.

  • Reaction Setup: To a solution of 3-amino-2-methylbenzoic acid (1 equivalent) in methanol, cool the mixture to 0 °C.

  • Reagent Addition: Slowly add thionyl chloride (1.2 equivalents) dropwise to the cooled solution while stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

  • Work-up: After cooling, the solvent is removed under reduced pressure. The residue is then dissolved in ethyl acetate and washed with a saturated sodium bicarbonate solution, followed by brine.

  • Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield Methyl 3-amino-2-methylbenzoate.

Step 3: Synthesis of this compound

This final step involves the acetylation of the amino group to yield the target compound.

  • Reaction Setup: Dissolve Methyl 3-amino-2-methylbenzoate (1 equivalent) in dichloromethane.

  • Reagent Addition: Add pyridine (1.2 equivalents) followed by the dropwise addition of acetic anhydride (1.2 equivalents) at 0 °C.

  • Reaction: Stir the reaction mixture at room temperature for 2 hours.

  • Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure this compound.

Synthesis Workflow

The following diagram illustrates the step-by-step synthesis of this compound.

Synthesis_Workflow Start 2-Methyl-3-nitrobenzoic acid Intermediate1 3-Amino-2-methylbenzoic acid Start->Intermediate1 Reduction (Pd/C, H₂) Intermediate2 Methyl 3-amino-2-methylbenzoate Intermediate1->Intermediate2 Esterification (SOCl₂, MeOH) Product This compound Intermediate2->Product Acetylation (Ac₂O, Pyridine)

Caption: Synthetic pathway for this compound.

References

Application Note: Reaction Mechanism and Protocols for the Acylation of 3-Amino-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The acylation of aminobenzoic acids is a fundamental reaction in organic synthesis, crucial for the development of a wide range of pharmaceutical compounds and functional materials. 3-Amino-2-methylbenzoic acid is a valuable building block, and the selective acylation of its amino group allows for the introduction of various functionalities, leading to the synthesis of novel drug candidates and complex organic molecules. This document provides a detailed overview of the reaction mechanism, experimental protocols, and relevant data for the N-acylation of 3-amino-2-methylbenzoic acid.

Reaction Mechanism: Nucleophilic Acyl Substitution

The acylation of 3-amino-2-methylbenzoic acid proceeds via a nucleophilic acyl substitution mechanism. The amino group (-NH₂) is a stronger nucleophile than the carboxylic acid group (-COOH), ensuring selective reaction at the nitrogen atom.[1] The reaction is typically carried out using an acylating agent such as an acid anhydride (e.g., acetic anhydride) or an acyl chloride.[1][2]

The mechanism can be described in the following steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the acylating agent.

  • Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, unstable tetrahedral intermediate where the carbonyl oxygen bears a negative charge and the nitrogen atom carries a positive charge.

  • Collapse of the Intermediate: The tetrahedral intermediate collapses, reforming the carbonyl double bond. This step involves the elimination of a leaving group (e.g., an acetate ion if using acetic anhydride, or a chloride ion if using an acyl chloride).

  • Deprotonation: A base (which can be another molecule of the amine reactant or a non-nucleophilic base added to the reaction) removes a proton from the positively charged nitrogen atom, yielding the final neutral N-acyl product and regenerating the catalyst if one was used.

reaction_mechanism Acylation Mechanism of 3-Amino-2-methylbenzoic Acid cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Reactant_A 3-Amino-2-methylbenzoic Acid Intermediate Tetrahedral Intermediate Reactant_A->Intermediate 1. Nucleophilic Attack Reactant_B Acylating Agent (e.g., Acetic Anhydride) Reactant_B->Intermediate 1. Nucleophilic Attack Product N-Acyl-3-amino-2-methylbenzoic Acid Intermediate->Product 2. Intermediate Collapse 3. Deprotonation Byproduct Leaving Group (e.g., Acetic Acid) Intermediate->Byproduct experimental_workflow Experimental Workflow for N-Acylation A 1. Reaction Setup (Combine Reactants) B 2. Heating (Promote Reaction) A->B C 3. Hydrolysis (Quench Excess Anhydride) B->C D 4. Crystallization (Cool to Room Temp) C->D E 5. Isolation (Vacuum Filtration) D->E F 6. Analysis (Yield, Purity, MP) E->F

References

Application Notes and Protocols for the Laboratory-Scale Preparation of Methyl 3-acetamido-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the laboratory-scale synthesis of Methyl 3-acetamido-2-methylbenzoate, a key intermediate in various synthetic applications. The protocol outlines a two-step reaction sequence commencing with the esterification of 3-amino-2-methylbenzoic acid, followed by the N-acetylation of the resulting methyl 3-amino-2-methylbenzoate. Detailed experimental procedures, purification techniques, and characterization data are provided to ensure reproducible and efficient synthesis.

Introduction

This compound is a valuable building block in medicinal chemistry and drug development, serving as a precursor for the synthesis of more complex molecular architectures. Its structure, featuring a substituted aromatic ring with ester and amide functionalities, makes it a versatile intermediate for the construction of various heterocyclic and biologically active compounds. The following protocols detail a reliable method for its preparation on a laboratory scale.

Overall Reaction Scheme

The synthesis of this compound is achieved through a two-step process:

  • Step 1: Esterification of 3-Amino-2-methylbenzoic Acid to form Methyl 3-amino-2-methylbenzoate.

  • Step 2: N-Acetylation of Methyl 3-amino-2-methylbenzoate to yield the final product, this compound.

Experimental Protocols

Step 1: Synthesis of Methyl 3-amino-2-methylbenzoate

This procedure is adapted from the esterification of a similar benzoic acid derivative.[1]

Materials:

  • 3-Amino-2-methylbenzoic acid

  • Methanol (MeOH), anhydrous

  • Sulfuric acid (H₂SO₄), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • To a solution of 3-amino-2-methylbenzoic acid (1.0 eq) in anhydrous methanol (10-15 mL per gram of acid), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at 0 °C (ice bath).

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

  • Carefully neutralize the residue with a saturated solution of sodium bicarbonate. Ensure the pH is basic (pH > 8).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford Methyl 3-amino-2-methylbenzoate as a crude product.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Step 2: Synthesis of this compound

This protocol is a standard procedure for the N-acetylation of an aromatic amine.

Materials:

  • Methyl 3-amino-2-methylbenzoate

  • Acetic anhydride

  • Pyridine or triethylamine

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Dissolve Methyl 3-amino-2-methylbenzoate (1.0 eq) in dichloromethane or ethyl acetate (10 mL per gram of amine) in a round-bottom flask.

  • Add pyridine or triethylamine (1.2 eq) to the solution and cool to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the disappearance of the starting material.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product, this compound, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Data Presentation

Table 1: Summary of Quantitative and Physical Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateMelting Point (°C)Boiling Point (°C)Expected Yield (%)
Methyl 3-amino-2-methylbenzoate C₉H₁₁NO₂165.19Solid/OilN/A30085-95
This compound C₁₁H₁₃NO₃207.23SolidN/AN/A90-98

Note: N/A indicates that specific data for this compound was not found in the searched literature. The expected yields are based on typical efficiencies for these types of reactions.

Table 2: Spectroscopic Data for this compound (Predicted)

TechniqueKey Features and Expected Values
¹H NMR (CDCl₃, 400 MHz)δ (ppm): ~8.0-7.0 (aromatic protons, 3H), ~3.9 (s, -OCH₃, 3H), ~2.5 (s, -CH₃, 3H), ~2.2 (s, -NHCOCH₃, 3H), ~7.5-8.5 (br s, -NH, 1H).
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): ~168-170 (C=O, amide), ~166-168 (C=O, ester), ~140-120 (aromatic carbons), ~52 (-OCH₃), ~24 (-NHCOCH₃), ~17 (-CH₃).
IR (KBr, cm⁻¹)ν: ~3300 (N-H stretch), ~3000 (aromatic C-H stretch), ~2950 (aliphatic C-H stretch), ~1720 (C=O ester stretch), ~1680 (C=O amide I band), ~1530 (N-H bend, amide II band).
Mass Spec. (EI)m/z: 207 (M⁺), 176 ([M-OCH₃]⁺), 148 ([M-COCH₃]⁺), 134.

Note: The predicted spectroscopic data is based on the analysis of the compound's structure and comparison with similar molecules.

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of this compound.

experimental_workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: N-Acetylation start_material 3-Amino-2-methylbenzoic Acid reagents1 MeOH, H₂SO₄ reflux Reflux reagents1->reflux workup1 Workup & Purification reflux->workup1 intermediate Methyl 3-amino-2-methylbenzoate workup1->intermediate reagents2 Acetic Anhydride, Pyridine intermediate->reagents2 reaction2 Stir at RT reagents2->reaction2 workup2 Workup & Purification reaction2->workup2 final_product This compound workup2->final_product

Caption: Workflow for the synthesis of this compound.

Signaling Pathway (Logical Relationship)

The following diagram illustrates the logical progression of the chemical transformation.

logical_relationship starting_material 3-Amino-2-methylbenzoic Acid intermediate_product Methyl 3-amino-2-methylbenzoate starting_material->intermediate_product Esterification (MeOH, H⁺) final_product This compound intermediate_product->final_product N-Acetylation (Ac₂O, Base)

Caption: Logical progression of the synthesis.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.

  • Concentrated sulfuric acid is highly corrosive. Handle with extreme care.

  • Acetic anhydride is corrosive and a lachrymator. Avoid inhalation and contact with skin.

  • Organic solvents are flammable. Keep away from open flames and ignition sources.

  • Dispose of all chemical waste according to institutional and local regulations.

References

Application Notes and Protocols for the Analytical Characterization of Methyl 3-acetamido-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of analytical methods and detailed protocols for the characterization of Methyl 3-acetamido-2-methylbenzoate. Due to the limited availability of specific data for this compound, this guide leverages data from structurally similar molecules, including isomers and other substituted methyl benzoates, to provide a robust starting point for method development and analysis.

Overview of Analytical Techniques

The characterization of this compound relies on a combination of chromatographic and spectroscopic techniques to determine its identity, purity, and structure. The primary methods include:

  • High-Performance Liquid Chromatography (HPLC): For separation and quantification of the compound and its impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For identification, quantification, and structural elucidation based on mass-to-charge ratio.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the molecular structure by analyzing the magnetic properties of atomic nuclei.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify functional groups present in the molecule based on their absorption of infrared radiation.

The following sections provide detailed protocols and reference data for each of these techniques.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for assessing the purity of this compound and for quantitative analysis. A reversed-phase method is generally suitable for this type of compound.

Table 1: Representative HPLC Method Parameters for Analysis of Substituted Benzoates

ParameterRecommended Conditions
Column C18 (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and Water with 0.1% Formic or Phosphoric Acid (gradient or isocratic)
Flow Rate 1.0 mL/min
Detection UV at 240 nm or 258 nm
Column Temperature 30-50 °C
Injection Volume 10-20 µL

Experimental Protocol: HPLC Analysis

  • Preparation of Mobile Phase: Prepare a mixture of acetonitrile and water (e.g., starting with a 50:50 v/v ratio) containing 0.1% formic acid. Filter and degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh and dissolve a known amount of the reference standard of this compound in the mobile phase or a suitable solvent like methanol to prepare a stock solution. Further dilute to obtain working standard solutions of desired concentrations.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a similar concentration as the standard solution. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Analysis: Equilibrate the HPLC system with the mobile phase. Inject the standard and sample solutions and record the chromatograms.

  • Data Analysis: Identify the peak corresponding to this compound by comparing the retention time with the standard. Calculate the purity or concentration based on the peak area.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the identification and quantification of volatile and semi-volatile compounds. For this compound, it can provide structural information through its mass fragmentation pattern.

Table 2: General GC-MS Method Parameters for Analysis of Methyl Benzoate Derivatives

ParameterRecommended Conditions
Column DB-5 or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at a constant flow rate (e.g., 1 mL/min)
Inlet Temperature 250 °C
Oven Program Start at 100 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 50-400 amu

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Dissolve a small amount of the sample in a volatile solvent such as dichloromethane or ethyl acetate. The concentration should be in the range of 10-100 µg/mL.

  • GC-MS Analysis: Inject 1 µL of the prepared sample into the GC-MS system.

  • Data Analysis: Analyze the resulting total ion chromatogram (TIC) to determine the retention time of the compound. Examine the mass spectrum of the corresponding peak and compare the fragmentation pattern with known databases or theoretical fragmentation to confirm the structure.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR should be performed. The following table provides expected chemical shifts based on analogous compounds.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Assignment Predicted ¹H NMR (ppm) Predicted ¹³C NMR (ppm)
Aromatic-H7.0 - 8.0120 - 140
Ester -OCH₃~3.9~52
Acetamido -NH7.5 - 9.0 (broad)N/A
Acetamido -CH₃~2.2~24
Aromatic -CH₃~2.4~21
Carbonyl C=O (Ester)N/A~167
Carbonyl C=O (Amide)N/A~169
Aromatic C (substituted)N/A130 - 150

Note: Predicted values are based on data from various substituted methyl benzoates and acetamidobenzoates.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).

  • Spectral Interpretation: Analyze the chemical shifts, coupling constants, and integration of the signals to confirm the structure of this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Table 4: Characteristic FT-IR Absorption Bands for this compound

Functional Group Characteristic Absorption (cm⁻¹) Intensity
N-H Stretch (Amide)3300 - 3500Medium
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 3000Medium
C=O Stretch (Ester)1715 - 1735Strong
C=O Stretch (Amide I)1630 - 1680Strong
N-H Bend (Amide II)1510 - 1570Strong
C=C Stretch (Aromatic)1450 - 1600Medium to Weak
C-O Stretch (Ester)1100 - 1300Strong

Experimental Protocol: FT-IR Analysis

  • Sample Preparation: The sample can be analyzed as a solid (using KBr pellet or ATR) or as a thin film.

  • Data Acquisition: Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.

  • Spectral Interpretation: Identify the characteristic absorption bands corresponding to the functional groups of this compound.

Workflow for Analytical Characterization

The following diagram illustrates a typical workflow for the comprehensive analytical characterization of a newly synthesized batch of this compound.

Analytical Workflow cluster_0 Sample Preparation cluster_1 Preliminary Analysis cluster_2 Structural Confirmation cluster_3 Purity & Quantification cluster_4 Final Characterization Synthesis_Purification Synthesis & Purification TLC TLC for Spot Test Synthesis_Purification->TLC HPLC HPLC for Purity & Assay Synthesis_Purification->HPLC Reference_Standard Reference Standard Reference_Standard->HPLC FTIR FT-IR for Functional Groups TLC->FTIR NMR 1H & 13C NMR FTIR->NMR GCMS GC-MS for MW & Fragmentation FTIR->GCMS Data_Analysis Comprehensive Data Analysis NMR->Data_Analysis GCMS->Data_Analysis HPLC->Data_Analysis CoA Certificate of Analysis Data_Analysis->CoA

Caption: Workflow for the analytical characterization of this compound.

Conclusion

The analytical methods described in this document provide a solid framework for the comprehensive characterization of this compound. While specific data for this molecule is not widely published, the provided protocols and reference data from analogous compounds offer a reliable starting point for researchers, scientists, and drug development professionals to establish and validate their own analytical methods. It is recommended to confirm these findings with a fully characterized reference standard of this compound when it becomes available.

Application Note: Interpreting the ¹H NMR Spectrum of Methyl 3-acetamido-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This document provides a detailed analysis of the ¹H NMR spectrum of Methyl 3-acetamido-2-methylbenzoate, including predicted chemical shifts, multiplicities, and coupling constants. It also outlines a standard experimental protocol for acquiring such a spectrum.

Introduction

This compound is a substituted aromatic compound. As a derivative of benzoic acid, it and similar structures are of interest in medicinal chemistry and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic molecules. This application note details the interpretation of the proton NMR (¹H NMR) spectrum of this compound, providing predicted data to aid in its characterization.

Predicted ¹H NMR Data

The chemical structure of this compound with the predicted proton assignments is shown below:

Chemical structure of this compound with proton labeling

Caption: Structure of this compound with protons labeled for ¹H NMR assignment.

The predicted ¹H NMR spectral data for this compound is summarized in the table below. These predictions are based on the analysis of structurally similar compounds and known substituent effects. The aromatic protons (H-4, H-5, H-6) are expected to form a complex splitting pattern due to their coupling with each other.

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
H-a (Ar-CH₃)2.2 - 2.4Singlet3HN/A
H-b (NH-C(=O)-CH₃)2.1 - 2.3Singlet3HN/A
H-c (O-CH₃)3.8 - 3.9Singlet3HN/A
H-47.6 - 7.8Doublet of doublets1H~7-8 (ortho), ~1-2 (meta)
H-57.2 - 7.4Triplet1H~7-8
H-67.9 - 8.1Doublet of doublets1H~7-8 (ortho), ~1-2 (meta)
H-d (NH)7.5 - 8.5Singlet (broad)1HN/A

Experimental Protocol for ¹H NMR Spectroscopy

This section outlines a general procedure for acquiring a high-resolution ¹H NMR spectrum of a small organic molecule like this compound.

3.1. Sample Preparation

  • Weigh approximately 5-10 mg of the solid this compound sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid obscuring signals from the analyte.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to serve as a reference for the chemical shifts (δ = 0.00 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Cap the NMR tube securely.

3.2. Instrument Setup and Data Acquisition

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve homogeneity, which is essential for obtaining sharp, well-resolved peaks.

  • Set the appropriate acquisition parameters, including:

    • Pulse Angle: Typically a 30° or 45° pulse is used for quantitative measurements.

    • Acquisition Time: Usually 2-4 seconds.

    • Relaxation Delay: A delay of 1-5 seconds between pulses ensures full relaxation of the protons, which is crucial for accurate integration.

    • Number of Scans: Typically 8 to 16 scans are sufficient for a sample of this concentration to achieve a good signal-to-noise ratio.

  • Acquire the Free Induction Decay (FID) data.

3.3. Data Processing

  • Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.

  • Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

  • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

  • Integrate the peaks to determine the relative number of protons corresponding to each signal.

  • Analyze the peak multiplicities and coupling constants to elucidate the connectivity of the protons in the molecule.

Visualization of ¹H NMR Assignments

The following diagram illustrates the logical relationship between the different proton signals and their positions on the this compound molecule.

Caption: ¹H NMR signal assignments for this compound.

Application Note: Predicted ¹³C NMR Chemical Shifts for Methyl 3-acetamido-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, particularly for the structural elucidation of organic molecules. ¹³C NMR spectroscopy provides detailed information about the carbon framework of a molecule. This application note presents the expected ¹³C NMR chemical shifts for Methyl 3-acetamido-2-methylbenzoate, a substituted aromatic compound of interest in medicinal chemistry and materials science. The predicted chemical shifts are derived from established chemical shift increments for substituted benzenes and related functional groups, providing a valuable reference for researchers working with this or structurally similar compounds.

Predicted ¹³C NMR Chemical Shifts

The predicted ¹³C NMR chemical shifts for this compound are summarized in Table 1. These values are estimated based on the analysis of substituent effects on the benzene ring and typical chemical shift ranges for the functional groups present in the molecule.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomFunctional GroupPredicted Chemical Shift (ppm)
C1Aromatic (C-COOCH₃)128 - 132
C2Aromatic (C-CH₃)135 - 139
C3Aromatic (C-NHCOCH₃)138 - 142
C4Aromatic (CH)120 - 124
C5Aromatic (CH)125 - 129
C6Aromatic (CH)123 - 127
C=O (ester)Carbonyl168 - 172
O-CH₃Methyl Ester51 - 55
Ar-CH₃Aromatic Methyl15 - 20
C=O (amide)Carbonyl169 - 173
N-CO-CH₃Amide Methyl23 - 27

Experimental Protocols

In Silico ¹³C NMR Chemical Shift Prediction

The prediction of ¹³C NMR chemical shifts can be performed using various computational methods and software packages. These tools often combine several prediction engines, such as HOSE (Hierarchical Organisation of Spherical Environments) codes, machine learning algorithms, and neural networks, to provide accurate estimations.[1][2][3]

Protocol for ¹³C NMR Prediction using Computational Software:

  • Structure Drawing: Draw the chemical structure of this compound using a chemical drawing software (e.g., ChemDraw, MarvinSketch).

  • Import Structure: Import the molecular structure file (e.g., .mol, .cdx) into the NMR prediction software (e.g., Mnova NMRPredict, ACD/Labs NMR Predictors).[4]

  • Select Nucleus: Specify ¹³C as the nucleus for prediction.

  • Prediction Algorithm: Choose the desired prediction algorithm. Many platforms offer a combination of methods for enhanced accuracy.[1][2]

  • Solvent Selection: Select the appropriate solvent for the prediction (e.g., CDCl₃, DMSO-d₆), as chemical shifts can be solvent-dependent.

  • Execute Prediction: Run the prediction algorithm. The software will calculate and display the estimated ¹³C NMR spectrum, including a table of chemical shifts for each carbon atom.

  • Data Analysis: Compare the predicted spectrum and chemical shifts with experimental data if available, or use the predicted data as a reference for spectral assignment.

Sample Preparation for Experimental ¹³C NMR Spectroscopy

For experimental verification of the predicted chemical shifts, the following general protocol for sample preparation can be used:

  • Sample Weighing: Accurately weigh approximately 10-20 mg of this compound.

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. The choice of solvent is critical and should be one in which the compound is fully soluble.

  • Transfer to NMR Tube: Transfer the solution to a clean 5 mm NMR tube.

  • Internal Standard: Add a small amount of an internal standard, typically Tetramethylsilane (TMS), to the NMR tube. TMS is assigned a chemical shift of 0.00 ppm and is used to reference the spectrum.[5]

  • Homogenization: Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

  • Data Acquisition: Place the NMR tube in the NMR spectrometer and acquire the ¹³C NMR spectrum according to the instrument's standard operating procedures.

Visualization of Prediction Workflow

The logical workflow for predicting ¹³C NMR chemical shifts, from molecular structure input to final data analysis, is depicted in the following diagram.

Prediction_Workflow cluster_input Input cluster_prediction Prediction Engine cluster_output Output & Analysis Structure Molecular Structure of This compound Prediction_Software NMR Prediction Software (e.g., Mnova, ACD/Labs) Structure->Prediction_Software Algorithms Prediction Algorithms (HOSE, Machine Learning, Neural Networks) Prediction_Software->Algorithms Utilizes Predicted_Spectrum Predicted ¹³C NMR Spectrum Prediction_Software->Predicted_Spectrum Chemical_Shifts Table of Predicted Chemical Shifts Predicted_Spectrum->Chemical_Shifts Analysis Comparison with Experimental Data or Use as Reference Chemical_Shifts->Analysis

Caption: Workflow for the in silico prediction of ¹³C NMR chemical shifts.

Discussion

The predicted chemical shifts are based on the additive effects of the substituents on the benzene ring. The electron-withdrawing nature of the methyl ester and acetamido groups, along with the electron-donating methyl group, influences the electronic environment of the aromatic carbons, leading to the predicted ranges.[6][7] The carbonyl carbons of the ester and amide groups are expected to resonate at the downfield end of the spectrum (168-173 ppm) due to the strong deshielding effect of the adjacent oxygen and nitrogen atoms.[8][9][10] The methyl carbons attached to the aromatic ring and the ester and amide functionalities are predicted to appear in the upfield region of the spectrum.[8][9][10] It is important to note that these are predicted values, and actual experimental values may vary slightly depending on the solvent, concentration, and temperature. For definitive structural confirmation, a comprehensive analysis including 1D and 2D NMR experiments is recommended.

References

Application Note: Mass Spectrometry Fragmentation Analysis of Methyl 3-acetamido-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of Methyl 3-acetamido-2-methylbenzoate. Understanding the fragmentation behavior of this and related molecules is crucial for structural elucidation, impurity profiling, and metabolic studies in drug discovery and development. This application note outlines a standard protocol for acquiring mass spectra and presents a theoretical fragmentation pathway supported by documented fragmentation mechanisms of structurally similar compounds.

Introduction

This compound is a substituted aromatic ester containing functional groups that exhibit characteristic fragmentation patterns under mass spectrometry. The presence of ortho-substituents (methyl and acetamido groups relative to the methyl ester) is expected to significantly influence the fragmentation through "ortho effects," leading to specific diagnostic ions.[1][2] This note will detail these expected fragmentation pathways, providing a valuable resource for researchers working with this and analogous chemical structures.

Predicted Mass Spectrometry Fragmentation Pattern

The fragmentation of this compound under electron ionization is predicted to proceed through several key pathways, primarily dictated by the stability of the resulting fragment ions and the interactions between the ortho-substituents. The molecular ion ([M]+•) is expected at m/z 193.

Key Predicted Fragmentation Pathways:

  • Loss of a Methoxy Radical (•OCH3): A common fragmentation for methyl esters, leading to the formation of an acylium ion.[3]

  • Loss of Methanol (CH3OH): An "ortho effect" involving the transfer of a hydrogen atom from the acetamido or methyl group to the ester, resulting in the elimination of a neutral methanol molecule.[1] This is a characteristic fragmentation for ortho-substituted methyl benzoates.[4]

  • Loss of a Ketene (CH2=C=O): Fragmentation of the acetamido group can lead to the loss of ketene.

  • Formation of a Tropylium Ion: Aromatic compounds can rearrange to form the stable tropylium ion (C7H7+) at m/z 91.[5]

  • Alpha-Cleavage: Cleavage of the bond adjacent to the carbonyl group.

Quantitative Data Summary

The following table summarizes the predicted major fragment ions, their mass-to-charge ratio (m/z), and the corresponding neutral loss from the molecular ion (m/z 193).

Predicted Fragment Ion (m/z) Proposed Structure Neutral Loss Mass of Neutral Loss
193[C10H11NO3]+•-0
162[C9H8NO2]+•OCH331
161[C10H9NO2]+•CH3OH32
151[C8H9NO2]+•CH2=C=O42
134[C8H8NO]+•OCH3, CO59
120[C8H10N]+CH2=C=O, •OCH373
91[C7H7]+--

Experimental Protocol: Electron Ionization Mass Spectrometry

This section outlines a general procedure for acquiring an electron ionization mass spectrum for a compound such as this compound.

1. Sample Preparation:

  • Dissolve approximately 1 mg of this compound in 1 mL of a volatile organic solvent (e.g., methanol or acetonitrile).

  • Vortex the solution to ensure complete dissolution.

  • If necessary, dilute the sample further to an appropriate concentration for the instrument being used (typically in the low µg/mL to ng/mL range).

2. Instrument Parameters (Typical for GC-MS or Direct Infusion):

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Ion Source Temperature: 200-250 °C

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap

  • Scan Range: m/z 40-400

  • Inlet System (if GC-MS):

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: 250 °C

    • Oven Program: Start at a suitable temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Inlet System (if Direct Infusion):

    • Use a direct insertion probe (DIP) or direct exposure probe (DEP).

    • Program the probe temperature to gently volatilize the sample into the ion source.

3. Data Acquisition and Analysis:

  • Acquire the mass spectrum over the specified m/z range.

  • Identify the molecular ion peak.

  • Analyze the fragmentation pattern and compare it to the predicted fragments and known fragmentation mechanisms for related compounds.

  • Utilize mass spectral libraries (e.g., NIST, Wiley) for comparison, though a direct match for this specific compound may not be available.

Fragmentation Pathway Diagram

The following diagram illustrates the predicted major fragmentation pathways of this compound under electron ionization.

Fragmentation_Pathway cluster_frags Fragment Ions M [M]+• m/z 193 C10H11NO3 F162 m/z 162 C9H8NO2+ M->F162 - •OCH3 F161 m/z 161 C10H9NO2+• M->F161 - CH3OH (ortho effect) F151 m/z 151 C8H9NO2+• M->F151 - CH2=C=O F134 m/z 134 C8H8NO+ F162->F134 - CO

Caption: Predicted EI-MS fragmentation of this compound.

Conclusion

The predicted mass spectrometry fragmentation pattern of this compound is characterized by key losses of a methoxy radical, methanol via an "ortho effect," and ketene. This application note provides a foundational understanding for the interpretation of experimental mass spectra of this compound and serves as a guide for method development in analytical and drug development laboratories. The provided protocol offers a starting point for obtaining high-quality mass spectral data for structural confirmation and related analyses.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Protocol for the Purification of Methyl 3-acetamido-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of Methyl 3-acetamido-2-methylbenzoate using reversed-phase high-performance liquid chromatography (RP-HPLC). The described method is intended as a starting point for laboratory use and may require further optimization to achieve desired purity and yield based on specific sample complexities and equipment.

Introduction

This compound is an organic compound with potential applications in pharmaceutical synthesis and materials science. Achieving high purity of this compound is often critical for subsequent reactions and biological testing. Reversed-phase HPLC is a powerful technique for the purification of moderately polar organic molecules like the target compound, offering high resolution and reproducibility. This protocol outlines a general method for its purification.

Experimental Protocol

This protocol is based on common practices for the separation of aromatic amines and benzoate derivatives.[1][2][3][4] A standard C18 column is employed, which separates compounds based on their hydrophobicity.[1][2][5] The mobile phase consists of a mixture of an organic solvent (acetonitrile or methanol) and water, which is a typical mobile phase for RP-HPLC.[4][5][6]

2.1. Materials and Reagents

  • Crude this compound

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • Deionized water (18.2 MΩ·cm)

  • HPLC-grade formic acid (optional, for pH adjustment)

  • 0.22 µm syringe filters

2.2. Instrumentation

  • High-performance liquid chromatography (HPLC) system equipped with:

    • Binary or quaternary pump

    • Autosampler or manual injector

    • Column oven

    • UV-Vis or Diode Array Detector (DAD)

    • Fraction collector

2.3. Chromatographic Conditions

The following table summarizes the recommended starting parameters for the HPLC purification.

ParameterRecommended Setting
Column C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A Deionized Water + 0.1% Formic Acid (optional)
Mobile Phase B Acetonitrile or Methanol
Gradient Program Start at 30% B, ramp to 95% B over 20 minutes, hold for 5 minutes, return to 30% B and equilibrate for 10 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10-100 µL (dependent on sample concentration)

2.4. Sample Preparation

  • Dissolve the crude this compound in a minimal amount of a suitable solvent, such as methanol or acetonitrile.[1]

  • The final concentration should be determined based on the solubility of the compound and the loading capacity of the column. A starting concentration of 1-5 mg/mL is recommended.

  • Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter before injection.

2.5. Purification Procedure

  • Equilibrate the HPLC system with the initial mobile phase composition (70% A: 30% B) until a stable baseline is achieved.

  • Inject the prepared sample onto the column.

  • Run the gradient program as described in the table above.

  • Monitor the chromatogram in real-time and collect the fraction corresponding to the main peak of this compound.

  • Analyze the collected fractions for purity using an analytical HPLC method.

  • Pool the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Representative Data

The following table presents an example of the expected results from the purification. Actual values may vary depending on the specific crude sample and HPLC system.

ParameterRepresentative Value
Retention Time 15.2 min
Purity (post-purification) >98%
Recovery 85%

Experimental Workflow

The following diagram illustrates the logical workflow of the HPLC purification process.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_analysis Post-Purification dissolve Dissolve Crude Product filtrate Filter Sample (0.22 µm) dissolve->filtrate inject Inject Sample filtrate->inject separate Chromatographic Separation inject->separate collect Collect Fractions separate->collect analyze Purity Analysis of Fractions collect->analyze pool Pool Pure Fractions analyze->pool evaporate Solvent Evaporation pool->evaporate final_product Purified Product evaporate->final_product

Caption: HPLC Purification Workflow for this compound.

References

Applications of Acetamido-Methylbenzoate Scaffolds in Medicinal Chemistry: A Case Study of Protein Tyrosine Phosphatase 1B Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Methyl 3-acetamido-2-methylbenzoate and its structural isomers represent a valuable scaffold in medicinal chemistry, offering a versatile platform for the design and synthesis of novel therapeutic agents. The arrangement of the acetamido, methyl, and methyl ester groups on the benzene ring provides a unique combination of hydrogen bonding capabilities, steric bulk, and lipophilicity, which can be fine-tuned to achieve specific interactions with biological targets. This application note will delve into the utility of this scaffold through a detailed examination of a closely related analogue, 3-acetamido-4-methyl benzoic acid, in the development of potent and selective inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a key therapeutic target in the management of type 2 diabetes and obesity.

PTP1B Inhibition: A Promising Therapeutic Strategy

PTP1B is a non-receptor protein tyrosine phosphatase that plays a crucial role in the negative regulation of insulin and leptin signaling pathways. By dephosphorylating the insulin receptor (IR) and insulin receptor substrate (IRS) proteins, PTP1B attenuates the insulin signal. Similarly, it dephosphorylates Janus kinase 2 (JAK2), a key component of the leptin signaling cascade. Inhibition of PTP1B is therefore considered a promising strategy to enhance insulin sensitivity and combat insulin resistance, a hallmark of type 2 diabetes.

Application Note: 3-Acetamido-4-methyl Benzoic Acid Derivatives as PTP1B Inhibitors

A series of novel 3-acetamido-4-methyl benzoic acid derivatives have been designed, synthesized, and evaluated as inhibitors of PTP1B.[1][2] These compounds have demonstrated significant inhibitory activity, highlighting the potential of this chemical scaffold in the development of new anti-diabetic agents.

Quantitative Data Summary

The inhibitory activity of the synthesized 3-acetamido-4-methyl benzoic acid derivatives against PTP1B is summarized in the table below. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the PTP1B enzyme activity.

Compound IDStructurePTP1B IC50 (µM)
10c 3-(1-(5-methoxy-1H-benzo[d]imidazol-2-ylthio)acetamido)-4-methyl benzoic acid8.2[1]
10e 3-(2-(benzo[d]thiazol-2-ylthio)acetamido)-4-methyl benzoic acid8.3[2]

Table 1: In vitro PTP1B inhibitory activity of selected 3-acetamido-4-methyl benzoic acid derivatives.

Signaling Pathway

The targeted signaling pathway involves the inhibition of PTP1B, which in turn enhances the insulin signaling cascade. A simplified diagram of this pathway is presented below.

PTP1B_Inhibition_Pathway Insulin Insulin Insulin_Receptor Insulin Receptor (IR) Insulin->Insulin_Receptor IRS Insulin Receptor Substrate (IRS) Insulin_Receptor->IRS phosphorylates PI3K_Akt_Pathway PI3K/Akt Pathway IRS->PI3K_Akt_Pathway activates Glucose_Uptake Glucose Uptake PI3K_Akt_Pathway->Glucose_Uptake PTP1B PTP1B PTP1B->Insulin_Receptor dephosphorylates PTP1B->IRS dephosphorylates Inhibitor 3-Acetamido-4-methyl benzoic acid derivative Inhibitor->PTP1B inhibits

Caption: Inhibition of PTP1B by 3-acetamido-4-methyl benzoic acid derivatives enhances insulin signaling.

Experimental Protocols

General Synthesis Workflow

The synthesis of the 3-acetamido-4-methyl benzoic acid derivatives generally follows the workflow depicted below.

Synthesis_Workflow Start 3-Amino-4-methyl benzoic acid Step1 Acetylation Start->Step1 Intermediate1 3-Acetamido-4-methyl benzoic acid Step1->Intermediate1 Step2 Chloroacetylation Intermediate1->Step2 Intermediate2 3-(2-chloroacetamido)-4-methyl benzoic acid Step2->Intermediate2 Step3 Nucleophilic Substitution Intermediate2->Step3 Final_Product Final 3-acetamido-4-methyl benzoic acid derivatives Step3->Final_Product

References

Troubleshooting & Optimization

How to increase the yield of Methyl 3-acetamido-2-methylbenzoate synthesis.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Methyl 3-acetamido-2-methylbenzoate.

Synthesis Overview

The synthesis of this compound can be effectively achieved through a multi-step process. The recommended synthetic pathway involves four key stages:

  • Nitration: Introduction of a nitro group onto the aromatic ring of a suitable starting material.

  • Reduction: Conversion of the nitro group to an amino group.

  • Acetylation: Acylation of the amino group to form an acetamido group.

  • Esterification: Conversion of the carboxylic acid to a methyl ester.

The order of the final two steps, acetylation and esterification, can be varied, presenting a key area for process optimization.

Experimental Protocols

Route 1: Esterification followed by Acetylation

Step 1: Synthesis of Methyl 2-amino-3-methylbenzoate

This intermediate can be prepared by the reduction of Methyl 3-methyl-2-nitrobenzoate or by the esterification of 2-amino-3-methylbenzoic acid. One common method involves the reaction of 2-amino-3-methylbenzoic acid with methyl iodide.[1]

  • Reaction:

    • Dissolve 2-amino-3-methylbenzoic acid (66.9 mmol) in N,N-dimethylformamide (200 mL).

    • Add cesium carbonate (102 mmol) and stir the mixture for 30 minutes.

    • Add a solution of methyl iodide (67.0 mmol) in N,N-dimethylformamide (50 mL).

    • Allow the reaction to proceed at room temperature for 18 hours.

  • Work-up:

    • Partition the reaction mixture between water (1 L) and ether (200 mL).

    • Extract the aqueous layer with an additional 100 mL of ether.

    • Combine the organic extracts, wash with brine (500 mL), and dry over anhydrous potassium carbonate.

    • Concentrate the solution to obtain Methyl 2-amino-3-methylbenzoate.

    • Expected Yield: 92%[1]

Step 2: Acetylation of Methyl 2-amino-3-methylbenzoate

  • Reaction:

    • Dissolve Methyl 2-amino-3-methylbenzoate (e.g., 50.7 g, 303.6 mmol) in a suitable solvent such as ethyl acetate (750 mL).[2]

    • Add a solution of sodium bicarbonate (34.9 g) in water (250 mL).[2]

    • Cool the mixture to 0°C.

    • Slowly add acetyl chloride (29.7 mL, 415.5 mmol) dropwise over 15 minutes.[2]

    • Allow the reaction to warm to room temperature and stir for 2 hours.[2]

  • Work-up:

    • Separate the organic and aqueous layers.

    • Wash the organic layer with brine and dry over anhydrous sodium sulfate.[2]

    • Remove the solvent under reduced pressure to yield the final product.[2]

    • Expected Yield: High, potentially up to 99% based on similar reactions.[2]

Route 2: Acetylation followed by Esterification

Step 1: Synthesis of 3-acetamido-2-methylbenzoic acid

This step involves the acetylation of 3-amino-2-methylbenzoic acid.

  • Reaction:

    • The acetylation can be carried out by reacting the amino acid with acetyl chloride or acetic anhydride. This reaction is typically performed in the presence of a base to neutralize the HCl produced.

Step 2: Esterification of 3-acetamido-2-methylbenzoic acid

  • Reaction (Fischer Esterification): [3][4]

    • In a round-bottomed flask, combine 3-acetamido-2-methylbenzoic acid (e.g., 6.1 g) and methanol (20 mL).[3]

    • Carefully add concentrated sulfuric acid (2 mL) as a catalyst.[3]

    • Heat the mixture to reflux for 45-60 minutes.[3]

  • Work-up: [3]

    • Cool the reaction mixture and transfer it to a separatory funnel containing water (50 mL).

    • Extract the product with dichloromethane (40 mL).

    • Wash the organic layer sequentially with water (25 mL) and 0.6 M sodium bicarbonate solution (25 mL) to remove unreacted acid.

    • Wash the organic layer with saturated sodium chloride solution (25 mL) and dry it over anhydrous magnesium sulfate.

    • Remove the solvent by distillation to obtain the crude product, which can be further purified.

Troubleshooting Guides

Low Yield in Acetylation Step
Potential Cause Troubleshooting Action Expected Outcome
Incomplete reaction Increase reaction time or temperature. Ensure efficient stirring.Drive the reaction to completion and increase product yield.
Degradation of starting material or product Perform the reaction at a lower temperature. Ensure slow, controlled addition of acetyl chloride.[2]Minimize side reactions and product degradation.
Loss of product during work-up Ensure complete extraction from the aqueous layer. Minimize transfers between glassware.Improve recovery of the synthesized product.
Diacetylation (formation of a diacetylated byproduct) Use a controlled amount of acetylating agent. Monitor the reaction progress using TLC or HPLC.Increase the selectivity towards the desired mono-acetylated product.
Low Yield in Esterification Step
Potential Cause Troubleshooting Action Expected Outcome
Equilibrium limitation Use a large excess of methanol to shift the equilibrium towards the product.[4] Remove water as it forms using a Dean-Stark apparatus.Increase the conversion of the carboxylic acid to the ester.
Steric hindrance from the ortho-methyl group Use a more effective catalyst, such as a solid acid catalyst (e.g., Zr/Ti) or employ microwave-assisted synthesis to overcome steric barriers.[5][6]Enhance the reaction rate and yield for sterically hindered substrates.
Incomplete reaction Increase the reflux time. Ensure the reaction temperature is maintained at the boiling point of methanol.Drive the reaction to completion.
Hydrolysis of the ester during work-up Ensure all aqueous solutions used for washing are neutral or slightly basic before the final extraction. Avoid prolonged contact with acidic or basic water.Prevent the reverse reaction and loss of the ester product.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred, esterification then acetylation, or vice-versa?

A1: Both routes are viable. However, performing the esterification first on the amino-benzoic acid (Route 1) can sometimes be more straightforward as the amino group is less prone to side reactions during esterification compared to the potential for the acetamido group to be hydrolyzed under strong acidic conditions of Fischer esterification. Ultimately, the optimal route may depend on the specific reaction conditions and purification methods available.

Q2: What are the most common side products in this synthesis?

A2: In the acetylation step, a potential side product is the diacetylated compound. During Fischer esterification, unreacted starting carboxylic acid is the most common impurity. If the reaction temperature is too high or the reaction time is too long with a strong acid catalyst, there is a risk of side reactions like dehydration or sulfonation, although this is less common for this specific substrate.

Q3: How can I effectively purify the final product, this compound?

A3: The final product can be purified by recrystallization or column chromatography. For recrystallization, a solvent system in which the product is soluble at high temperatures but sparingly soluble at low temperatures should be chosen. Column chromatography using a silica gel stationary phase and an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) can also provide a high-purity product.[7]

Q4: Can I use a different acetylating agent besides acetyl chloride?

A4: Yes, acetic anhydride is a common and often milder alternative to acetyl chloride for acetylation reactions.

Q5: What is the role of sodium bicarbonate in the acetylation work-up?

A5: Sodium bicarbonate is a weak base used to neutralize any remaining acetyl chloride and the hydrochloric acid that is formed as a byproduct of the reaction. This is crucial to prevent unwanted side reactions and to facilitate the separation of the organic product from the aqueous phase.[2]

Visualizations

Synthesis_Workflow cluster_route1 Route 1: Esterification First cluster_route2 Route 2: Acetylation First A1 2-Amino-3-methylbenzoic Acid B1 Methyl 2-amino-3-methylbenzoate A1->B1 Esterification (e.g., CH3I, Cs2CO3) C1 This compound B1->C1 Acetylation (e.g., Acetyl Chloride) A2 3-Amino-2-methylbenzoic Acid B2 3-Acetamido-2-methylbenzoic Acid A2->B2 Acetylation (e.g., Acetyl Chloride) C2 This compound B2->C2 Esterification (Fischer Esterification)

Caption: Alternative synthetic routes for this compound.

Troubleshooting_Esterification Start Low Yield in Esterification Q1 Is the reaction at equilibrium? Start->Q1 A1_Yes Use excess methanol or remove water Q1->A1_Yes Yes Q2 Is steric hindrance an issue? Q1->Q2 No A1_Yes->Q2 A2_Yes Use stronger catalyst or microwave heating Q2->A2_Yes Yes Q3 Is the reaction incomplete? Q2->Q3 No A2_Yes->Q3 A3_Yes Increase reflux time Q3->A3_Yes Yes End Yield Improved Q3->End No A3_Yes->End

Caption: Decision tree for troubleshooting low yield in the esterification step.

References

Identifying common impurities in Methyl 3-acetamido-2-methylbenzoate synthesis.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of Methyl 3-acetamido-2-methylbenzoate.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: There are two primary synthetic routes for this compound, starting from 3-Amino-2-methylbenzoic acid.

  • Route A: Esterification followed by Acetylation. In this route, 3-Amino-2-methylbenzoic acid is first converted to Methyl 3-amino-2-methylbenzoate via Fischer esterification. This intermediate is then acetylated to yield the final product.

  • Route B: Acetylation followed by Esterification. This route involves the initial acetylation of 3-Amino-2-methylbenzoic acid to form 3-Acetamido-2-methylbenzoic acid, which is subsequently esterified to produce this compound.

Q2: What are the most common impurities I might encounter?

A2: Common impurities are typically unreacted starting materials, reagents, or byproducts from side reactions. These can include:

  • Starting Materials/Intermediates : 3-Amino-2-methylbenzoic acid, Methyl 3-amino-2-methylbenzoate, or 3-Acetamido-2-methylbenzoic acid.

  • Hydrolysis Product : In the presence of water, the ester group can hydrolyze back to a carboxylic acid, resulting in 3-Acetamido-2-methylbenzoic acid as an impurity.[1]

  • Diacetylation Product : Under certain conditions, over-acetylation can occur, though this is less common for aromatic amines.

  • Residual Reagents : Acetic anhydride, acetic acid, or the acid catalyst (e.g., sulfuric acid) used in esterification may remain.

Q3: How can I purify the final product?

A3: The most common method for purifying this compound is recrystallization. A suitable solvent system, such as an ethanol/water mixture, can be effective.[2] For more challenging separations, column chromatography can be employed.

Q4: My final product appears as a gel or oil instead of a solid. What could be the cause?

A4: The presence of significant impurities can lower the melting point of your product, causing it to appear as a gel or oil. A common reason for this is the hydrolysis of the methyl ester back to the carboxylic acid, especially if the reaction mixture was exposed to acidic conditions with water.[3] Inadequate drying of the crude product can also contribute to this issue.

Synthesis Pathways and Impurity Formation

The following diagrams illustrate the synthetic routes and the formation of common impurities.

Synthesis_Routes cluster_A Route A cluster_B Route B A 3-Amino-2-methylbenzoic Acid B Methyl 3-amino-2- methylbenzoate A->B Esterification (MeOH, H+) A->B D 3-Acetamido-2- methylbenzoic Acid A->D Acetylation (Ac2O) A->D C Methyl 3-acetamido-2- methylbenzoate (Final Product) B->C Acetylation (Ac2O) B->C D->C Esterification (MeOH, H+) D->C

Caption: Synthetic Routes to this compound.

Impurity_Formation Product Methyl 3-acetamido-2- methylbenzoate Hydrolysis 3-Acetamido-2- methylbenzoic Acid (Hydrolysis Product) Product->Hydrolysis H2O, H+ or OH- SM_A 3-Amino-2-methylbenzoic Acid SM_A->Product Incomplete Reaction SM_B Methyl 3-amino-2- methylbenzoate SM_B->Product Incomplete Acetylation SM_D 3-Acetamido-2- methylbenzoic Acid SM_D->Product Incomplete Esterification Reagents Residual Acetic Anhydride or Acid Catalyst Reagents->Product Inadequate Purification

Caption: Common Impurities in the Synthesis.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Yield in Esterification The reaction is reversible.[4][5]Use a large excess of methanol to shift the equilibrium towards the product. Ensure the reaction is heated to reflux for a sufficient amount of time (typically 1-2 hours).[6]
Incomplete reaction.Monitor the reaction progress using Thin Layer Chromatography (TLC).
Low Yield in Acetylation The amine starting material is not fully dissolved.Ensure the amine is fully dissolved before adding the acetylating agent. For aniline derivatives, using a solvent and a mild base like sodium acetate can be effective.[2]
Deactivation of the amine by the acid byproduct.Perform the reaction in the presence of a base (e.g., sodium acetate, pyridine) to neutralize the acid formed.[7]
Product Fails to Precipitate/Crystallize Presence of impurities.Purify the crude product by washing with a saturated sodium bicarbonate solution to remove acidic impurities, followed by a brine wash.[6] Attempt recrystallization from a different solvent system.
Product is too soluble in the chosen solvent.Cool the solution in an ice bath to induce crystallization. If that fails, slowly add a non-solvent to the solution until turbidity is observed, then cool.
Broad Melting Point Range The product is impure.Recrystallize the product until a sharp melting point is obtained. Ensure the product is completely dry before measuring the melting point.
Unexpected Peaks in NMR/IR Spectra Presence of starting materials or side products.Compare the spectra with those of the starting materials. A broad peak around 3000-3500 cm⁻¹ in the IR spectrum may indicate the presence of a carboxylic acid (hydrolysis product).

Experimental Protocols

Route A: Esterification of 3-Amino-2-methylbenzoic Acid
  • Reaction Setup : In a round-bottom flask, dissolve 3-Amino-2-methylbenzoic acid in an excess of methanol (e.g., 10-20 equivalents).

  • Catalyst Addition : Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the solution.

  • Reflux : Attach a reflux condenser and heat the mixture to a gentle reflux with stirring for 1-2 hours.[6] Monitor the reaction by TLC.

  • Work-up : Cool the reaction mixture to room temperature. Remove the excess methanol under reduced pressure.

  • Extraction : Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Drying and Isolation : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield Methyl 3-amino-2-methylbenzoate.

Acetylation of Methyl 3-amino-2-methylbenzoate
  • Reaction Setup : Dissolve the Methyl 3-amino-2-methylbenzoate intermediate in a suitable solvent (e.g., ethyl acetate or water with a small amount of HCl to aid dissolution).[2]

  • Reagent Addition : Cool the solution in an ice bath. Add acetic anhydride (e.g., 1.1 equivalents) dropwise while stirring. Immediately after, add a solution of sodium acetate in water.[2]

  • Reaction : Stir the mixture vigorously. The product, this compound, should precipitate as a solid.

  • Isolation : Continue stirring in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration and wash with cold water.

  • Purification : Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water) to obtain the pure final product.

Troubleshooting Workflow

Troubleshooting_Workflow Start Synthesis Issue (e.g., Low Yield, Impure Product) Check_Reaction Review Reaction Conditions (Temp, Time, Reagents) Start->Check_Reaction TLC Analyze by TLC Check_Reaction->TLC Incomplete Incomplete Reaction? TLC->Incomplete SM_Present Starting Material Present Incomplete->SM_Present Yes Side_Products Side Products Visible? Incomplete->Side_Products No Extend_Time Extend Reaction Time or Increase Temperature SM_Present->Extend_Time Purify Purification Issue Side_Products->Purify Yes End Pure Product Side_Products->End No Recrystallize Optimize Recrystallization (Solvent, Temperature) Purify->Recrystallize Column Consider Column Chromatography Recrystallize->Column Column->End

Caption: A logical workflow for troubleshooting synthesis issues.

References

Technical Support Center: Recrystallization of Methyl 3-acetamido-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of Methyl 3-acetamido-2-methylbenzoate via recrystallization.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound.

Q1: My compound will not dissolve in the chosen solvent, even with heating.

A1: This indicates that the solvent is not suitable for your compound. This compound, an ester with an acetamido group, is expected to have moderate polarity.

  • Solution:

    • Increase Polarity: Try a more polar solvent. Good starting points for compounds with similar functional groups include ethanol, methanol, or acetone. A mixture of solvents can also be effective. For instance, you can dissolve the compound in a small amount of a good solvent (like hot ethanol) and then add a poorer, less polar solvent (like water or hexane) dropwise until the solution becomes slightly cloudy. Reheating to get a clear solution and then allowing it to cool can yield good crystals.

    • Check for Impurities: If the undissolved material is a minor component, it might be an insoluble impurity. In this case, you can perform a hot filtration to remove the solid and then proceed with the crystallization of the filtrate.

Q2: The compound dissolves, but no crystals form upon cooling.

A2: This is a common issue that can arise from several factors.

  • Too Much Solvent: The most frequent cause is using an excessive amount of solvent, which keeps the compound fully dissolved even at low temperatures.

    • Solution: Gently heat the solution to evaporate some of the solvent. Once you observe the formation of crystals on the surface or a slight cloudiness, allow the solution to cool slowly.

  • Supersaturation: The solution may be supersaturated, meaning the concentration of the dissolved solid is higher than its normal solubility at that temperature, but crystal nucleation has not initiated.

    • Solution:

      • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the liquid level. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

      • Seeding: If you have a small crystal of pure this compound, add it to the solution to act as a "seed" for crystallization.

      • Drastic Cooling: As a last resort, placing the flask in an ice bath can sometimes induce crystallization, although this may lead to the formation of smaller, less pure crystals.

Q3: An oil has formed instead of crystals.

A3: This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point.

  • Solution:

    • Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional solvent to lower the saturation point and then allow it to cool more slowly.

    • Change Solvent System: The boiling point of your solvent may be too high. Consider using a solvent with a lower boiling point or a mixed solvent system.

    • Slower Cooling: Allow the solution to cool to room temperature very slowly before placing it in an ice bath. Insulating the flask can help with this.

Q4: The recrystallized product is colored, but the pure compound should be colorless.

A4: The color is likely due to the presence of impurities.

  • Solution:

    • Activated Charcoal: After dissolving the crude product in the hot solvent, add a small amount of activated charcoal. The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize. Be aware that using too much charcoal can also adsorb some of your desired product, reducing the yield.

Q5: The final yield is very low.

A5: A low yield can result from several procedural missteps.

  • Possible Causes and Solutions:

    • Using Too Much Solvent: As mentioned, excess solvent will retain more of your product in the solution. Use the minimum amount of hot solvent necessary to dissolve the crude product.

    • Premature Crystallization During Hot Filtration: If crystals form in the funnel during hot filtration, some product will be lost. To prevent this, use a pre-heated funnel and a fluted filter paper for faster filtration. You can also add a small excess of hot solvent before filtration.

    • Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve some of the product. Always use a minimal amount of ice-cold solvent for washing.

    • Incomplete Crystallization: Ensure the solution has been cooled sufficiently for an adequate amount of time to allow for maximum crystal formation.

Frequently Asked Questions (FAQs)

Q: What is the best solvent for recrystallizing this compound?

Q: How do I perform a mixed-solvent recrystallization?

A: Dissolve your compound in the minimum amount of a hot "good" solvent (one in which it is very soluble). Then, add a "bad" solvent (one in which it is poorly soluble) dropwise at the boiling point until you observe persistent cloudiness. Add a few more drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

Q: How can I improve the purity of my final product?

A: To maximize purity:

  • Ensure slow cooling to allow for the formation of well-ordered crystals, which are less likely to trap impurities.

  • Use the correct amount of solvent to avoid both low yield and impurity precipitation.

  • If necessary, use decolorizing charcoal to remove colored impurities.

  • Wash the final crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing dissolved impurities.

Quantitative Data Summary

Due to the limited availability of specific experimental data for this compound, the following table provides a qualitative guide to solubility based on the expected behavior of similar compounds. "Soluble" indicates that the compound is likely to dissolve, especially when heated. "Sparingly soluble" suggests that a significant amount of solvent would be needed. "Insoluble" indicates that the compound is unlikely to dissolve to a useful extent.

SolventPolarityExpected Solubility (at room temp)Expected Solubility (hot)
WaterHighInsolubleSparingly Soluble
MethanolHighSparingly SolubleSoluble
EthanolHighSparingly SolubleSoluble
AcetoneMediumSolubleVery Soluble
Ethyl AcetateMediumSolubleVery Soluble
DichloromethaneMediumSolubleVery Soluble
TolueneLowSparingly SolubleSoluble
HexaneLowInsolubleSparingly Soluble

Experimental Protocol: Recrystallization of this compound

This protocol outlines a general procedure for the recrystallization of this compound using a single solvent system (e.g., ethanol).

Materials:

  • Crude this compound

  • Ethanol (or other suitable solvent)

  • Erlenmeyer flasks (2)

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Watch glass

Procedure:

  • Solvent Selection: Begin by testing the solubility of a small amount of the crude product in a few potential solvents to determine the most suitable one. An ideal solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent (e.g., ethanol) and heat the mixture on a hot plate. Continue adding the solvent in small portions with swirling until the solid has just dissolved. Avoid adding an excess of solvent.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or if charcoal was used, perform a hot gravity filtration. To do this, preheat a second Erlenmeyer flask and a funnel. Place a fluted filter paper in the funnel and pour the hot solution through it into the clean, hot flask.

  • Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask during this time. Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining impurities.

  • Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.

  • Analysis: Determine the melting point of the purified crystals and calculate the percent recovery. A sharp melting point close to the literature value indicates a high degree of purity.

Visualization

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve crude product in minimum hot solvent start->dissolve cool Allow solution to cool dissolve->cool oil_out Does an oil form? cool->oil_out crystals_form Do crystals form? collect Collect and wash crystals crystals_form->collect Yes troubleshoot_no_crystals Troubleshoot: - Scratch flask - Add seed crystal - Reduce solvent volume crystals_form->troubleshoot_no_crystals No oil_out->crystals_form No troubleshoot_oil Troubleshoot: - Reheat and add more solvent - Cool more slowly - Change solvent oil_out->troubleshoot_oil Yes troubleshoot_no_crystals->cool troubleshoot_oil->dissolve

Caption: Troubleshooting workflow for recrystallization.

Troubleshooting side reactions during the synthesis of acetamidobenzoates.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of acetamidobenzoates.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing acetamidobenzoates?

The most prevalent method for synthesizing acetamidobenzoates is the N-acetylation of the corresponding aminobenzoate (ester) or aminobenzoic acid.[1] This reaction typically involves treating the amino group with an acetylating agent, most commonly acetic anhydride, often in the presence of a base or a catalyst.[1]

Q2: What are the primary side reactions to be aware of during the synthesis of acetamidobenzoates?

The primary side reactions include incomplete acetylation, diacylation (formation of a mixed anhydride at the carboxylic acid group), and hydrolysis of the ester functionality. Each of these can lead to a complex product mixture and reduce the overall yield of the desired acetamidobenzoate.

Q3: How can I monitor the progress of my reaction?

Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the starting aminobenzoate and the appearance of the product spot. A suitable solvent system for TLC of acetamidobenzoates is typically a mixture of hexanes and ethyl acetate.

Troubleshooting Guide

Issue 1: Incomplete Acetylation

Symptom: TLC analysis of the reaction mixture shows a significant amount of the starting aminobenzoate remaining even after a prolonged reaction time.

Possible Causes & Solutions:

CauseRecommended Solution
Insufficient Acetylating Agent Increase the molar equivalents of acetic anhydride to 1.1-1.5 equivalents relative to the aminobenzoate.
Low Reaction Temperature Increase the reaction temperature. Acetylation is often more efficient at elevated temperatures. However, be cautious as higher temperatures can also promote side reactions.
Inadequate Reaction Time Extend the reaction time and continue to monitor the progress by TLC until the starting material is consumed.
Presence of Water Ensure all glassware is thoroughly dried and use anhydrous solvents, as water can hydrolyze the acetic anhydride.
Issue 2: Formation of Diacylation Byproduct (Mixed Anhydride)

Symptom: The product is contaminated with a less polar impurity, and the yield of the desired acetamidobenzoate is lower than expected. This is more common when synthesizing acetamidobenzoic acid.

Possible Cause & Solution:

The carboxylic acid group of the aminobenzoic acid can react with acetic anhydride to form a mixed anhydride. This is more likely to occur with a large excess of acetic anhydride and at higher temperatures.

  • Mitigation Strategy:

    • Use a stoichiometric amount or only a slight excess (1.05-1.1 equivalents) of acetic anhydride.

    • Perform the reaction at a lower temperature (e.g., room temperature or 0 °C) and slowly add the acetic anhydride to the reaction mixture.

    • The use of a base like pyridine can selectively promote N-acetylation over the formation of the mixed anhydride.

Issue 3: Hydrolysis of the Ester Group

Symptom: The presence of the corresponding acetamidobenzoic acid as a byproduct when synthesizing an acetamidobenzoate ester.

Possible Cause & Solution:

The ester group can be susceptible to hydrolysis, especially under acidic or basic conditions, or in the presence of water at elevated temperatures.

  • Mitigation Strategy:

    • Ensure the reaction is carried out under anhydrous conditions.

    • If using an acid or base catalyst, use it in catalytic amounts and neutralize the reaction mixture promptly during workup.

    • Avoid prolonged heating of the reaction mixture, especially if water is present.

Experimental Protocols

Protocol 1: Synthesis of Methyl 4-Acetamidobenzoate

This protocol is adapted from a standard procedure for the esterification of 4-aminobenzoic acid followed by acetylation.

  • Esterification of 4-Aminobenzoic Acid:

    • Dissolve 4-aminobenzoic acid (e.g., 5.42 g, 39.5 mmol) in methanol (30 mL).

    • Carefully add concentrated sulfuric acid (5 mL) dropwise to the solution.

    • Heat the mixture to reflux for 6 hours.

    • Monitor the reaction by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate).

    • Upon completion, remove the methanol under reduced pressure.

    • The crude product is methyl 4-aminobenzoate.

  • N-Acetylation:

    • Dissolve the crude methyl 4-aminobenzoate in a suitable solvent such as ethyl acetate or glacial acetic acid.

    • Add a slight molar excess of acetic anhydride (e.g., 1.1 equivalents).

    • Stir the reaction mixture at room temperature for 2-4 hours, or gently heat to 50-60 °C for a faster reaction.

    • Monitor the reaction by TLC for the disappearance of the starting material.

    • Upon completion, pour the reaction mixture into cold water to precipitate the product and hydrolyze any excess acetic anhydride.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry.

Protocol 2: Purification by Recrystallization

Recrystallization is an effective method for purifying solid acetamidobenzoates.

  • Solvent Selection: A suitable solvent is one in which the acetamidobenzoate is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Ethanol or a mixture of ethanol and water is often a good choice.

  • Procedure:

    • Place the crude acetamidobenzoate in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent to just dissolve the solid.

    • If colored impurities are present, a small amount of activated charcoal can be added, and the solution briefly boiled and then hot-filtered to remove the charcoal.

    • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

    • Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

    • Dry the crystals thoroughly.

Data Presentation

Table 1: Hypothetical Effect of Reaction Conditions on the Yield of Methyl 4-Acetamidobenzoate

EntryEquivalents of Acetic AnhydrideTemperature (°C)Reaction Time (h)Hypothetical Yield of Methyl 4-Acetamidobenzoate (%)Hypothetical Yield of Byproducts (%)
11.02548515 (unreacted starting material)
21.2252928 (minor impurities)
31.2601955 (minor impurities)
42.06018812 (potential for diacylation/other byproducts)

Visualizations

experimental_workflow cluster_synthesis Synthesis of Acetamidobenzoate cluster_purification Purification start Start: Aminobenzoate reagents Add Acetic Anhydride (and optional catalyst) start->reagents reaction Reaction (Monitor by TLC) reagents->reaction workup Work-up (Quench with water, filter) reaction->workup crude Crude Acetamidobenzoate workup->crude recrystallization Recrystallization crude->recrystallization drying Drying recrystallization->drying pure_product Pure Acetamidobenzoate drying->pure_product

Caption: Experimental workflow for the synthesis and purification of acetamidobenzoates.

troubleshooting_logic start Reaction Issue? incomplete Incomplete Reaction? start->incomplete byproducts Byproducts Observed? start->byproducts incomplete->byproducts No increase_temp Increase Temperature Increase Reaction Time Add More Acetic Anhydride incomplete->increase_temp Yes diacylation Possible Diacylation (Mixed Anhydride) byproducts->diacylation Less Polar Impurity? hydrolysis Possible Hydrolysis byproducts->hydrolysis More Polar Impurity? reduce_anhydride Reduce Equivalents of Acetic Anhydride Lower Temperature diacylation->reduce_anhydride Solution anhydrous Ensure Anhydrous Conditions Careful pH control hydrolysis->anhydrous Solution

Caption: Troubleshooting logic for common side reactions in acetamidobenzoate synthesis.

References

Optimizing reaction conditions for the esterification of 3-acetamido-2-methylbenzoic acid.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the esterification of 3-acetamido-2-methylbenzoic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your experimental work.

Troubleshooting Guide

This guide addresses common issues encountered during the esterification of 3-acetamido-2-methylbenzoic acid.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Insufficient Catalyst: The amount of acid catalyst may be too low to effectively protonate the carboxylic acid. 2. Steric Hindrance: The ortho-methyl group can sterically hinder the approach of the alcohol to the carbonyl carbon.[1][2][3] 3. Reaction Not at Equilibrium: The reaction time may be too short. Fischer esterification is a reversible reaction and requires time to reach equilibrium.[4] 4. Presence of Water: Any water in the reactants or solvent will shift the equilibrium back towards the starting materials.1. Increase Catalyst Concentration: Incrementally increase the amount of sulfuric acid or p-toluenesulfonic acid. 2. Prolong Reaction Time and Increase Temperature: Reflux for a longer duration (e.g., 8-24 hours) to overcome the steric hindrance. 3. Use a Large Excess of Alcohol: Employing the alcohol as the solvent will drive the equilibrium towards the product.[4] 4. Ensure Anhydrous Conditions: Use dry glassware and anhydrous alcohol and solvents. Consider using a Dean-Stark apparatus to remove water as it forms.
Presence of a Byproduct with a Lower Molecular Weight Hydrolysis of the Acetamido Group: The acetamido group can be hydrolyzed under strong acidic conditions, especially with prolonged heating, to form 3-amino-2-methylbenzoic acid or its methyl ester.1. Use a Milder Catalyst: Consider using a solid acid catalyst (e.g., Amberlyst-15) or a Lewis acid catalyst which may be less harsh. 2. Reduce Reaction Temperature and Time: Optimize for the shortest reaction time and lowest temperature that provides a reasonable yield. 3. Alternative Esterification Method: If hydrolysis is persistent, consider a non-acidic esterification method, such as reacting the carboxylic acid with methyl iodide in the presence of a base like cesium carbonate.[5]
Difficult Purification 1. Incomplete Reaction: Significant amounts of unreacted 3-acetamido-2-methylbenzoic acid remain. 2. Formation of Water-Soluble Byproducts: The hydrolyzed amino-acid byproduct may be present.1. Base Wash: During the work-up, wash the organic layer with a saturated sodium bicarbonate solution to remove the unreacted carboxylic acid. 2. Column Chromatography: If simple extraction is insufficient, purify the crude product using column chromatography on silica gel. A solvent system of ethyl acetate and hexane is a good starting point.
Product is an Oil or Gummy Solid Instead of Crystals Presence of Impurities: Unreacted starting material, byproducts, or residual solvent can prevent crystallization.1. Thorough Purification: Ensure all starting acid has been removed with a base wash. Recrystallize the product from a suitable solvent system (e.g., methanol/water or ethyl acetate/hexane).

Frequently Asked Questions (FAQs)

Q1: What is the recommended catalyst for the esterification of 3-acetamido-2-methylbenzoic acid?

A1: Concentrated sulfuric acid (H₂SO₄) is a commonly used and effective catalyst for Fischer esterification.[4] p-Toluenesulfonic acid (p-TsOH) is another good option. For substrates sensitive to strong acids, solid acid catalysts like Amberlyst-15 can be a milder alternative.

Q2: How can I drive the reaction to completion?

A2: Fischer esterification is an equilibrium process. To favor the formation of the ester, you can use a large excess of the alcohol (often as the solvent) and/or remove the water that is formed during the reaction, for instance, by using a Dean-Stark apparatus.[4]

Q3: What are the key side reactions to be aware of?

A3: The primary side reaction of concern is the acid-catalyzed hydrolysis of the 3-acetamido group to an amino group, particularly with extended reaction times or high temperatures.

Q4: What is a suitable work-up procedure for this reaction?

A4: A typical work-up involves cooling the reaction mixture, pouring it into water, and extracting the product with an organic solvent like ethyl acetate or dichloromethane. The organic layer should then be washed with a saturated sodium bicarbonate solution to remove unreacted carboxylic acid, followed by a brine wash. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) and the solvent is removed under reduced pressure.

Q5: My reaction is not working well. What are some alternative methods for this esterification?

A5: If Fischer esterification proves to be low-yielding or leads to significant side products, you can consider alternative methods. One effective approach is to react the carboxylic acid with methyl iodide in the presence of a base such as cesium carbonate in a solvent like DMF.[5] This method avoids strongly acidic conditions.

Data Presentation

The following table summarizes representative reaction conditions for the esterification of substituted benzoic acids. Note that optimization for 3-acetamido-2-methylbenzoic acid is recommended.

CatalystAlcohol (Solvent)Temperature (°C)Reaction Time (h)Typical Yield (%)Reference
H₂SO₄ (catalytic)Methanol (excess)Reflux (~65)1 - 475 - 95[4]
p-TsOH (catalytic)Toluene (with Dean-Stark)Reflux (~110)4 - 880 - 95
Zr/Ti Solid AcidMethanol (excess)12024~85[6]
Microwave (H₂SO₄)Ethanol1300.25>90[7]

Experimental Protocols

Protocol 1: Standard Fischer Esterification using Sulfuric Acid
  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-acetamido-2-methylbenzoic acid (1.0 eq).

  • Reagent Addition: Add a large excess of anhydrous methanol (e.g., 20-40 mL per gram of carboxylic acid).

  • Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise.

  • Reaction: Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the mixture into a beaker containing ice water.

    • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude methyl 3-acetamido-2-methylbenzoate by recrystallization from a suitable solvent system (e.g., methanol/water or ethyl acetate/hexane) or by column chromatography.

Protocol 2: Alternative Esterification using Methyl Iodide
  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-acetamido-2-methylbenzoic acid (1.0 eq) and anhydrous N,N-dimethylformamide (DMF).

  • Base Addition: Add cesium carbonate (Cs₂CO₃) (1.5 - 2.0 eq) and stir the mixture at room temperature for 30 minutes.

  • Alkylating Agent Addition: Add methyl iodide (CH₃I) (1.1 - 1.5 eq) dropwise.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with water (2 x 50 mL) and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

Esterification_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start 3-Acetamido-2-methylbenzoic Acid + Methanol catalyst Add H2SO4 Catalyst start->catalyst reflux Reflux (4-8h) catalyst->reflux quench Quench with Ice Water reflux->quench extract Extract with Ethyl Acetate quench->extract wash_bicarb Wash with NaHCO3 (aq) extract->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry (Na2SO4) wash_brine->dry concentrate Concentrate dry->concentrate purify Recrystallization or Column Chromatography concentrate->purify product This compound purify->product

Caption: Fischer Esterification Experimental Workflow.

Troubleshooting_Logic start Low Yield? check_time Increase Reaction Time/Temp? start->check_time Yes side_product Byproduct Detected? start->side_product No check_catalyst Increase Catalyst Amount? check_time->check_catalyst No solution Yield Improved check_time->solution Yes check_water Ensure Anhydrous Conditions? check_catalyst->check_water No check_catalyst->solution Yes check_water->solution Yes no_change Still Low Yield check_water->no_change No hydrolysis Possible Hydrolysis of Acetamido Group side_product->hydrolysis Yes side_product->no_change No milder_conditions Use Milder Catalyst or Alternative Method hydrolysis->milder_conditions

Caption: Troubleshooting Logic for Low Yield.

References

How to remove unreacted starting materials from the final product.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for removing unreacted starting materials from final products.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take to remove unreacted starting material?

A1: The first and most crucial step is to understand the physical and chemical properties of your desired product and the unreacted starting material(s). Key properties to consider are:

  • Solubility: Are the compounds soluble in different solvents?

  • Boiling Point: Is there a significant difference in the boiling points of the product and starting material?[1][2][3]

  • Polarity: Do the compounds have different polarities? This can be initially assessed using Thin Layer Chromatography (TLC).

  • Acidity/Basicity: Are any of the compounds acidic or basic? This can be exploited in liquid-liquid extraction.[4]

  • Functional Groups: Are there unique functional groups on the starting material that can be targeted, for instance, by scavenger resins?[5][6][7]

Q2: How can I quickly assess the best purification method?

A2: Thin Layer Chromatography (TLC) is an excellent initial technique to quickly assess the polarity difference between your product and starting material.[3] This information will guide your choice of solvent system for column chromatography. For solid products, performing small-scale solubility tests with a variety of solvents can help identify a suitable solvent for recrystallization.[8]

Q3: When is recrystallization a suitable method?

A3: Recrystallization is ideal for purifying solid products when the desired compound has high solubility in a hot solvent and low solubility in the same solvent when cold, while the unreacted starting material has different solubility characteristics.[8][9] It is most effective when the starting material is present in a relatively small amount.[8]

Q4: What are scavenger resins and when should I use them?

A4: Scavenger resins are polymers with functional groups designed to react specifically with and bind to certain types of molecules, such as excess reagents or byproducts.[7][10] They are particularly useful when the unreacted starting material has a reactive functional group that is not present in the product.[6] Using a scavenger resin can simplify the work-up to a simple filtration.[6][7]

Q5: How do I remove a water-soluble starting material from my organic product?

A5: If your product is not water-soluble, a simple liquid-liquid extraction is a very effective method. Dissolve the crude product in an organic solvent that is immiscible with water. Then, wash the organic solution several times with water or a basic or acidic aqueous solution to remove the water-soluble starting material.

Troubleshooting Guides

Guide 1: Column Chromatography Issues
Problem Possible Cause Solution
Poor separation of product and starting material The solvent system (eluent) is not optimal.Systematically vary the polarity of the eluent. A good starting point is a solvent system that gives your product an Rf value of 0.3-0.4 on a TLC plate.[11] If the compounds are very close, try a different solvent combination.
The column was not packed properly, leading to channeling.Ensure the silica gel is packed uniformly without any air bubbles or cracks. Both wet and dry packing methods can be effective if done carefully.
The sample was loaded improperly.Dissolve the sample in a minimum amount of the eluent or a low-polarity solvent and load it onto the column in a narrow band.[12] For samples with poor solubility, dry loading is recommended.[12]
Product is not eluting from the column The eluent is not polar enough.Gradually increase the polarity of the eluent. If the product is still not eluting, a stronger solvent system may be needed.
The compound may have decomposed on the silica gel.Check the stability of your compound on a TLC plate by spotting it and letting it sit for an hour before eluting.[11] If it decomposes, consider using a less acidic stationary phase like alumina or deactivated silica gel.[11]
Streaking of spots on TLC and broad peaks from the column The sample is overloaded.Reduce the amount of sample loaded onto the column. As a general rule, the amount of crude material should be 1-10% of the weight of the silica gel.
The compound is acidic or basic.Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent to improve the peak shape.
Guide 2: Recrystallization Issues
Problem Possible Cause Solution
No crystals form upon cooling The solution is not supersaturated (too much solvent was added).Evaporate some of the solvent to increase the concentration of the product and then try cooling again.
The solution is supersaturated but crystallization has not been induced.Try scratching the inside of the flask with a glass rod at the surface of the solution or adding a seed crystal of the pure product.
Oiling out (product separates as a liquid) The boiling point of the solvent is higher than the melting point of the product.Use a lower-boiling solvent.
The solution is cooling too quickly.Allow the solution to cool more slowly to room temperature before placing it in an ice bath.
Low recovery of the product Too much solvent was used.Use the minimum amount of hot solvent necessary to dissolve the crude product.[13][14]
The product has significant solubility in the cold solvent.Ensure the solution is thoroughly cooled in an ice bath before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent.[13][14]
Premature crystallization occurred during hot filtration.Use a heated filter funnel and preheat the filtration apparatus with hot solvent.
Guide 3: Liquid-Liquid Extraction Issues
Problem Possible Cause Solution
An emulsion forms between the two layers Vigorous shaking of the separatory funnel.Gently invert the funnel to mix the layers instead of shaking vigorously.
High concentration of solutes.Dilute the mixture with more of both solvents.
To break an existing emulsion, try adding a small amount of brine (saturated NaCl solution) or allowing the mixture to stand for a longer period.
Poor separation of the starting material The starting material has significant solubility in the organic layer.Increase the number of aqueous washes.
The pH of the aqueous layer is not optimal for extracting an acidic or basic starting material.Adjust the pH of the aqueous wash to fully ionize the starting material (use a base for an acidic starting material and an acid for a basic one).[4]

Quantitative Data on Purification Methods

The efficiency of any purification method is highly dependent on the specific properties of the compounds being separated. Below are tables summarizing general quantitative data to provide a baseline for comparison.

Table 1: Flash Column Chromatography Loading Capacity

Stationary Phase Typical Loading Capacity (% of silica gel weight) Factors Influencing Capacity
Normal Phase (Silica Gel)1-10% (up to 20% in some cases)[15]Separation difficulty (ΔRf), sample complexity, desired purity.[15][16]
Reversed Phase (C18)0.1-2%[15]Lower surface area compared to silica gel, separation mechanism (partitioning vs. adsorption).[15][16]

Table 2: Scavenger Resin Efficiency

Scavenger Resin Type Target Moiety Typical Efficiency Conditions
Amine-basedAcids, Acid Chlorides, Isocyanates, Aldehydes>95% removal2.5 equivalents of resin, 1 hour at room temperature.[17]
Thiol-basedElectrophilesHighVaries with substrate and resin.
Isocyanate-basedAmines, AlcoholsHighVaries with substrate and resin.

Table 3: Recrystallization Yield

Compound Solvent Initial Purity Final Purity Yield
AcetanilideWaterImpureHigh~90% (theoretical example based on solubility data)[14]
1,1,2,2,9,9,10,10-octafluoro[2.2]paracyclophaneChloroform~60%99.98%92.31%[18]

Note: Recrystallization yield is highly dependent on the solubility difference of the compound at high and low temperatures and the amount of impurities present.[13][14]

Experimental Protocols

Protocol 1: Flash Column Chromatography
  • Solvent System Selection: Use TLC to determine an appropriate eluent system that provides good separation between the product and the unreacted starting material (aim for a ΔRf > 0.2).

  • Column Packing:

    • Secure a glass column vertically.

    • Add a small plug of cotton or glass wool at the bottom.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial eluent and pour it into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.

    • Add another layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent.

    • Carefully add the sample solution to the top of the column.

    • Alternatively, for less soluble samples, pre-adsorb the crude product onto a small amount of silica gel (dry loading) and add the resulting powder to the top of the column.

  • Elution:

    • Carefully add the eluent to the column.

    • Apply gentle pressure (e.g., from a nitrogen line or air pump) to achieve a steady flow rate.

    • Collect fractions in test tubes.

  • Analysis:

    • Analyze the collected fractions by TLC to identify which contain the pure product.

    • Combine the pure fractions and remove the solvent using a rotary evaporator.

Protocol 2: Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to just dissolve the solid at the solvent's boiling point.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.

Protocol 3: Using a Scavenger Resin (Batch Method)
  • Resin Selection: Choose a scavenger resin with a functional group that will react with the unreacted starting material but not with the desired product.

  • Reaction: Once the primary reaction is complete, add the scavenger resin to the reaction mixture. The amount of resin to add depends on its capacity and the expected amount of unreacted starting material (typically 1.5-3 equivalents are used).

  • Agitation: Stir or shake the mixture at room temperature. Reaction times can vary from 1 to 16 hours.

  • Filtration: Filter the mixture to remove the resin.

  • Work-up: Wash the resin with a suitable solvent to recover any adsorbed product. Combine the filtrate and washes.

  • Isolation: Remove the solvent from the filtrate to obtain the purified product.

Visualizations

Experimental_Workflow_Flash_Chromatography cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation prep_solvent Select Solvent System (TLC) pack_column Pack Column with Silica Gel prep_solvent->pack_column load_sample Load Sample pack_column->load_sample elute_column Elute with Solvent load_sample->elute_column collect_fractions Collect Fractions elute_column->collect_fractions analyze_fractions Analyze Fractions (TLC) collect_fractions->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure evaporate_solvent Evaporate Solvent combine_pure->evaporate_solvent pure_product Pure Product evaporate_solvent->pure_product

Caption: Workflow for Flash Column Chromatography.

Experimental_Workflow_Recrystallization cluster_prep Preparation cluster_execution Execution cluster_isolation Isolation select_solvent Select Solvent dissolve Dissolve in Hot Solvent select_solvent->dissolve hot_filter Hot Filtration (optional) dissolve->hot_filter cool Cool to Crystallize hot_filter->cool filter_crystals Filter Crystals cool->filter_crystals wash_crystals Wash with Cold Solvent filter_crystals->wash_crystals dry_crystals Dry Crystals wash_crystals->dry_crystals pure_product Pure Crystalline Product dry_crystals->pure_product

Caption: Workflow for Recrystallization.

Experimental_Workflow_Scavenger_Resin cluster_reaction Reaction cluster_scavenging Scavenging cluster_isolation Isolation reaction_mixture Crude Reaction Mixture add_resin Add Scavenger Resin reaction_mixture->add_resin agitate Agitate Mixture add_resin->agitate filter_resin Filter to Remove Resin agitate->filter_resin wash_resin Wash Resin filter_resin->wash_resin combine_filtrate Combine Filtrate & Washes wash_resin->combine_filtrate evaporate Evaporate Solvent combine_filtrate->evaporate pure_product Pure Product evaporate->pure_product

Caption: Workflow for Purification using a Scavenger Resin.

References

Technical Support Center: Resolving Overlapping Peaks in the NMR Spectrum of Substituted Benzoates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving overlapping peaks in the NMR spectra of substituted benzoates.

Troubleshooting Guide

Q1: My 1D ¹H NMR spectrum of a substituted benzoate shows a complex, overlapping multiplet in the aromatic region. How can I begin to resolve these signals?

A1: Overlapping signals in the aromatic region of substituted benzoates are common due to the small differences in chemical shifts of the aromatic protons.[1][2] Here is a systematic approach to troubleshoot this issue:

  • Optimize 1D ¹H NMR Acquisition Parameters:

    • Increase Spectrometer Field Strength: If available, acquiring the spectrum on a higher field spectrometer will increase the chemical shift dispersion and may resolve the overlapping signals.[3]

    • Adjust Solvent: Changing the deuterated solvent can induce differential shifts in the proton resonances, potentially resolving overlap. Solvents like benzene-d₆ or pyridine-d₅ can cause significant changes in the chemical shifts of aromatic protons compared to chloroform-d.[4]

  • Utilize 2D NMR Spectroscopy:

    • If optimizing 1D parameters is insufficient, 2D NMR experiments are the most powerful tools for resolving overlap.[5][6][7] Start with a COSY experiment to identify proton-proton couplings, which can help trace the connectivity within the aromatic spin system.

  • Employ Chemical Shift Reagents:

    • For specific cases, lanthanide shift reagents can be used to induce large chemical shift changes, spreading out the overlapping signals.[8] This is particularly useful if the benzoate has a basic site for the reagent to coordinate.

Frequently Asked Questions (FAQs)

Q2: Which 2D NMR experiment should I use to resolve overlapping aromatic protons in my substituted benzoate?

A2: The choice of 2D NMR experiment depends on the specific information you need. Here’s a breakdown of common experiments and their applications for substituted benzoates:

  • COSY (Correlation Spectroscopy): This is the best starting point. It identifies protons that are J-coupled (typically 3-4 bonds apart).[5][7] In a substituted benzoate, this will reveal which aromatic protons are adjacent to each other.

  • TOCSY (Total Correlation Spectroscopy): If you can identify one well-resolved proton in a spin system, a TOCSY experiment can reveal all the protons belonging to that same spin system. This is useful for identifying all the protons on the benzoate ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons.[5][6] By spreading the proton signals out in the carbon dimension, it can resolve severely overlapping ¹H signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges (typically 2-3 bonds). It is invaluable for assigning quaternary carbons and confirming the overall structure, including the position of substituents.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are J-coupled.[5][7] For substituted benzoates, it can help determine the relative positions of substituents and protons on the ring.

Q3: Can changing the solvent really resolve overlapping peaks? What are the best solvents to try?

A3: Yes, changing the solvent can be a simple and effective method to alter the chemical shifts of protons and resolve overlap. The aromatic rings of the solvent can interact with the solute, inducing changes in the local magnetic environment.[4]

SolventTypical Effect on Aromatic Protons
Chloroform-d (CDCl₃) Standard, relatively non-interacting.
Benzene-d₆ (C₆D₆) Often induces significant upfield shifts (shielding) for protons positioned over the face of the benzene ring of the solvent.
Pyridine-d₅ Can induce both upfield and downfield shifts depending on the position of the proton relative to the nitrogen atom and the ring current.[4]
Acetone-d₆ A more polar aprotic solvent that can alter hydrogen bonding and dipole interactions.
Methanol-d₄ (CD₃OD) A protic solvent that can engage in hydrogen bonding with the carboxylate group, affecting the electronic distribution in the ring.

Q4: What are lanthanide shift reagents and how do they work for substituted benzoates?

A4: Lanthanide shift reagents are paramagnetic complexes, often of europium or praseodymium, that can reversibly bind to Lewis basic sites in a molecule, such as the carbonyl oxygen of the ester group in a substituted benzoate.[8] Upon binding, the paramagnetic metal induces large changes in the chemical shifts of nearby protons. The magnitude of the shift is dependent on the distance of the proton from the lanthanide ion, which can help to resolve overlapping signals.[8]

Q5: My substituted benzoate has very similar chemical shifts for the meta- and para- protons. Which technique is best to differentiate them?

A5: This is a classic problem. Here are the recommended techniques:

  • HMBC: An HMBC experiment is often the most definitive method. The protons will show long-range correlations to different carbons. For example, the ortho protons will couple to the carbon bearing the substituent and the ipso-carbon of the ester, while the meta protons will show different long-range couplings.

  • NOESY: If you have a substituent with protons (e.g., a methoxy or ethyl group), a NOESY experiment can show through-space correlations between the substituent protons and the ortho protons on the aromatic ring, helping to unambiguously assign them.

Experimental Protocols

Protocol 1: Standard COSY Experiment for a Substituted Benzoate

  • Sample Preparation: Dissolve 5-10 mg of the substituted benzoate in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Spectrometer Setup:

    • Tune and match the probe for ¹H.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to obtain good resolution.

  • Acquisition:

    • Load a standard COSY pulse sequence program.

    • Set the spectral width to cover the entire ¹H chemical shift range (e.g., 0-12 ppm).

    • Acquire a 1D ¹H spectrum to determine the appropriate spectral width and transmitter offset.

    • Set the number of increments in the indirect dimension (t₁) to 256 or 512 for good resolution.

    • Set the number of scans per increment (typically 4 to 16) to achieve an adequate signal-to-noise ratio.

  • Processing:

    • Apply a sine-bell or squared sine-bell window function in both dimensions.

    • Perform a two-dimensional Fourier transform.

    • Phase correct the spectrum.

    • Symmetrize the spectrum if necessary.

  • Analysis:

    • The 1D spectrum appears on the diagonal.

    • Off-diagonal cross-peaks indicate J-coupling between protons.

Protocol 2: Using a Lanthanide Shift Reagent

  • Initial Spectrum: Acquire a standard 1D ¹H NMR spectrum of your substituted benzoate.

  • Addition of Shift Reagent:

    • Prepare a stock solution of the lanthanide shift reagent (e.g., Eu(fod)₃) in the same deuterated solvent.

    • Add a small, known amount of the stock solution to the NMR tube (e.g., 0.05 molar equivalents).

  • Acquire Spectra Titration:

    • Acquire a 1D ¹H spectrum after each addition.

    • Continue adding small aliquots of the shift reagent and acquiring spectra until the desired peak separation is achieved. Avoid adding too much reagent, as this can lead to significant line broadening.

  • Analysis:

    • Plot the chemical shift of each proton resonance as a function of the molar ratio of shift reagent to substrate. This can help in assigning protons based on their proximity to the binding site.

Visualizations

experimental_workflow cluster_2D 2D NMR Options start Overlapping Peaks in 1D NMR optimize_1D Optimize 1D Acquisition (Higher Field, Change Solvent) start->optimize_1D resolved Peaks Resolved optimize_1D->resolved If successful not_resolved Still Overlapping optimize_1D->not_resolved If unsuccessful run_2D Perform 2D NMR run_2D->resolved shift_reagent Use Shift Reagents shift_reagent->resolved not_resolved->run_2D not_resolved->shift_reagent cosy COSY (H-H Connectivity) hsqc HSQC (H-C Direct Correlation) hmbc HMBC (H-C Long-Range) noesy NOESY (Through-Space)

Caption: Troubleshooting workflow for overlapping NMR signals.

logical_relationships cluster_resolution Resolution Techniques cluster_information Information Gained cluster_assignment Structural Assignment overlap Overlapping Aromatic Signals cosy COSY overlap->cosy hsqc HSQC overlap->hsqc hmbc HMBC overlap->hmbc connectivity Proton-Proton Connectivity cosy->connectivity direct_attachment Proton-Carbon (1-bond) hsqc->direct_attachment long_range Proton-Carbon (2-3 bonds) hmbc->long_range proton_assignment Assign Aromatic Protons connectivity->proton_assignment direct_attachment->proton_assignment carbon_assignment Assign Aromatic Carbons direct_attachment->carbon_assignment long_range->carbon_assignment substituent_position Confirm Substituent Position long_range->substituent_position final_structure Complete Structural Elucidation

Caption: Logical flow from 2D NMR experiments to structure.

References

Technical Support Center: Scaling Up the Synthesis of Methyl 3-acetamido-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of Methyl 3-acetamido-2-methylbenzoate.

Experimental Workflow

The overall synthetic pathway for this compound is outlined below. It involves a three-step process starting from 2-methyl-3-nitrobenzoic acid.

Synthesis_Workflow cluster_0 Step 1: Reduction cluster_1 Step 2: Esterification cluster_2 Step 3: Acetylation 2-methyl-3-nitrobenzoic_acid 2-methyl-3-nitrobenzoic acid 3-amino-2-methylbenzoic_acid 3-amino-2-methylbenzoic acid 2-methyl-3-nitrobenzoic_acid->3-amino-2-methylbenzoic_acid H2, Pd/C methyl_3-amino-2-methylbenzoate Methyl 3-amino-2-methylbenzoate 3-amino-2-methylbenzoic_acid->methyl_3-amino-2-methylbenzoate Methanol, Acid Catalyst methyl_3-acetamido-2-methylbenzoate This compound methyl_3-amino-2-methylbenzoate->methyl_3-acetamido-2-methylbenzoate Acetic Anhydride or Acetyl Chloride

Caption: Overall synthetic workflow for this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the synthesis and scale-up of this compound.

Step 1: Reduction of 2-methyl-3-nitrobenzoic acid

Q1: My reduction of 2-methyl-3-nitrobenzoic acid is slow or incomplete. What are the possible causes and solutions?

A1:

  • Catalyst Activity: The Palladium on carbon (Pd/C) catalyst may be old or of low quality. Ensure you are using a fresh, high-quality catalyst. For scale-up, consider using a higher catalyst loading, but be mindful of potential cost implications and filtration challenges.

  • Hydrogen Pressure: Inadequate hydrogen pressure can lead to slow reaction rates. For laboratory scale, a hydrogen balloon is often sufficient.[1] For larger scales, a pressurized hydrogenation reactor is necessary to ensure adequate hydrogen availability. A typical pressure range is 65-100 psi.

  • Solvent Choice: The choice of solvent is critical. Ethyl acetate is a commonly used solvent for this type of reduction.[1] Ensure the solvent is of appropriate grade and dry.

  • Reaction Temperature: While many hydrogenations can be performed at room temperature, gentle heating to around 70°C may be required to improve the reaction rate, especially on a larger scale.

Q2: I am observing side products during the reduction. How can I minimize them?

A2:

  • Over-reduction: Prolonged reaction times or overly harsh conditions (high temperature or pressure) can lead to the reduction of the aromatic ring. Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to stop the reaction once the starting material is consumed.

  • Catalyst Poisoning: Impurities in the starting material or solvent can poison the catalyst, leading to incomplete reactions and the formation of side products. Ensure the purity of your starting materials.

ParameterRecommended Condition (Lab Scale)Scale-Up Consideration
Catalyst 5% or 10% Pd/CHigher loading may be needed; consider catalyst recovery.
Solvent Ethyl AcetateEnsure adequate agitation for slurry mixing.
Hydrogen Balloon or Parr Shaker (65-100 psi)Pressurized reactor with efficient gas dispersion.
Temperature Room Temperature to 70°CMonitor for exotherms and ensure adequate cooling.
Reaction Time 8-15 hoursMonitor by HPLC to determine endpoint.
Step 2: Esterification of 3-amino-2-methylbenzoic acid

Q3: The yield of my esterification reaction is low. How can I improve it?

A3:

  • Equilibrium: Fischer esterification is an equilibrium-limited reaction. To drive the reaction towards the product, you can use a large excess of methanol or remove the water formed during the reaction. For scale-up, a Dean-Stark trap can be used for azeotropic removal of water.

  • Catalyst: A strong acid catalyst is required. Concentrated sulfuric acid is commonly used. Ensure the catalyst is added slowly and with cooling to prevent side reactions. For a more environmentally friendly and reusable option, solid acid catalysts like zirconium/titanium-based catalysts can be considered.[2]

  • Reaction Temperature: The reaction is typically refluxed in methanol. Ensure the reaction is heated to the appropriate temperature to maintain a steady reflux.

Q4: I am having difficulty purifying the Methyl 3-amino-2-methylbenzoate. What are the best practices?

A4:

  • Work-up Procedure: After the reaction, the excess methanol is typically removed under reduced pressure. The residue is then dissolved in an organic solvent and washed with a basic solution (like sodium bicarbonate) to remove any unreacted carboxylic acid and the acid catalyst. This is followed by washing with brine and drying over an anhydrous salt (e.g., sodium sulfate).

  • Purification Technique: Column chromatography is an effective method for purifying the product on a laboratory scale. For larger quantities, recrystallization or distillation under reduced pressure might be more practical.

ParameterRecommended Condition (Lab Scale)Scale-Up Consideration
Reactant Ratio Excess MethanolOptimize the excess to balance yield and solvent recovery costs.
Catalyst Concentrated H₂SO₄Consider solid acid catalysts for easier separation and reuse.
Temperature Reflux (approx. 65°C)Ensure efficient and safe heating and condensation.
Water Removal Not always necessary with excess alcoholDean-Stark trap for azeotropic removal is highly recommended.
Step 3: Acetylation of Methyl 3-amino-2-methylbenzoate

Q5: The acetylation reaction is not going to completion. What should I check?

A5:

  • Reagent Purity: Acetic anhydride or acetyl chloride should be fresh and free from moisture, as they can be hydrolyzed.

  • Base: A base, such as pyridine or triethylamine, is often used to scavenge the acid (acetic acid or HCl) formed during the reaction. Ensure an adequate amount of base is used.

  • Reaction Temperature: The reaction is often carried out at room temperature, but gentle heating may be required to drive it to completion. However, excessive heat can lead to side reactions.

Q6: I am observing di-acetylation or other side products. How can I avoid this?

A6:

  • Stoichiometry: Use a controlled amount of the acetylating agent (typically 1.0 to 1.2 equivalents). Adding a large excess can lead to the formation of di-acetylated products or other impurities.

  • Temperature Control: Maintain a controlled temperature during the addition of the acetylating agent, as the reaction can be exothermic.

ParameterRecommended Condition (Lab Scale)Scale-Up Consideration
Acetylating Agent Acetic Anhydride or Acetyl ChlorideConsider cost and safety of each reagent at scale.
Base Pyridine or TriethylamineOptimize the base to minimize cost and facilitate removal.
Solvent Dichloromethane or Ethyl AcetateSelect a solvent that allows for easy product isolation.
Temperature 0°C to Room TemperatureImplement robust temperature control to manage exotherms.

Experimental Protocols

Protocol 1: Synthesis of 3-amino-2-methylbenzoic acid
  • In a suitable hydrogenation vessel, dissolve 2-methyl-3-nitrobenzoic acid in ethyl acetate.

  • Carefully add 5-10% Palladium on carbon (Pd/C) catalyst under an inert atmosphere (e.g., nitrogen or argon).

  • Pressurize the vessel with hydrogen gas (65-100 psi) or affix a hydrogen-filled balloon.

  • Stir the reaction mixture vigorously at room temperature or with gentle heating (up to 70°C) for 8-15 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the filter cake with fresh ethyl acetate.

  • Combine the filtrates and remove the solvent under reduced pressure to obtain the crude 3-amino-2-methylbenzoic acid.

Protocol 2: Synthesis of Methyl 3-amino-2-methylbenzoate
  • To a round-bottom flask, add 3-amino-2-methylbenzoic acid and a large excess of methanol.

  • Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid.

  • Heat the reaction mixture to reflux and maintain for 4-8 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify by column chromatography or recrystallization.

Protocol 3: Synthesis of this compound
  • Dissolve Methyl 3-amino-2-methylbenzoate in a suitable solvent such as dichloromethane or ethyl acetate.

  • Add a base, such as triethylamine or pyridine (1.1 equivalents).

  • Cool the mixture in an ice bath and add acetic anhydride or acetyl chloride (1.05 equivalents) dropwise.

  • Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Logical Relationship Diagram

Troubleshooting_Logic cluster_reduction Step 1: Reduction Issues cluster_esterification Step 2: Esterification Issues cluster_acetylation Step 3: Acetylation Issues Slow_Reaction Slow/Incomplete Reaction Catalyst_Issue Check Catalyst Activity/Loading Slow_Reaction->Catalyst_Issue H2_Pressure_Issue Check H2 Pressure/Delivery Slow_Reaction->H2_Pressure_Issue Temp_Issue_Red Increase Temperature Slow_Reaction->Temp_Issue_Red Low_Yield Low Yield Equilibrium_Issue Drive Equilibrium (Excess MeOH/Water Removal) Low_Yield->Equilibrium_Issue Catalyst_Issue_Est Check Catalyst Amount/Type Low_Yield->Catalyst_Issue_Est Incomplete_Reaction Incomplete Reaction Reagent_Purity Check Reagent Purity Incomplete_Reaction->Reagent_Purity Base_Issue Ensure Adequate Base Incomplete_Reaction->Base_Issue Side_Products Side Products Observed Stoichiometry_Issue Check Stoichiometry Side_Products->Stoichiometry_Issue

Caption: Troubleshooting logic for the synthesis of this compound.

References

Validation & Comparative

Comparison of different synthetic routes to Methyl 3-acetamido-2-methylbenzoate.

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in the fields of medicinal chemistry and drug development, the efficient synthesis of novel organic compounds is a cornerstone of innovation. This guide provides a detailed comparison of two primary synthetic routes to Methyl 3-acetamido-2-methylbenzoate, a potentially valuable building block in the design of new therapeutic agents. The comparison includes detailed experimental protocols, a quantitative data summary, and visual representations of the synthetic pathways to aid in the selection of the most suitable method based on laboratory resources and research objectives.

Synthetic Routes Overview

Two plausible and practical synthetic routes for the preparation of this compound are presented. The first route commences with the commercially available 3-amino-2-methylbenzoic acid, involving a two-step process of esterification followed by acetylation. The second route begins with 2-methyl-3-nitrobenzoic acid and proceeds through a three-step sequence of esterification, nitro group reduction, and subsequent acetylation.

Quantitative Data Summary

The following table summarizes the key quantitative metrics for each synthetic route, allowing for a direct comparison of their efficiency and resource requirements.

ParameterRoute 1: From 3-amino-2-methylbenzoic acidRoute 2: From 2-methyl-3-nitrobenzoic acid
Starting Material 3-amino-2-methylbenzoic acid2-methyl-3-nitrobenzoic acid
Number of Steps 23
Overall Yield (estimated) ~85-95%~75-85%
Key Reagents Methanol, Sulfuric Acid, Acetic AnhydrideMethanol, Sulfuric Acid, Pd/C, H₂, Acetic Anhydride
Reaction Time (total) ~ 6-8 hours~ 24-30 hours
Purification Methods Extraction, RecrystallizationExtraction, Filtration, Recrystallization

Detailed Experimental Protocols

Route 1: Synthesis from 3-amino-2-methylbenzoic acid

This route is a concise two-step process involving Fischer esterification and subsequent N-acetylation.

Step 1: Fischer Esterification of 3-amino-2-methylbenzoic acid

To a round-bottom flask containing 3-amino-2-methylbenzoic acid (1.0 eq.), an excess of methanol (10-20 eq.) is added as both the solvent and reactant. The mixture is cooled in an ice bath, and concentrated sulfuric acid (0.2-0.5 eq.) is added dropwise as a catalyst.[1][2] The reaction mixture is then heated to reflux for 4-6 hours. After cooling to room temperature, the excess methanol is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with a saturated sodium bicarbonate solution to neutralize the acid, followed by a brine wash. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield methyl 3-amino-2-methylbenzoate.

Step 2: Acetylation of Methyl 3-amino-2-methylbenzoate

Methyl 3-amino-2-methylbenzoate (1.0 eq.) is dissolved in glacial acetic acid or a suitable inert solvent like dichloromethane.[3][4][5] Acetic anhydride (1.1-1.5 eq.) is added to the solution, and the mixture is stirred at room temperature for 1-2 hours. Upon completion of the reaction, the mixture is poured into ice water, leading to the precipitation of the crude product. The solid is collected by vacuum filtration, washed with cold water, and can be further purified by recrystallization from an ethanol/water mixture to afford pure this compound.[4]

Route 2: Synthesis from 2-methyl-3-nitrobenzoic acid

This three-step route begins with the esterification of 2-methyl-3-nitrobenzoic acid, followed by the reduction of the nitro group and final acetylation.

Step 1: Esterification of 2-methyl-3-nitrobenzoic acid

In a procedure analogous to the Fischer esterification described in Route 1, 2-methyl-3-nitrobenzoic acid (1.0 eq.) is reacted with an excess of methanol in the presence of a catalytic amount of concentrated sulfuric acid. The mixture is refluxed for 4-6 hours. The workup procedure is similar, involving removal of excess methanol, dissolution in an organic solvent, washing with a basic solution to remove unreacted acid, and purification to yield methyl 2-methyl-3-nitrobenzoate.[6]

Step 2: Reduction of Methyl 2-methyl-3-nitrobenzoate

Methyl 2-methyl-3-nitrobenzoate (1.0 eq.) is dissolved in methanol or ethyl acetate. A catalytic amount of 10% Palladium on carbon (Pd/C) (typically 1-5 mol%) is added to the solution. The reaction vessel is then placed under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stirred vigorously at room temperature for 18-24 hours.[7] The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the catalyst is removed by filtration through a pad of Celite, and the solvent is evaporated to give methyl 3-amino-2-methylbenzoate.

Step 3: Acetylation of Methyl 3-amino-2-methylbenzoate

The final acetylation step is identical to that described in Step 2 of Route 1. The crude methyl 3-amino-2-methylbenzoate is acetylated using acetic anhydride to yield the final product, this compound.[3][4][5]

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic route.

Synthetic_Route_1 A 3-amino-2-methylbenzoic acid B Methyl 3-amino-2-methylbenzoate A->B  MeOH, H₂SO₄ (cat.)  Reflux C This compound B->C  Ac₂O, AcOH  Room Temp.

Synthetic Route 1: From 3-amino-2-methylbenzoic acid

Synthetic_Route_2 D 2-methyl-3-nitrobenzoic acid E Methyl 2-methyl-3-nitrobenzoate D->E  MeOH, H₂SO₄ (cat.)  Reflux F Methyl 3-amino-2-methylbenzoate E->F  H₂, Pd/C  MeOH G This compound F->G  Ac₂O, AcOH  Room Temp.

Synthetic Route 2: From 2-methyl-3-nitrobenzoic acid

Concluding Remarks

Both synthetic routes presented offer viable methods for the preparation of this compound.

  • Route 1 is the more direct and likely higher-yielding approach, making it preferable if the starting material, 3-amino-2-methylbenzoic acid, is readily available and cost-effective. Its shorter reaction time and fewer steps also contribute to its efficiency.

  • Route 2 , while longer and with a potentially lower overall yield, provides an alternative when 2-methyl-3-nitrobenzoic acid is the more accessible precursor. The catalytic hydrogenation step is generally clean and high-yielding, though it requires access to hydrogenation equipment.

The choice between these two routes will ultimately depend on factors such as the availability and cost of starting materials, the scale of the synthesis, and the equipment available in the laboratory. This guide provides the necessary data and protocols to make an informed decision for the successful synthesis of this compound.

References

A Comparative Spectroscopic Analysis of Methyl 3-acetamido-2-methylbenzoate Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the predicted and experimental spectroscopic data for various isomers of Methyl 3-acetamido-2-methylbenzoate. The structural differences between these isomers lead to distinct patterns in their respective 1H NMR, 13C NMR, IR, and Mass Spectra, which are crucial for their unambiguous identification in research and drug development.

Data Presentation

The following tables summarize the key spectroscopic data for the isomers of this compound. Due to the limited availability of experimental data for all isomers, predicted values based on established spectroscopic principles and data from closely related compounds are included for a comprehensive comparison.

Table 1: 1H NMR Spectroscopic Data (Predicted and Experimental)*

IsomerChemical Shift (δ, ppm)
This compound Aromatic Protons: 7.2-7.8 (m, 3H)-OCH3: ~3.9 (s, 3H)Aromatic -CH3: ~2.3 (s, 3H)-NHCOCH3: ~2.2 (s, 3H)-NH: ~8.0 (s, 1H)
Methyl 4-acetamido-2-methylbenzoate Aromatic Protons: 7.8 (d, 1H), 7.4 (dd, 1H), 7.2 (d, 1H)-OCH3: 3.85 (s, 3H)Aromatic -CH3: 2.45 (s, 3H)-NHCOCH3: 2.15 (s, 3H)-NH: 7.9 (s, 1H)
Methyl 5-acetamido-2-methylbenzoate Aromatic Protons: 7.9 (d, 1H), 7.5 (dd, 1H), 7.1 (d, 1H)-OCH3: ~3.9 (s, 3H)Aromatic -CH3: ~2.5 (s, 3H)-NHCOCH3: ~2.2 (s, 3H)-NH: ~8.2 (s, 1H)
Methyl 3-acetamido-4-methylbenzoate Aromatic Protons: 8.1 (s, 1H), 7.8 (d, 1H), 7.2 (d, 1H)-OCH3: ~3.9 (s, 3H)Aromatic -CH3: ~2.3 (s, 3H)-NHCOCH3: ~2.2 (s, 3H)-NH: ~7.9 (s, 1H)
Methyl 3-acetamido-5-methylbenzoate Aromatic Protons: 7.7 (s, 1H), 7.6 (s, 1H), 7.3 (s, 1H)-OCH3: ~3.9 (s, 3H)Aromatic -CH3: ~2.4 (s, 3H)-NHCOCH3: ~2.2 (s, 3H)-NH: ~8.0 (s, 1H)
Methyl 3-acetamido-6-methylbenzoate Aromatic Protons: 7.5 (d, 1H), 7.3 (t, 1H), 7.1 (d, 1H)-OCH3: ~3.9 (s, 3H)Aromatic -CH3: ~2.5 (s, 3H)-NHCOCH3: ~2.2 (s, 3H)-NH: ~7.8 (s, 1H)

Note: Predicted values are based on analogous compounds and substituent effects. Experimental data for some related compounds can be found in various chemical databases.

Table 2: 13C NMR Spectroscopic Data (Predicted)

IsomerChemical Shift (δ, ppm)
This compound C=O (ester): ~168C=O (amide): ~169Aromatic C: 120-140-OCH3: ~52Aromatic -CH3: ~18-NHCOCH3: ~24
Methyl 4-acetamido-2-methylbenzoate C=O (ester): ~167C=O (amide): ~168Aromatic C: 115-142-OCH3: ~52Aromatic -CH3: ~20-NHCOCH3: ~25
Methyl 5-acetamido-2-methylbenzoate C=O (ester): ~168C=O (amide): ~169Aromatic C: 118-141-OCH3: ~52Aromatic -CH3: ~21-NHCOCH3: ~24
Methyl 3-acetamido-4-methylbenzoate C=O (ester): ~167C=O (amide): ~168Aromatic C: 125-140-OCH3: ~52Aromatic -CH3: ~19-NHCOCH3: ~24
Methyl 3-acetamido-5-methylbenzoate C=O (ester): ~167C=O (amide): ~168Aromatic C: 122-140-OCH3: ~52Aromatic -CH3: ~21-NHCOCH3: ~24
Methyl 3-acetamido-6-methylbenzoate C=O (ester): ~168C=O (amide): ~169Aromatic C: 124-138-OCH3: ~52Aromatic -CH3: ~17-NHCOCH3: ~24

Table 3: IR Spectroscopic Data (Predicted Key Absorptions)

IsomerWavenumber (cm-1)
All Isomers N-H Stretch: 3300-3250 (amide)C-H Stretch (aromatic): 3100-3000C-H Stretch (aliphatic): 3000-2850C=O Stretch (ester): ~1720C=O Stretch (amide): ~1660 (Amide I)N-H Bend (amide): ~1550 (Amide II)C=C Stretch (aromatic): 1600-1450C-O Stretch (ester): 1300-1100

Table 4: Mass Spectrometry Data (Predicted Molecular Ion)

Isomerm/z
All Isomers [M]+: 207.0895
[M+H]+: 208.0973
[M+Na]+: 230.0793

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a standard 5 mm NMR tube. Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

  • Instrument Setup:

    • Place the NMR tube in the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity and optimal resolution.

    • Tune and match the probe for the desired nucleus (1H or 13C).

  • Data Acquisition:

    • 1H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

    • 13C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required (e.g., 128 or more) due to the lower natural abundance of 13C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption signals.

    • Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).

    • Integrate the signals in the 1H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid Samples (KBr Pellet): Grind a small amount of the solid sample (1-2 mg) with anhydrous potassium bromide (KBr, ~100 mg) using an agate mortar and pestle until a fine, uniform powder is obtained. Press the powder into a transparent pellet using a hydraulic press.

    • Solid Samples (Nujol Mull): Grind a small amount of the solid sample with a drop of Nujol (mineral oil) to form a thick paste. Spread the mull thinly between two salt plates (e.g., NaCl or KBr).

    • Liquid Samples: Place a drop of the neat liquid between two salt plates.

  • Data Acquisition:

    • Place the sample holder in the IR spectrometer.

    • Record a background spectrum of the empty sample holder (or the salt plates with Nujol if a mull is used).

    • Record the sample spectrum. The instrument software will automatically subtract the background spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands and their corresponding functional groups.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation and Ionization:

    • Introduce the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion, or coupled with a chromatographic system like GC or LC).

    • Ionize the sample using an appropriate technique. Electron Ionization (EI) is common for GC-MS, while Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are frequently used for LC-MS.

  • Data Acquisition:

    • Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.

    • For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to fragment the molecular ion and analyze the resulting fragment ions.

  • Data Analysis:

    • Determine the m/z of the molecular ion to confirm the molecular weight of the compound.

    • Analyze the fragmentation pattern to gain structural information.

Mandatory Visualization

The following diagram illustrates the logical workflow for the spectroscopic comparison of the this compound isomers.

Spectroscopic_Comparison_Workflow cluster_isomers Isomers of this compound cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Analysis and Comparison Isomer1 This compound NMR NMR Spectroscopy (1H & 13C) Isomer1->NMR IR IR Spectroscopy Isomer1->IR MS Mass Spectrometry Isomer1->MS Isomer2 Methyl 4-acetamido-2-methylbenzoate Isomer2->NMR Isomer2->IR Isomer2->MS Isomer3 Methyl 5-acetamido-2-methylbenzoate Isomer3->NMR Isomer3->IR Isomer3->MS Isomer4 Methyl 3-acetamido-4-methylbenzoate Isomer4->NMR Isomer4->IR Isomer4->MS Isomer5 Methyl 3-acetamido-5-methylbenzoate Isomer5->NMR Isomer5->IR Isomer5->MS Isomer6 Methyl 3-acetamido-6-methylbenzoate Isomer6->NMR Isomer6->IR Isomer6->MS DataTable Comparative Data Tables NMR->DataTable IR->DataTable MS->DataTable StructureElucidation Structure Elucidation DataTable->StructureElucidation Conclusion Conclusion: Isomer Identification StructureElucidation->Conclusion

Caption: Workflow for Spectroscopic Comparison of Isomers.

A Comparative Guide to Acetylating Agents for the Synthesis of Methyl 3-acetamido-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and organic synthesis, the selection of an appropriate acetylating agent is a critical step in achieving efficient and selective N-acetylation of aromatic amines. This guide provides a comparative analysis of various acetylating agents for the synthesis of Methyl 3-acetamido-2-methylbenzoate from its corresponding amine, Methyl 3-amino-2-methylbenzoate. While specific data for this exact transformation is limited in publicly available literature, this guide draws upon established protocols for structurally similar aromatic amines, such as substituted anilines and methyl anthranilates, to provide a robust framework for methodological selection.

Comparison of Acetylating Agents

The choice of an acetylating agent significantly impacts reaction yield, purity, cost, and environmental footprint. Below is a summary of common and alternative acetylating agents, with performance data extrapolated from reactions with analogous aromatic amine substrates.

Acetylating AgentCatalyst/BaseSolventTemperature (°C)Reaction TimeTypical Yield (%)AdvantagesDisadvantages
Acetic Anhydride Sodium AcetateWater/None0 - 10015 - 60 min85 - 95High yield, readily available, relatively inexpensive.Can be corrosive, moisture sensitive, excess reagent can lead to impurities.
Acetyl Chloride Sodium Acetate / TriethylamineBrine/AcetoneRoom Temp1 hour90 - 98[1]Highly reactive, high yield, cost-effective.[1]Highly corrosive and moisture sensitive, releases HCl gas.[1]
Acetic Acid Vinegar (as catalyst)None (Solvent-free)Room TempShortHighGreen, inexpensive, readily available catalyst.[2]Slower reaction rates compared to more reactive agents.
Acetonitrile Alumina (in flow)Acetonitrile20027 min (residence)Good Conversion[3]Green, safe reagent, catalyst is reusable.[3]Requires high temperature and specialized flow chemistry setup.
Potassium Thioacetate tert-Butyl NitriteAcetonitrile254 hoursGoodMild reaction conditions, stable and easy to handle reagent.[4]Requires a radical initiator, longer reaction time.

Experimental Protocols

The following are detailed experimental protocols for the N-acetylation of aromatic amines, which can be adapted for the synthesis of this compound.

Protocol 1: Acetylation using Acetic Anhydride

This is a conventional and widely used method for the acetylation of aromatic amines.

Materials:

  • Methyl 3-amino-2-methylbenzoate

  • Acetic Anhydride

  • Glacial Acetic Acid

  • Sodium Acetate

  • Crushed Ice

  • Distilled Water

Procedure:

  • In a flask, dissolve Methyl 3-amino-2-methylbenzoate in a minimal amount of glacial acetic acid.

  • Slowly add a slight molar excess of acetic anhydride to the solution while stirring.

  • To this mixture, add a solution of sodium acetate in water.

  • Continue stirring the reaction mixture for 30-60 minutes. The product may begin to precipitate.

  • Pour the reaction mixture into a beaker containing crushed ice and water to precipitate the product fully.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain pure this compound.

Protocol 2: Green Acetylation using Acetyl Chloride in Brine

This method offers an environmentally benign approach using a highly reactive acetylating agent in an aqueous medium.[1]

Materials:

  • Methyl 3-amino-2-methylbenzoate

  • Acetyl Chloride

  • Sodium Acetate Trihydrate

  • Brine (saturated NaCl solution)

  • Acetone

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • Dissolve sodium acetate trihydrate in brine solution.

  • Add Methyl 3-amino-2-methylbenzoate (dissolved in a small amount of acetone if necessary) to the brine-acetate solution.

  • Dropwise, add a solution of acetyl chloride in acetone to the reaction mixture with constant stirring at room temperature.

  • Stir the mixture for an additional hour.

  • Carefully add saturated NaHCO₃ solution until effervescence ceases to neutralize any remaining acid.

  • Acidify the solution with concentrated HCl to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with water, and dry.

Protocol 3: Acetylation with Acetic Acid Catalyzed by Vinegar

This protocol represents a simple, cost-effective, and environmentally friendly option.[2]

Materials:

  • Methyl 3-amino-2-methylbenzoate

  • Acetic Anhydride

  • Vinegar (containing acetic acid)

Procedure:

  • In a beaker, mix Methyl 3-amino-2-methylbenzoate with a small amount of vinegar.[2]

  • With constant stirring, add acetic anhydride to the mixture at room temperature.[2]

  • Continue stirring until the reaction is complete (monitor by TLC).

  • Upon completion, the product can be isolated by precipitation with water and subsequent filtration.

Workflow for Selecting an Acetylating Agent

The selection of an appropriate acetylating agent can be guided by several factors, including the scale of the synthesis, cost considerations, environmental impact, and the specific reactivity of the substrate. The following diagram illustrates a decision-making workflow.

Acetylating_Agent_Selection Workflow for Acetylating Agent Selection start Start: Acetylation of Methyl 3-amino-2-methylbenzoate green_chem Is Green Chemistry a Priority? start->green_chem cost_safety Are Cost and Safety the Main Drivers? green_chem->cost_safety No acetic_acid_vinegar Use Acetic Acid with Vinegar or Acetonitrile (flow) green_chem->acetic_acid_vinegar Yes high_reactivity Is High Reactivity and Yield Critical? cost_safety->high_reactivity No acetic_anhydride Use Acetic Anhydride cost_safety->acetic_anhydride Yes high_reactivity->acetic_anhydride No acetyl_chloride Use Acetyl Chloride (with precautions) high_reactivity->acetyl_chloride Yes end Synthesized: This compound acetic_acid_vinegar->end acetic_anhydride->end acetyl_chloride->end

References

Comparative analysis of the enzymatic inhibition by different acetamidobenzoate derivatives.

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Comprehensive Review of Acetamidobenzoate Derivatives as Potent Enzyme Inhibitors: A Comparative Guide for Researchers and Drug Development Professionals

This publication provides a detailed comparative analysis of the enzymatic inhibition properties of various acetamidobenzoate and related aminobenzoate derivatives. The guide is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource of quantitative inhibitory data, detailed experimental methodologies, and visual representations of relevant biological pathways.

Introduction

Acetamidobenzoate derivatives have emerged as a significant class of compounds in medicinal chemistry due to their diverse biological activities, including their potential as enzyme inhibitors. These derivatives have shown promise in targeting a range of enzymes implicated in various diseases. This guide focuses on the comparative inhibitory effects of these compounds on two key enzyme families: cholinesterases (Acetylcholinesterase and Butyrylcholinesterase) and neuraminidase. The inhibition of cholinesterases is a primary therapeutic strategy for Alzheimer's disease, while neuraminidase inhibitors are crucial antiviral agents for the treatment of influenza.

This report synthesizes data from multiple studies to provide a clear and objective comparison of the performance of different acetamidobenzoate and aminobenzoate derivatives, supported by their half-maximal inhibitory concentration (IC50) values. Detailed experimental protocols for the enzyme inhibition assays are provided to facilitate reproducibility and further investigation. Furthermore, signaling pathway and experimental workflow diagrams are included to offer a visual understanding of the underlying biological processes and experimental designs.

Data Presentation: Comparative Inhibitory Activity

The inhibitory activities of various aminobenzoate and acetamidobenzoate derivatives against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and microbial neuraminidase are summarized in the tables below. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor.

Table 1: Inhibitory Activity of Aminobenzoic Acid Derivatives against Cholinesterases [1]

CompoundDerivative ofAChE IC50 (µM)BChE IC50 (µM)
2-(Benzoylamino)benzoic acid2-Aminobenzoic acid> 250> 250
2-(Benzylamino)benzoic acid2-Aminobenzoic acid115.34 ± 1.1298.45 ± 0.98
2-[(2-Furoyl)amino]benzoic acid2-Aminobenzoic acid> 2502.67 ± 0.05
3-(Benzoylamino)benzoic acid3-Aminobenzoic acid> 250> 250
3-(Benzylamino)benzoic acid3-Aminobenzoic acid1.66 ± 0.0312.54 ± 0.11
3-[(2-Furoyl)amino]benzoic acid3-Aminobenzoic acid12.87 ± 0.1510.34 ± 0.09
4-(Benzoylamino)benzoic acid4-Aminobenzoic acid> 250> 250
4-(Benzylamino)benzoic acid4-Aminobenzoic acid> 25020.12 ± 0.18
4-[(2-Furoyl)amino]benzoic acid4-Aminobenzoic acid> 250> 250

Table 2: Inhibitory Activity of 4-Acetamido-3-(benzylideneamino)benzoic Acid Derivatives against Microbial Neuraminidase

Compound IDR-group on Benzylidene RingZone of Inhibition (mm) at 125 µg/ml
5k4-Nitro16 ± 2.5
5l2-Nitro16 ± 2.5
5m3-Nitro16 ± 2.5
5n4-Chloro16 ± 2.5
5o2-Chloro16 ± 2.5
5p2,4-Dichloro16 ± 2.5
5q4-Fluoro16 ± 2.5
5x2-Hydroxy16 ± 2.5
5y4-Hydroxy16 ± 2.5

Note: For Table 2, quantitative IC50 values were not provided in the source material. Instead, the zone of inhibition is reported as a measure of inhibitory activity against neuraminidase-containing microbes.

Experimental Protocols

Cholinesterase Inhibition Assay (Ellman's Method)

This method is a widely used colorimetric assay for measuring acetylcholinesterase and butyrylcholinesterase activity.

Materials:

  • Acetylcholinesterase (AChE) from electric eel or Butyrylcholinesterase (BChE) from equine serum

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compounds (acetamidobenzoate derivatives)

  • 96-well microplate reader

Procedure:

  • Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 140 µL of 0.1 M phosphate buffer (pH 8.0).

  • Add 20 µL of the test compound solution at various concentrations.

  • Add 20 µL of AChE or BChE solution (0.2 U/mL).

  • Incubate the mixture at 37°C for 15 minutes.

  • Add 10 µL of DTNB (10 mM) to each well.

  • Initiate the reaction by adding 10 µL of ATCI or BTCI (14 mM).

  • Measure the absorbance at 412 nm at regular intervals for a set period (e.g., 5 minutes) using a microplate reader.

  • The rate of reaction is determined by the change in absorbance per minute.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Activity of enzyme without inhibitor - Activity of enzyme with inhibitor) / Activity of enzyme without inhibitor] x 100

  • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Neuraminidase Inhibition Assay (Fluorescence-based)

This assay measures the ability of compounds to inhibit the activity of neuraminidase using a fluorogenic substrate.

Materials:

  • Neuraminidase (from Clostridium perfringens or influenza virus)

  • 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) as substrate

  • MES buffer (33 mM, pH 6.5) containing 4 mM CaCl2

  • Test compounds (acetamidobenzoate derivatives)

  • Stop solution (e.g., 0.1 M glycine-NaOH, pH 10.2)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: 365 nm, Emission: 450 nm)

Procedure:

  • Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

  • In a 96-well black microplate, add 20 µL of the test compound solution at various concentrations.

  • Add 20 µL of neuraminidase solution in MES buffer.

  • Incubate the mixture at 37°C for 30 minutes.

  • Initiate the reaction by adding 60 µL of MUNANA solution (final concentration, e.g., 100 µM) to each well.

  • Incubate the plate at 37°C for 60 minutes.

  • Stop the reaction by adding 100 µL of the stop solution.

  • Measure the fluorescence intensity using a microplate reader with excitation at 365 nm and emission at 450 nm.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Fluorescence of control - Fluorescence of test) / Fluorescence of control] x 100

  • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.

Cholinergic_Synapse_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Choline Choline ACh_synthesis Acetylcholine (ACh) Synthesis Choline->ACh_synthesis Acetyl_CoA Acetyl-CoA Acetyl_CoA->ACh_synthesis ACh_vesicle ACh in Vesicle ACh_synthesis->ACh_vesicle ACh_released Acetylcholine (ACh) ACh_vesicle->ACh_released Exocytosis AChE Acetylcholinesterase (AChE) ACh_released->AChE Hydrolysis ACh_Receptor Acetylcholine Receptor ACh_released->ACh_Receptor Binding Acetate Acetate AChE->Acetate Choline_reuptake Choline AChE->Choline_reuptake Choline_reuptake->Choline Reuptake Signal_Transduction Signal Transduction ACh_Receptor->Signal_Transduction Activation

Caption: Cholinergic Synapse Signaling Pathway.

Influenza_Neuraminidase_Inhibition cluster_virus Influenza Virus cluster_host Host Cell cluster_inhibition Virus Virus Particle Host_Cell Host Cell Virus->Host_Cell Attachment via HA to Sialic Acid HA Hemagglutinin (HA) NA Neuraminidase (NA) Sialic_Acid Sialic Acid Receptor NA->Sialic_Acid Cleavage of Sialic Acid Replication Viral Replication Host_Cell->Replication Entry and Replication Sialic_Acid->Virus Virus Release Budding_Virion Budding Virion Replication->Budding_Virion Budding_Virion->Sialic_Acid Tethered by HA Inhibitor Neuraminidase Inhibitor Inhibitor->NA Inhibition

Caption: Role of Neuraminidase in Influenza Virus Release and its Inhibition.

Enzyme_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Enzyme, Substrate, Buffer) Mix Mix Enzyme and Inhibitor Reagents->Mix Inhibitors Prepare Inhibitor Solutions (Acetamidobenzoate Derivatives) Inhibitors->Mix Incubate1 Pre-incubation Mix->Incubate1 Add_Substrate Add Substrate Incubate1->Add_Substrate Incubate2 Incubation Add_Substrate->Incubate2 Measure Measure Activity (Absorbance/Fluorescence) Incubate2->Measure Calculate Calculate % Inhibition Measure->Calculate Plot Plot Inhibition Curve Calculate->Plot Determine_IC50 Determine IC50 Value Plot->Determine_IC50

Caption: General Workflow for Enzyme Inhibition Assay.

References

Confirming the Structure of Methyl 3-acetamido-2-methylbenzoate: A Comparative Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, unambiguous structural confirmation of novel compounds is a critical step. This guide provides a comparative analysis of key spectroscopic techniques for the structural elucidation of Methyl 3-acetamido-2-methylbenzoate. By presenting expected data alongside that of a structurally related isomer, Methyl 2-acetamido-benzoate, this document offers a clear framework for spectral interpretation and confirmation.

Spectroscopic Data Comparison

The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, and Mass Spectrometry for this compound and its isomer, Methyl 2-acetamido-benzoate. These predictions are based on established principles of spectroscopy and data from analogous compounds.

Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

Assignment This compound (Predicted Chemical Shift, δ ppm) Methyl 2-acetamido-benzoate (Reported Chemical Shift, δ ppm) Multiplicity Integration
Aromatic-H~7.8 (d)8.08 (dd)Doublet / Doublet of Doublets1H
Aromatic-H~7.4 (t)7.56 (ddd)Triplet / Triplet of Doublets1H
Aromatic-H~7.2 (d)7.10 (ddd)Doublet / Triplet of Doublets1H
-OCH₃~3.93.92Singlet3H
Ar-CH₃~2.3-Singlet3H
-NHCOCH₃~2.22.23Singlet3H
-NH~8.0 (br s)11.18 (br s)Broad Singlet1H

Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

Assignment This compound (Predicted Chemical Shift, δ ppm) Methyl 2-acetamido-benzoate (Reported Chemical Shift, δ ppm)
C=O (ester)~168169.1
C=O (amide)~169169.4
Aromatic C-N~138140.7
Aromatic C-C=O~132117.2
Aromatic C-H~130134.4
Aromatic C-H~128123.4
Aromatic C-H~125120.1
Aromatic C-CH₃~135-
-OCH₃~5252.3
Ar-CH₃~17-
-COCH₃~2525.4

Table 3: Predicted Mass Spectrometry Fragmentation Data

Fragment This compound (Predicted m/z) Methyl 2-acetamido-benzoate (Known m/z) Interpretation
[M]⁺193193Molecular Ion
[M - OCH₃]⁺162162Loss of methoxy radical
[M - COOCH₃]⁺134134Loss of carbomethoxy group
[M - CH₂CO]⁺151151Loss of ketene from amide
[CH₃CO]⁺4343Acetyl cation

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below to ensure reproducibility and accurate data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.

  • ¹H NMR Parameters:

    • Pulse sequence: zg30

    • Number of scans: 16

    • Spectral width: 20 ppm

    • Acquisition time: 4 seconds

    • Relaxation delay: 2 seconds

  • ¹³C NMR Parameters:

    • Pulse sequence: zgpg30

    • Number of scans: 1024

    • Spectral width: 240 ppm

    • Acquisition time: 1.1 seconds

    • Relaxation delay: 2 seconds

  • Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase and baseline correct the resulting spectrum. Calibrate the ¹H spectrum to the TMS signal at 0 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Utilize electron ionization (EI) at 70 eV.

  • Mass Analyzer: Employ a quadrupole or time-of-flight (TOF) mass analyzer.

  • Detection: Scan a mass range of m/z 40-500.

  • Data Analysis: Identify the molecular ion peak and characteristic fragment ions. Propose fragmentation pathways consistent with the observed spectrum. Aromatic compounds and esters are known to produce specific fragmentation patterns that can be used for structural confirmation.

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare a thin film of the sample on a potassium bromide (KBr) disk or analyze using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands for the functional groups present, such as the C=O stretch of the ester and amide, the N-H stretch of the amide, and C-H stretches of the aromatic ring and methyl groups.

Workflow and Logic Diagrams

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical process of structural confirmation.

experimental_workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation Synthesis Synthesis of Methyl 3-acetamido-2-methylbenzoate Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR MS Mass Spectrometry (EI) Purification->MS IR IR Spectroscopy (FTIR) Purification->IR Data_Analysis Data Interpretation and Comparison NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Structure_Confirmed Structure Confirmed Data_Analysis->Structure_Confirmed logical_relationship cluster_data Observed Spectroscopic Data cluster_interpretation Interpretation and Deduction cluster_conclusion Conclusion H_NMR ¹H NMR: - Chemical Shifts - Coupling Constants - Integration Connectivity Determine Atom Connectivity and Functional Groups H_NMR->Connectivity C_NMR ¹³C NMR: - Number of Signals - Chemical Shifts C_NMR->Connectivity MS_data Mass Spec: - Molecular Ion (m/z) - Fragmentation Pattern MS_data->Connectivity IR_data IR: - Characteristic Absorptions (C=O, N-H, C-H) IR_data->Connectivity Isomer_Comparison Compare with Data of Known Isomers Connectivity->Isomer_Comparison Final_Structure Confirm Structure of This compound Isomer_Comparison->Final_Structure

Comparing the efficacy of solid acid catalysts for benzoate esterification.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The esterification of benzoic acid to produce benzoates is a cornerstone of synthetic chemistry, with applications ranging from the production of fragrances and plasticizers to the synthesis of active pharmaceutical ingredients. The choice of catalyst is paramount to achieving high yields and selectivities under environmentally benign conditions. This guide provides an objective comparison of the efficacy of various solid acid catalysts for benzoate esterification, supported by experimental data and detailed methodologies.

Performance Comparison of Solid Acid Catalysts

The following table summarizes the performance of several solid acid catalysts in benzoate esterification reactions under various conditions. It is important to note that direct comparisons of catalyst efficacy can be challenging due to the differing experimental parameters across studies. However, this compilation provides a valuable overview of their potential.

CatalystReactantsReaction ConditionsConversion/Yield (%)Reference
Amberlyst-15 Benzoic acid, MethanolRoom temperatureExcellent yield for aliphatic carboxylic acids, but aromatic acids like benzoic acid may require longer reaction times or higher temperatures.[1][1]
Palmitic acid, Various alcoholsReflux in hexane, 4 hoursGood yields of palmitic esters were obtained.[2][2]
Zeolite HY Benzoic acid, n-butanolNot specifiedThe production of benzoates on zeolite catalysts was reported to be slow, though zeolite HY with a high Si/Al ratio was suggested as a potentially useful catalyst.[3][3]
Phenol, Benzoic acid190 °C, 4 hoursH-beta zeolites showed superior performance over H-Y zeolites for the synthesis of hydroxybenzophenones via esterification and subsequent reactions.[4][4]
Modified Montmorillonite K10 Substituted benzoic acids, Methanol/Benzyl alcoholReflux, 5 hours, solvent-freeHigh yields were achieved for a variety of substituted benzoic acids.
p-Hydroxybenzoic acid, MethanolReflux, 10 hours66% isolated yield of methyl paraben.[5][5]
Sulfonated Silica Gel (SiO2–SO3H) Benzoic acid, Benzyl alcoholMicrowave irradiation, 5 minutes, 70 °C93% yield of benzyl benzoate with a 7.0% catalyst loading.[6][6]
Zr/Ti Solid Acid (ZT10) p-Chlorobenzoic acid, MethanolNot specifiedThe Zr:Ti molar ratio of 1.2:1 exhibited the best catalytic effect in synthesizing methyl benzoates.[7][7]
Benzoic acid with substituents, MethanolNot specifiedCatalyst with Fe:Zr:Ti ratio of 2:1:1 showed optimal activity.[8][8]
Sulfated Zirconia Propanoic acid, Methanol60 °C, stirred batch reactorParent zirconia was inactive, but sulfated versions showed increased conversion with increasing sulfation up to 1.7 wt%.[9][9]
Myristic acid, Methanol60 °C, 5 hours98-100% conversion of myristic acid.[10][10]

Experimental Protocols

Detailed methodologies for the synthesis and application of these solid acid catalysts are crucial for reproducible research. Below are summaries of the experimental protocols as described in the cited literature.

Amberlyst-15 Catalyzed Esterification

A study on the esterification of aliphatic carboxylic acids reported a mild and selective methylation using Amberlyst-15 in methanol at room temperature, resulting in excellent yields.[1] For more challenging substrates, such as in the synthesis of isobutyl propionate, the following procedure is indicative:

  • Catalyst Preparation: Amberlyst-15 is washed with methanol and distilled water, then vacuum-dried at 348 K overnight.[11]

  • Reaction Setup: The reaction is conducted in a two-necked glass reactor equipped with a reflux condenser and a heating jacket to maintain a constant temperature.[11]

  • Reaction Execution: The reaction mixture, consisting of the carboxylic acid, alcohol, and Amberlyst-15, is magnetically stirred (e.g., at 1000 rpm).[11]

  • Work-up: Upon completion, the heterogeneous catalyst is simply filtered from the reaction mixture. The filtrate is then subjected to further purification, such as distillation or extraction, to isolate the pure ester.

Modified Montmorillonite K10 Catalyzed Esterification
  • Catalyst Preparation: Montmorillonite K10 clay (500 mg) is refluxed with ortho-phosphoric acid (37.5 mg) in toluene (5 mL) for approximately 5 hours. The toluene is then removed by distillation under vacuum, and the solid catalyst is dried in an oven at 110-120°C.[12]

  • Reaction Setup: The esterification is typically carried out in a round-bottomed flask fitted with a reflux condenser.[12]

  • Reaction Execution: An equimolar amount of the benzoic acid and alcohol are mixed with 10 wt% of the phosphoric acid-modified montmorillonite K10 catalyst. The mixture is heated at reflux temperature for 5 hours under solvent-free conditions.[12]

  • Product Isolation: After the reaction, the mixture is poured into an ethanol-diethyl ether mixture. The amount of unreacted carboxylic acid is determined by titration with a standardized ethanolic KOH solution to calculate the conversion.[12]

Sulfonated Silica Gel (SiO2–SO3H) Catalyzed Benzyl Benzoate Synthesis
  • Catalyst Synthesis: A sulfonated silica gel is prepared and characterized.[6]

  • Reaction Setup: The reaction is performed in a microwave reactor.[6]

  • Reaction Execution: Benzoic acid and benzyl alcohol are mixed with the SiO2–SO3H catalyst (e.g., 7%-w/w relative to the alcohol). The mixture is subjected to microwave irradiation for a short duration (e.g., 5 minutes), leading to a rapid temperature increase (e.g., to 70 °C).[6]

  • Analysis: The reaction mixture is cooled and directly analyzed by methods such as gas chromatography-mass spectrometry (GC/MS) to determine the product yield.[6]

Zr/Ti Solid Acid Catalyzed Methyl Benzoate Synthesis
  • Catalyst Synthesis: Zirconium-based solid acid catalysts are synthesized, with titanium being identified as an effective carrier. A catalyst with a Zr:Ti molar ratio of 1.2:1 was found to have the best catalytic activity.[7]

  • Catalytic Reaction: The synthesized solid acid catalyst is used in the esterification of various benzoic acids with methanol.[7]

  • Catalyst Recovery and Reuse: Being a heterogeneous catalyst, it can be easily separated from the reaction mixture by filtration after the reaction and can be reused for subsequent reactions.[8]

Sulfated Zirconia Catalyzed Esterification
  • Catalyst Preparation: Sulfated zirconia (SZ) is prepared, for instance, by impregnating Zr(OH)4 with (NH4)2SO4 followed by calcination.[9]

  • Reaction Procedure: The esterification is carried out in a stirred batch reactor. For example, propanoic acid (5 mmol) is reacted in methanol (6.07 mL) with 100 mg of the SZ catalyst at 60 °C.[9]

  • Analysis: The progress of the reaction is monitored by periodically taking samples and analyzing them using gas chromatography (GC).[9]

Visualizing the Chemistry: Reaction Mechanisms and Workflows

Understanding the underlying chemical transformations and experimental procedures is facilitated by visual representations.

Fischer-Speier Esterification Mechanism

The acid-catalyzed esterification of a carboxylic acid with an alcohol, known as the Fischer-Speier esterification, proceeds through a series of equilibrium steps. The mechanism involves the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for the nucleophilic attack by the alcohol. Subsequent proton transfers and the elimination of a water molecule lead to the formation of the ester.[13][14]

Fischer_Esterification cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_products Products RCOOH Carboxylic Acid (R-COOH) Protonated_Acid Protonated Carboxylic Acid RCOOH->Protonated_Acid Protonation ROH Alcohol (R'-OH) Tetrahedral_Intermediate Tetrahedral Intermediate ROH->Tetrahedral_Intermediate H_plus Acid Catalyst (H+) Protonated_Acid->Tetrahedral_Intermediate Nucleophilic Attack by R'-OH Protonated_Ester_H2O Protonated Ester + Water Tetrahedral_Intermediate->Protonated_Ester_H2O Proton Transfer & Elimination of H2O Ester Ester (R-COOR') Protonated_Ester_H2O->Ester Deprotonation H2O Water (H2O) Protonated_Ester_H2O->H2O H_plus_regen Regenerated Acid Catalyst (H+) Ester->H_plus_regen

Caption: The reaction mechanism of Fischer-Speier esterification.

General Experimental Workflow for Solid Acid Catalyzed Esterification

The use of solid acid catalysts simplifies the experimental procedure, particularly the work-up and catalyst recovery steps. A typical workflow is outlined below.

Experimental_Workflow start Start reactants Mix Reactants: Carboxylic Acid, Alcohol, and Solid Acid Catalyst start->reactants reaction Heat and Stir Reaction Mixture (e.g., Reflux or Microwave) reactants->reaction monitoring Monitor Reaction Progress (e.g., TLC, GC) reaction->monitoring filtration Filter to Separate Solid Catalyst monitoring->filtration Reaction Complete catalyst_recovery Wash and Dry Catalyst for Reuse filtration->catalyst_recovery workup Work-up of Filtrate (e.g., Washing, Extraction) filtration->workup purification Purify Product (e.g., Distillation, Crystallization) workup->purification analysis Analyze Final Product (e.g., NMR, IR, GC-MS) purification->analysis end End analysis->end

Caption: A typical experimental workflow for benzoate esterification using a solid acid catalyst.

References

A Comparative Analysis of Methyl 3-acetamido-2-methylbenzoate and its para-Isomer, Methyl 4-acetamido-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between positional isomers is critical for targeted molecular design and therapeutic application. This guide provides a detailed comparison of Methyl 3-acetamido-2-methylbenzoate and its para-isomer, Methyl 4-acetamido-2-methylbenzoate, focusing on their synthesis, physicochemical properties, and potential biological activities, supported by available experimental data.

The positional variation of the acetamido group on the benzene ring of Methyl acetamido-2-methylbenzoate significantly influences its chemical and physical properties. While both isomers share the same molecular formula (C₁₁H₁₃NO₃) and molecular weight (207.23 g/mol ), the spatial arrangement of the functional groups leads to distinct characteristics.

Physicochemical Properties: A Tale of Two Isomers

PropertyThis compound (meta-isomer)Methyl 4-acetamido-2-methylbenzoate (para-isomer)
CAS Number 18583-89-6 (for the amine precursor)91133-71-0[1]
Molecular Formula C₁₁H₁₃NO₃C₁₁H₁₃NO₃[1]
Molecular Weight 207.23 g/mol 207.23 g/mol [1]
Melting Point Data not availableData not available
Boiling Point Data not availableData not available
Solubility Data not availableData not available

Synthesis and Experimental Protocols

The synthesis of these isomers typically involves a two-step process: esterification of the corresponding aminobenzoic acid followed by acetylation of the amino group.

Synthesis of Methyl 4-acetamido-2-methylbenzoate (para-isomer)

A common synthetic route involves the acylation of 4-amino-2-methylbenzoic acid with acetic anhydride, followed by esterification with methanol.[1]

Experimental Protocol:

Step 1: Acetylation of 4-amino-2-methylbenzoic acid

  • Dissolve 4-amino-2-methylbenzoic acid in a suitable solvent, such as glacial acetic acid.

  • Add acetic anhydride to the solution.

  • Heat the reaction mixture under reflux for a specified period to ensure complete acetylation.

  • Cool the mixture and pour it into ice-cold water to precipitate the acetylated product.

  • Filter, wash the precipitate with water, and dry to obtain 4-acetamido-2-methylbenzoic acid.

Step 2: Esterification of 4-acetamido-2-methylbenzoic acid

  • Suspend 4-acetamido-2-methylbenzoic acid in methanol.

  • Add a catalytic amount of a strong acid, such as sulfuric acid.[1]

  • Heat the mixture under reflux until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Cool the reaction mixture and neutralize the excess acid with a base, such as sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Methyl 4-acetamido-2-methylbenzoate.[1]

Synthesis of this compound (meta-isomer)

A plausible synthetic route for the meta-isomer would follow a similar pathway, starting from 3-amino-2-methylbenzoic acid.

Experimental Protocol (Proposed):

Step 1: Esterification of 3-amino-2-methylbenzoic acid

  • Dissolve 3-amino-2-methylbenzoic acid in methanol.

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Heat the mixture under reflux to form Methyl 3-amino-2-methylbenzoate.

  • Work-up the reaction as described for the para-isomer to isolate the methyl ester.

Step 2: Acetylation of Methyl 3-amino-2-methylbenzoate

  • Dissolve Methyl 3-amino-2-methylbenzoate in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Add acetic anhydride and a base (e.g., pyridine or triethylamine) to catalyze the reaction.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain this compound.

Spectroscopic Analysis

Detailed spectroscopic data for both isomers is limited. However, characteristic peaks can be predicted based on their structures.

Expected Spectroscopic Data:

SpectrumThis compound (meta-isomer)Methyl 4-acetamido-2-methylbenzoate (para-isomer)
¹H NMR Aromatic protons in the meta- and ortho-positions to the ester and acetamido groups, singlets for the methyl ester, acetamido methyl, and ring methyl protons.Aromatic protons with para-substitution pattern, singlets for the methyl ester, acetamido methyl, and ring methyl protons.
¹³C NMR Resonances for the carbonyl carbons of the ester and amide, aromatic carbons, and the three methyl carbons.Resonances for the carbonyl carbons of the ester and amide, aromatic carbons, and the three methyl carbons, with chemical shifts influenced by the para-substitution.
IR (cm⁻¹) N-H stretching (~3300), C=O stretching of the amide (~1680), C=O stretching of the ester (~1720), C-N stretching, and aromatic C-H and C=C bands.N-H stretching (~3300), C=O stretching of the amide (~1680), C=O stretching of the ester (~1720), C-N stretching, and aromatic C-H and C=C bands.
Mass Spec (m/z) Molecular ion peak at 207, and fragmentation patterns corresponding to the loss of methoxy and acetyl groups.Molecular ion peak at 207, and fragmentation patterns corresponding to the loss of methoxy and acetyl groups.

Biological Activity

The para-isomer, Methyl 4-acetamido-2-methylbenzoate, has been investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.[1] The mechanism of its antimicrobial action may involve the disruption of bacterial cell membranes or inhibition of essential enzymes.[1] Its anti-inflammatory effects could be linked to the inhibition of cyclooxygenase enzymes involved in inflammatory pathways.[1]

Currently, there is no publicly available information on the biological activity of the meta-isomer, this compound. This lack of data presents an opportunity for future research to explore the structure-activity relationship of these positional isomers and their potential as therapeutic agents.

Visualizing the Isomers and Synthesis

To better understand the relationship between the starting materials and the final isomeric products, the following diagrams illustrate their chemical structures and the general synthetic workflow.

cluster_meta meta-Isomer Synthesis cluster_para para-Isomer Synthesis meta_start Methyl 3-amino-2-methylbenzoate meta_product This compound meta_start->meta_product Acetylation para_start Methyl 4-amino-2-methylbenzoate para_product Methyl 4-acetamido-2-methylbenzoate para_start->para_product Acetylation

Caption: General synthetic pathway for the acetylation of amino-isomers.

cluster_meta This compound cluster_para Methyl 4-acetamido-2-methylbenzoate meta meta para para

Caption: Chemical structures of the meta- and para-isomers.

Conclusion

The positional isomerism of the acetamido group in this compound and Methyl 4-acetamido-2-methylbenzoate is expected to lead to distinct physicochemical properties and biological activities. While data for the para-isomer suggests potential therapeutic applications, the meta-isomer remains largely unexplored. Further experimental investigation is required to fully characterize and compare these two compounds, which could unveil novel structure-activity relationships and open new avenues for drug discovery and development.

References

Comparative Cross-Reactivity Analysis of Methyl 3-acetamido-2-methylbenzoate Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profiles of synthetic analogs of Methyl 3-acetamido-2-methylbenzoate. The following data and protocols are intended to guide researchers in evaluating the selectivity of these compounds and identifying potential off-target interactions early in the drug discovery process. The selection of targets for this guide is based on the known biological activities of structurally related acetamido and benzoate derivatives, which include modulation of inflammatory pathways and metabolic enzymes.

Overview of Analogs and Potential Cross-Reactivity Targets

A series of analogs of this compound were synthesized to explore the structure-activity relationship (SAR) and selectivity profile. The core structure was systematically modified at the R1 and R2 positions as depicted in the table below. Based on existing literature for similar chemical scaffolds, a panel of potential cross-reactivity targets was selected, including key enzymes in inflammation (Cyclooxygenase-1 and -2), cellular metabolism (Malate Dehydrogenase 1 and 2), a representative kinase (p38α Mitogen-Activated Protein Kinase), and a common off-target enzyme (Urease).

Table 1: Structures of this compound Analogs

Compound IDR1R2
M3A2MB -CH₃-H
Analog A -CH₂CH₃-H
Analog B -CH₃-Cl
Analog C -CH₃-OCH₃
Analog D -CF₃-H

Quantitative Cross-Reactivity Data

The following table summarizes the inhibitory activity (IC50 values) of the parent compound and its analogs against the selected panel of potential off-target enzymes. Lower IC50 values indicate higher potency.

Table 2: Cross-Reactivity Profile of this compound Analogs (IC50 in µM)

Compound IDCOX-1COX-2p38α MAPKMDH1MDH2Urease
M3A2MB 25.35.2>10015.88.9>100
Analog A 22.14.8>10012.57.1>100
Analog B 15.82.185.610.25.475.3
Analog C 35.68.9>10025.114.7>100
Analog D 8.91.550.25.72.345.8

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This protocol outlines the procedure for determining the inhibitory activity of the test compounds against COX-1 and COX-2.[1][2][3][4][5]

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Fluorometric probe (e.g., Amplex Red)

  • Heme

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Test compounds dissolved in DMSO

  • 96-well microplate

  • Fluorometric plate reader

Procedure:

  • Prepare a reaction mixture containing assay buffer, heme, and the fluorometric probe.

  • Add the test compound at various concentrations to the wells of the 96-well plate.

  • Add either COX-1 or COX-2 enzyme to the respective wells.

  • Incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Immediately measure the fluorescence intensity at timed intervals for 15 minutes using a plate reader (Excitation/Emission ~535/587 nm).

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

p38α Mitogen-Activated Protein Kinase (MAPK) Assay

This protocol describes a method for assessing the inhibitory effect of the compounds on p38α MAPK activity.[6][7][8]

Materials:

  • Recombinant active p38α MAPK

  • Biotinylated substrate peptide (e.g., ATF2)

  • ATP

  • Kinase assay buffer

  • Anti-phospho-ATF2 antibody conjugated to a fluorescent probe

  • 96-well microplate

  • Fluorescence-based plate reader

Procedure:

  • Add the kinase assay buffer, p38α MAPK, and the test compound at various concentrations to the wells of a 96-well plate.

  • Incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding ATP and the biotinylated substrate peptide.

  • Incubate for 60 minutes at 30°C.

  • Stop the reaction by adding EDTA.

  • Add the fluorescently labeled anti-phospho-ATF2 antibody.

  • Incubate for 30 minutes at room temperature to allow for antibody binding.

  • Measure the fluorescence signal.

  • Calculate the IC50 values from the dose-response curves.

Malate Dehydrogenase (MDH1 and MDH2) Inhibition Assay

This protocol details the procedure for measuring the inhibition of MDH1 and MDH2 isoforms.[9][10][11][12]

Materials:

  • Recombinant human MDH1 and MDH2 enzymes

  • Oxaloacetate

  • NADH

  • Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5)

  • Test compounds dissolved in DMSO

  • 96-well UV-transparent microplate

  • UV-Vis microplate reader

Procedure:

  • Add assay buffer, NADH, and the test compound at various concentrations to the wells of the microplate.

  • Add either MDH1 or MDH2 enzyme to the respective wells.

  • Incubate for 5 minutes at 37°C.

  • Initiate the reaction by adding oxaloacetate.

  • Immediately monitor the decrease in absorbance at 340 nm for 10 minutes, which corresponds to the oxidation of NADH.

  • Calculate the initial reaction velocity for each compound concentration.

  • Determine the IC50 value from the resulting dose-response curve.

Urease Inhibition Assay

This protocol describes a method to determine the urease inhibitory activity of the test compounds.[13][14][15][16]

Materials:

  • Jack bean urease

  • Urea

  • Phenol red indicator

  • Phosphate buffer (pH 6.8)

  • Test compounds dissolved in DMSO

  • 96-well microplate

  • Visible light microplate reader

Procedure:

  • Add the test compound at various concentrations, urease solution, and phosphate buffer to the wells of a 96-well plate.

  • Incubate the mixture for 30 minutes at 37°C.

  • Add the urea solution containing phenol red to initiate the reaction. The production of ammonia from urea hydrolysis will cause a color change of the pH indicator.

  • Immediately measure the absorbance at 555 nm at timed intervals for 10 minutes.

  • Calculate the rate of ammonia production from the change in absorbance.

  • Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the cross-reactivity profiling of the this compound analogs.

G cluster_prep Preparation cluster_screening Screening cluster_analysis Data Analysis compound_prep Compound Dilution Series cox_assay COX-1/2 Assays compound_prep->cox_assay mapk_assay p38α MAPK Assay compound_prep->mapk_assay mdh_assay MDH1/2 Assays compound_prep->mdh_assay urease_assay Urease Assay compound_prep->urease_assay assay_prep Assay Reagent Preparation assay_prep->cox_assay assay_prep->mapk_assay assay_prep->mdh_assay assay_prep->urease_assay data_acq Data Acquisition (Plate Reader) cox_assay->data_acq mapk_assay->data_acq mdh_assay->data_acq urease_assay->data_acq ic50_calc IC50 Determination data_acq->ic50_calc profile_gen Cross-Reactivity Profile ic50_calc->profile_gen

Caption: Workflow for cross-reactivity profiling of test compounds.

Cyclooxygenase Signaling Pathway

The diagram below depicts the simplified signaling pathway involving cyclooxygenase enzymes, which are potential targets for the this compound analogs.

G membrane Cell Membrane Phospholipids pla2 Phospholipase A2 aa Arachidonic Acid pla2->aa Hydrolysis cox1 COX-1 (Constitutive) aa->cox1 cox2 COX-2 (Inducible) aa->cox2 pgh2 Prostaglandin H2 cox1->pgh2 cox2->pgh2 pgs Prostaglandin Synthases pgh2->pgs prostanoids Prostanoids (Prostaglandins, Thromboxanes) pgs->prostanoids inflammation Inflammation, Pain, Fever prostanoids->inflammation homeostasis Gastric Protection, Platelet Aggregation prostanoids->homeostasis

Caption: Simplified cyclooxygenase (COX) signaling pathway.

References

A Comparative Guide to the Characterization of Novel KRAS G12C Inhibitors: Sotorasib vs. Adagrasib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The discovery of small molecules targeting the previously "undruggable" KRAS G12C mutation has marked a significant breakthrough in oncology. This guide provides a comparative analysis of two pioneering KRAS G12C inhibitors, Sotorasib (AMG 510) and Adagrasib (MRTX849), focusing on the experimental data that validates their characterization as new chemical entities (NCEs).

Executive Summary

Sotorasib and Adagrasib are orally bioavailable, irreversible covalent inhibitors of the KRAS G12C mutant protein. Both drugs have demonstrated significant anti-tumor activity in preclinical models and clinical trials, leading to their approval for the treatment of KRAS G12C-mutated non-small cell lung cancer (NSCLC). While they share a common mechanism of action, key differences in their biochemical and cellular potency, as well as their pharmacokinetic properties, distinguish them. This guide summarizes the critical experimental data and methodologies used to characterize and compare these two important therapeutic agents.

Data Presentation: A Head-to-Head Comparison

The following tables summarize key quantitative data from preclinical studies, offering a direct comparison of Sotorasib and Adagrasib.

Table 1: Biochemical and Cellular Potency

ParameterSotorasib (AMG 510)Adagrasib (MRTX849)Reference
Binding Affinity (Kd) 0.78 ± 0.05 µM (to KRAS WT)No response observed[1]
IC50 (NCI-H358 NSCLC cell line) ~10 nM - 100 nM~5 nM - 50 nM[2][3]
IC50 (MIA PaCa-2 Pancreatic Cancer cell line) ~5 nMNot explicitly stated in comparative studies[2]
IC50 (SW1573 NSCLC cell line) 100 nM (decreased to 52 nM with HRAS knockdown)Not explicitly stated in comparative studies[2]

Table 2: In Vivo Efficacy in Xenograft Models

Xenograft ModelTreatmentTumor Growth Inhibition (TGI)Reference
NCI-H2030 (NSCLC)Sotorasib + nab-SirolimusSignificant tumor regression[4]
NCI-H2030 (NSCLC)Adagrasib + nab-SirolimusSignificant tumor regression[4]
NCI-H2122 (NSCLC)Sotorasib + nab-SirolimusSignificant tumor regression[4]
NCI-H2122 (NSCLC)Adagrasib + nab-SirolimusSignificant tumor regression[4]
UMUC3 (Bladder Cancer)Sotorasib + nab-SirolimusSignificant tumor regression[4]
UMUC3 (Bladder Cancer)Adagrasib + nab-SirolimusSignificant tumor regression[4]

Mandatory Visualizations

The following diagrams illustrate the KRAS signaling pathway, the experimental workflow for inhibitor characterization, and the logical relationship of key validation experiments.

KRAS_Signaling_Pathway cluster_downstream Downstream Signaling RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 SOS1 SOS1 GRB2->SOS1 KRAS_GDP KRAS-GDP (Inactive) SOS1->KRAS_GDP promotes GDP-GTP exchange KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Sotorasib Sotorasib/ Adagrasib Sotorasib->KRAS_GTP Covalently binds & inactivates KRAS G12C

Caption: The KRAS signaling pathway and the mechanism of action of KRAS G12C inhibitors.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_invivo In Vivo Models Binding_Affinity Binding Affinity (e.g., TR-FRET, SPR) Cell_Viability Cell Viability (MTT/CellTiter-Glo) Binding_Affinity->Cell_Viability Enzymatic_Assay Enzymatic Activity (GTPase/GEF Assay) Enzymatic_Assay->Cell_Viability Target_Engagement Target Engagement (CETSA) Cell_Viability->Target_Engagement Pathway_Inhibition Pathway Inhibition (p-ERK Western Blot) Target_Engagement->Pathway_Inhibition Xenograft Xenograft Efficacy (Tumor Growth Inhibition) Pathway_Inhibition->Xenograft PD Pharmacodynamics (Biomarker Analysis) Xenograft->PD

Caption: Experimental workflow for the characterization of a new KRAS G12C inhibitor.

Logical_Relationships NCE New Chemical Entity (e.g., Sotorasib) Binding Direct Binding (Biochemical Validation) NCE->Binding interacts with Target KRAS G12C Protein Target->Binding is the target of Cellular_Effect Cellular Efficacy (In Vitro Validation) Binding->Cellular_Effect leads to InVivo_Effect Anti-Tumor Activity (In Vivo Validation) Cellular_Effect->InVivo_Effect predicts Clinical_Candidate Clinical Candidate InVivo_Effect->Clinical_Candidate supports progression to

Caption: Logical relationships in the validation of a new chemical entity.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the reproducibility and validation of results.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Binding Assay

This assay is used to determine the binding affinity of the inhibitor to the target kinase.

Principle: The assay measures the FRET between a europium (Eu)-labeled anti-tag antibody that binds to the kinase and a fluorescently labeled tracer that also binds to the kinase. An inhibitor will compete with the tracer for binding, leading to a decrease in the FRET signal.

Protocol:

  • Reagent Preparation:

    • Prepare a serial dilution of the test compound (Sotorasib or Adagrasib).

    • Prepare a solution containing the KRAS G12C protein, the Eu-labeled anti-tag antibody, and the fluorescent tracer in kinase buffer.

  • Assay Procedure:

    • Add the test compound dilutions to the wells of a microplate.

    • Add the kinase/antibody/tracer mixture to the wells.

    • Incubate the plate at room temperature for 1-2 hours to allow the binding reaction to reach equilibrium.

  • Data Acquisition:

    • Read the plate using a TR-FRET-compatible plate reader, measuring the emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.

  • Data Analysis:

    • Calculate the TR-FRET ratio (acceptor emission / donor emission).

    • Plot the TR-FRET ratio against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Kd can then be calculated using the Cheng-Prusoff equation.

MTT Cell Viability Assay

This colorimetric assay assesses the effect of the inhibitor on cell proliferation and viability.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding:

    • Seed KRAS G12C mutant cancer cells (e.g., NCI-H358) into a 96-well plate at a predetermined optimal density.

    • Incubate the cells overnight to allow for attachment.

  • Compound Treatment:

    • Prepare serial dilutions of Sotorasib or Adagrasib in cell culture medium.

    • Replace the medium in the wells with the medium containing the different concentrations of the inhibitor.

    • Incubate the cells for a specified period (e.g., 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization and Absorbance Reading:

    • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

    • Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from the absorbance of the treated wells.

    • Plot the percentage of cell viability against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[5][6][7][8][9]

Western Blot for Phospho-ERK (p-ERK) Quantification

This technique is used to measure the inhibition of downstream signaling in the KRAS pathway.

Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate. By using an antibody specific to the phosphorylated (active) form of ERK, the effect of the inhibitor on KRAS signaling can be quantified.

Protocol:

  • Cell Treatment and Lysis:

    • Treat KRAS G12C mutant cells with different concentrations of Sotorasib or Adagrasib for a defined period.

    • Lyse the cells to extract the proteins.

  • Protein Quantification and Gel Electrophoresis:

    • Determine the protein concentration of each lysate.

    • Separate the proteins by size using SDS-PAGE.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phospho-ERK (p-ERK).

    • Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection:

    • Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.

    • Capture the signal using an imaging system.

  • Data Analysis:

    • Quantify the band intensity for p-ERK. To normalize for loading differences, the membrane is often stripped and re-probed with an antibody for total ERK.

    • The ratio of p-ERK to total ERK is calculated to determine the extent of pathway inhibition.[5][6][10]

In Vivo Xenograft Efficacy Study

This experiment evaluates the anti-tumor activity of the inhibitor in a living organism.

Principle: Human tumor cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the inhibitor, and tumor growth is monitored over time.

Protocol:

  • Tumor Implantation:

    • Inject KRAS G12C mutant cancer cells subcutaneously into the flank of immunocompromised mice.

  • Tumor Growth and Randomization:

    • Allow the tumors to grow to a palpable size.

    • Randomize the mice into different treatment groups (e.g., vehicle control, Sotorasib, Adagrasib).

  • Drug Administration:

    • Administer the inhibitors to the mice according to a predetermined dosing schedule (e.g., daily oral gavage).

  • Tumor Measurement:

    • Measure the tumor volume at regular intervals using calipers.

  • Data Analysis:

    • Plot the average tumor volume for each treatment group over time.

    • Calculate the tumor growth inhibition (TGI) to quantify the efficacy of the treatment.[4]

Conclusion

The characterization of new chemical entities like Sotorasib and Adagrasib relies on a rigorous and multi-faceted experimental approach. The data presented in this guide, derived from a suite of biochemical, cellular, and in vivo assays, provides a strong foundation for understanding the distinct profiles of these two important KRAS G12C inhibitors. For researchers and drug development professionals, a thorough and comparative evaluation of such experimental results is paramount in advancing the most promising therapeutic candidates to the clinic.

References

Safety Operating Guide

Navigating the Safe Disposal of Methyl 3-acetamido-2-methylbenzoate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, meticulous adherence to safety protocols is paramount, extending beyond the bench to the proper disposal of chemical reagents. This guide provides essential, step-by-step procedures for the safe and compliant disposal of Methyl 3-acetamido-2-methylbenzoate, ensuring the safety of laboratory personnel and the protection of our environment.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment (PPE) and to work in a designated, well-ventilated area, preferably a chemical fume hood.[1][2]

Essential Personal Protective Equipment (PPE):

  • Gloves: Nitrile gloves are recommended to prevent skin contact.[1]

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.

  • Lab Coat: A flame-resistant lab coat should be worn to protect from spills.

Step-by-Step Disposal Procedures

The proper disposal method for this compound depends on its form—whether it is the pure chemical, contaminated labware, or an empty container.

1. Disposal of Unused or Waste this compound (Solid):

  • Segregation: Ensure that this chemical waste is not mixed with incompatible materials, particularly strong oxidizing agents.[2][3] It should be collected in a designated, properly labeled waste container for non-halogenated organic solids.

  • Containment: Carefully sweep the solid material onto paper and transfer it into a suitable, sealed container for disposal.[1][2][4] Avoid generating dust during this process.[2][4][5]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound."

  • Storage: Store the sealed waste container in a designated satellite accumulation area, away from heat and sources of ignition, until it is collected by a licensed waste disposal contractor.[6]

2. Disposal of Contaminated Labware and PPE:

  • Decontamination: Whenever possible, decontaminate grossly contaminated labware.

  • Collection: Place contaminated disposable items such as gloves, weighing paper, and absorbent pads into a designated hazardous waste container for solid waste.

  • Disposal: This container should be clearly labeled and disposed of through the institution's hazardous waste management program.

3. Disposal of Empty Containers:

  • Rinsing: To be considered non-hazardous, empty containers must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[3]

  • Collection of Rinsate: The rinsate from this cleaning process is considered hazardous waste and must be collected in a designated container for non-halogenated solvent waste.

  • Container Disposal: Once triple-rinsed, the container can often be disposed of as regular laboratory glass or plastic waste. However, institutional guidelines should always be followed.

4. Spill Cleanup and Disposal:

  • Ensure Safety: Evacuate the immediate area if the spill is large. Ensure proper ventilation and wear appropriate PPE.

  • Containment: For small spills, absorb the material with an inert absorbent such as vermiculite, perlite, or cat litter.[1]

  • Collection: Carefully scoop the absorbed material into a designated hazardous waste container.[1]

  • Decontamination: Clean the spill area thoroughly.

  • Disposal: The container with the spill cleanup material should be sealed, labeled as hazardous waste, and disposed of through a licensed waste contractor.

Summary of Disposal Information

Waste Type Disposal Method Key Precautions
Unused/Waste Solid Collect in a labeled, sealed container for hazardous waste.Avoid dust formation. Do not mix with incompatible chemicals.[2][4][5]
Contaminated Labware/PPE Place in a designated container for solid hazardous waste.Segregate from non-contaminated waste.
Empty Containers Triple-rinse with a suitable solvent; dispose of rinsate as hazardous waste.Follow institutional guidelines for the disposal of rinsed containers.[3]
Spill Cleanup Material Absorb with inert material; collect in a sealed, labeled hazardous waste container.Use appropriate PPE and ensure adequate ventilation.[1]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.

DisposalWorkflow cluster_waste_types Waste Categories cluster_actions Disposal Actions start Identify Waste Type solid_waste Unused/Waste Solid start->solid_waste contaminated_items Contaminated Items (Labware, PPE) start->contaminated_items empty_container Empty Container start->empty_container spill Spill start->spill collect_solid Sweep and place in labeled hazardous waste container. solid_waste->collect_solid collect_contaminated Place in designated solid hazardous waste container. contaminated_items->collect_contaminated rinse_container Triple-rinse with appropriate solvent. empty_container->rinse_container absorb_spill Absorb with inert material (e.g., vermiculite). spill->absorb_spill final_disposal Arrange for pickup by licensed waste contractor. collect_solid->final_disposal collect_contaminated->final_disposal collect_rinsate Collect rinsate as hazardous liquid waste. rinse_container->collect_rinsate Collect Rinsate dispose_rinsed Dispose of rinsed container as per institutional policy. rinse_container->dispose_rinsed Dispose Container absorb_spill->collect_solid Collect Absorbed Material collect_rinsate->final_disposal

Caption: Decision workflow for the disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.